3,3,4-Trimethyloctane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62016-40-4 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,3,4-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-8-9-10(3)11(4,5)7-2/h10H,6-9H2,1-5H3 |
InChI Key |
IJVIFYHTPQSPSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 3,3,4-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4-Trimethyloctane is a branched-chain alkane, an isomer of undecane (B72203) with the chemical formula C₁₁H₂₄.[1][2] As a saturated hydrocarbon, it is characterized by its low reactivity and non-polar nature. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and general experimental protocols relevant to its synthesis and analysis, tailored for a scientific audience. While this compound itself is not directly implicated in signaling pathways or drug development, its properties are of interest in the broader context of organic chemistry, fuel science, and as a reference compound in analytical chemistry.
Chemical Structure
The structure of this compound consists of an eight-carbon (octane) backbone with two methyl groups attached to the third carbon atom and one methyl group on the fourth carbon atom.
Caption: 2D structure of this compound.
Physicochemical Properties
The quantitative data for this compound are summarized below. It is important to note that some of the physical properties are estimated or may have limited experimental validation, as indicated by the presence of "N/A" in some databases.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 62016-40-4 | [1][2] |
| SMILES | CCCCC(C)C(C)(C)CC | [2] |
| InChI Key | IJVIFYHTPQSPSW-UHFFFAOYSA-N | [2] |
| Boiling Point | 182 °C | [3] |
| Melting Point | -57.06 °C (estimate) | [3] |
| Density | 0.7611 g/cm³ | [3] |
| Refractive Index | 1.4259 | [3] |
| Solubility | Insoluble in water, soluble in organic solvents. | [1] |
Experimental Protocols
Synthesis of Branched Alkanes
The synthesis of highly branched alkanes like this compound typically involves the formation of new carbon-carbon bonds followed by reduction steps.
1. Grignard Reaction followed by Dehydration and Hydrogenation:
This is a common method for synthesizing branched alkanes.[4]
-
Step 1: Grignard Reagent Formation: An appropriate alkyl halide is reacted with magnesium metal in an ether solvent to form a Grignard reagent.
-
Step 2: Carbonyl Addition: The Grignard reagent is then reacted with a suitable ketone or aldehyde to form a tertiary alcohol. For this compound, a plausible route could involve the reaction of a Grignard reagent with a ketone that provides the necessary carbon skeleton.
-
Step 3: Dehydration: The resulting alcohol is dehydrated, typically using an acid catalyst, to yield an alkene.
-
Step 4: Hydrogenation: The alkene is then hydrogenated, usually with a metal catalyst such as palladium on carbon (Pd/C), to produce the final branched alkane.[4]
Caption: Generalized workflow for branched alkane synthesis via Grignard reaction.
2. Other Synthetic Routes:
-
Wittig Reaction: This method involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene, which is then hydrogenated.[5]
-
Fischer-Tropsch Synthesis: This industrial process produces a range of hydrocarbons, including branched alkanes, from synthesis gas (CO and H₂).[5]
Analytical Methodologies
The characterization and analysis of branched alkanes heavily rely on chromatographic and spectroscopic techniques.
1. Gas Chromatography (GC):
GC is a primary technique for separating and identifying volatile organic compounds like this compound.
-
Principle: The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. Retention time is a key parameter for identification.
-
Column Selection: For the analysis of branched alkanes, non-polar stationary phases are typically used. The choice of column dimensions (length, internal diameter) and stationary phase (e.g., (5%-Phenyl)-methylpolysiloxane) is critical for achieving good resolution, especially for complex mixtures of isomers.[1]
-
Detection: A flame ionization detector (FID) is commonly used for hydrocarbon analysis. For definitive identification, GC is often coupled with mass spectrometry (GC-MS).[6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: In branched alkanes, proton signals typically appear in the upfield region (0.5-2.0 ppm). The chemical shifts and splitting patterns provide information about the connectivity of protons.[2]
-
¹³C NMR: Carbon NMR provides information about the different carbon environments in the molecule. Quaternary carbons, like C3 in this compound, have characteristic chemical shifts.
-
2D NMR Techniques: For complex structures with overlapping signals in 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for determining the complete molecular structure.[7][8]
Caption: General analytical workflow for the characterization of this compound.
Conclusion
This compound is a branched alkane with a defined chemical structure and a set of physicochemical properties that are characteristic of its class. While specific experimental data for this compound are limited, established synthetic and analytical protocols for branched alkanes provide a solid framework for its preparation and characterization. For researchers and professionals in related fields, an understanding of these general principles is crucial for working with this and similar molecules. The provided data and methodologies serve as a foundational guide for further investigation and application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [chemicalbook.com]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 3,3,4-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3,3,4-Trimethyloctane is a highly branched alkane of interest in various fields, including as a potential fuel additive or as a fragment in medicinal chemistry. This guide provides a comprehensive overview of plausible synthetic pathways for this compound. In the absence of specific literature for this compound, this document outlines two primary retrosynthetic strategies, followed by detailed, albeit theoretical, experimental protocols for the forward synthesis. The proposed routes leverage well-established organometallic reactions, namely Grignard reactions and organocuprate couplings. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this compound and similar branched alkanes, providing both theoretical frameworks and practical, adaptable experimental procedures.
Introduction
This technical guide proposes two primary synthetic strategies, each commencing from commercially available or easily accessible starting materials. The core of these strategies revolves around the formation of key carbon-carbon bonds using powerful nucleophilic carbon sources, specifically Grignard reagents and organocuprates. For each proposed pathway, a detailed, step-by-step experimental protocol is provided. These protocols are based on general procedures for these reaction types and are intended to be adapted and optimized by the practicing chemist.
Furthermore, this guide includes a summary of typical reaction conditions and expected yields for the key transformations, presented in tabular format for ease of comparison. To visually elucidate the proposed synthetic logic and workflows, diagrams generated using the Graphviz DOT language are included. It is the aim of this document to provide a thorough and practical starting point for the successful laboratory synthesis of this compound.
Retrosynthetic Analysis and Proposed Pathways
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by working backward from the target molecule to simpler, readily available starting materials. For this compound, we can envision two logical disconnections at the C4-C5 and C3-C4 bonds.
Pathway A: Grignard Reaction Approach
The first retrosynthetic disconnection breaks the C4-C5 bond, suggesting a Grignard reaction between a ketone and an organomagnesium halide. The target molecule can be envisioned as the product of the reduction of a tertiary alcohol, which in turn is formed from the reaction of a Grignard reagent with a ketone.
Pathway B: Organocuprate Coupling Approach
The second retrosynthetic approach involves the disconnection of the C3-C4 bond. This suggests a coupling reaction between an organocuprate reagent and a tertiary alkyl halide. This pathway is particularly attractive for creating the sterically hindered quaternary center at C3.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the two proposed synthetic pathways. Standard laboratory safety precautions should be strictly followed.
Pathway A: Grignard Reaction Synthesis
This pathway involves three main steps: synthesis of the ketone precursor, the Grignard reaction to form the tertiary alcohol, and subsequent reduction to the target alkane.
Step 1: Synthesis of 3,3-Dimethyl-4-octanone
-
Enolate Formation: To a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Allow the solution to warm to 0 °C for 30 minutes to form lithium diisopropylamide (LDA). Cool the solution back to -78 °C.
-
Ketone Addition: Slowly add a solution of 3,3-dimethyl-2-butanone in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 1-iodobutane (B1219991) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield 3,3-dimethyl-4-octanone.
Step 2: Synthesis of 3,3,4-Trimethyloctan-4-ol
-
Grignard Reaction: To a solution of 3,3-dimethyl-4-octanone in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide in diethyl ether dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). After the starting material is consumed, allow the reaction to stir for an additional 30 minutes at room temperature.
-
Workup and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 3,3,4-trimethyloctan-4-ol may be used in the next step without further purification, or it can be purified by column chromatography.
Step 3: Reduction of 3,3,4-Trimethyloctan-4-ol
-
Reaction Setup: Prepare a Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.
-
Reduction: Add the crude 3,3,4-trimethyloctan-4-ol to the Lucas reagent and stir vigorously. The formation of an insoluble alkyl chloride will be observed.
-
Workup: Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution until neutral. Dry the organic layer over anhydrous calcium chloride.
-
Final Product: Purify the resulting this compound by fractional distillation.
Pathway B: Organocuprate Coupling Synthesis
This pathway involves the preparation of a tertiary alkyl halide, the formation of an organocuprate reagent, and the final coupling reaction.
Step 1: Synthesis of 3-Bromo-3-methylhexane
-
Halogenation: To 3-methyl-3-hexanol, add concentrated hydrobromic acid. Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the formation of a second layer (the alkyl bromide).
-
Workup and Purification: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and finally with brine. Dry the crude product over anhydrous calcium chloride and purify by distillation to obtain 3-bromo-3-methylhexane.
Step 2: Preparation of Lithium di-sec-butylcuprate
-
Organolithium Formation: To a suspension of lithium metal in anhydrous diethyl ether under an inert atmosphere, add sec-butyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the lithium is consumed.
-
Cuprate Formation: In a separate flask, prepare a suspension of copper(I) iodide in anhydrous diethyl ether at -78 °C under an inert atmosphere. To this suspension, slowly add two equivalents of the freshly prepared sec-butyllithium solution. Allow the mixture to stir at low temperature to form the lithium di-sec-butylcuprate (Gilman reagent).
Step 3: Coupling Reaction
-
Coupling: To the freshly prepared lithium di-sec-butylcuprate solution at -78 °C, add a solution of 3-bromo-3-methylhexane in anhydrous diethyl ether.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Filter the mixture to remove copper salts. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Concentrate the solution and purify the crude this compound by fractional distillation.
Data Presentation
As no specific experimental data for the synthesis of this compound has been reported, the following tables summarize typical yields and reaction conditions for the key reaction types proposed in the synthetic pathways. These values are based on general literature precedents for similar substrates.
Table 1: Typical Reaction Conditions and Yields for Pathway A
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Ketone Alkylation | LDA, 1-iodobutane | THF | -78 to 25 | 60-80 |
| 2 | Grignard Reaction | CH₃MgBr | Diethyl ether | 0 to 25 | 70-90 |
| 3 | Reduction of Alcohol | HCl, ZnCl₂ | - | 25-50 | 50-70 |
Table 2: Typical Reaction Conditions and Yields for Pathway B
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Halogenation | HBr | - | 25 | 80-95 |
| 2 | Organocuprate Formation | sec-BuLi, CuI | Diethyl ether | -78 | >90 (in situ) |
| 3 | Organocuprate Coupling | Tertiary bromide | Diethyl ether | -78 to 25 | 40-60 |
Conclusion
This technical guide has outlined two plausible and robust synthetic pathways for the preparation of this compound, a compound for which no direct synthesis has been previously reported. The proposed routes, one centered around a Grignard reaction and the other on an organocuprate coupling, are based on well-established and reliable organic transformations. The provided retrosynthetic analyses, detailed hypothetical experimental protocols, and summary tables of expected reaction parameters offer a solid foundation for any researcher, scientist, or drug development professional seeking to synthesize this or structurally related highly branched alkanes. The visualizations of the synthetic logic and workflows are intended to further clarify the proposed strategies. It is anticipated that the information contained within this guide will facilitate the successful laboratory synthesis of this compound and encourage further exploration into the synthesis of complex aliphatic structures.
Spectroscopic Analysis of 3,3,4-Trimethyloctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the branched alkane, 3,3,4-trimethyloctane. In the absence of publicly available experimental spectra, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of organic spectroscopy and provide a valuable reference for the identification and characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound across the three major spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃ (C1) | ~0.9 | Triplet | 3H |
| CH₂ (C2) | ~1.2-1.4 | Multiplet | 2H |
| CH₃ (on C3) | ~0.85 | Singlet | 6H |
| CH (C4) | ~1.5 | Multiplet | 1H |
| CH₃ (on C4) | ~0.8 | Doublet | 3H |
| CH₂ (C5) | ~1.2-1.4 | Multiplet | 2H |
| CH₂ (C6) | ~1.2-1.4 | Multiplet | 2H |
| CH₂ (C7) | ~1.2-1.4 | Multiplet | 2H |
| CH₃ (C8) | ~0.9 | Triplet | 3H |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~14 |
| C2 | ~23 |
| C3 | ~35 (Quaternary) |
| CH₃ (on C3) | ~25 |
| C4 | ~40 |
| CH₃ (on C4) | ~15 |
| C5 | ~30 |
| C6 | ~28 |
| C7 | ~23 |
| C8 | ~14 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850-3000 | Strong |
| C-H Bend (CH₃) | ~1450 and ~1375 | Medium |
| C-H Bend (CH₂) | ~1465 | Medium |
Mass Spectrometry (MS)
| m/z | Predicted Identity | Notes |
| 156 | [M]⁺ | Molecular ion (likely low abundance or absent) |
| 141 | [M-CH₃]⁺ | Loss of a methyl group |
| 127 | [M-C₂H₅]⁺ | Loss of an ethyl group |
| 99 | [M-C₄H₉]⁺ | Cleavage at the C4-C5 bond (loss of a butyl radical) |
| 85 | [M-C₅H₁₁]⁺ | Cleavage at the C3-C4 bond (loss of a pentyl radical) - Likely a major fragment |
| 71 | [C₅H₁₁]⁺ | |
| 57 | [C₄H₉]⁺ | |
| 43 | [C₃H₇]⁺ | |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid alkane sample like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The solvent should be chosen for its ability to dissolve the sample and its lack of interfering proton signals. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field strength will determine the operating frequency (e.g., 300, 400, or 500 MHz for ¹H NMR).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS. Integration of the ¹H NMR signals provides the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are then pressed together to create a thin film.
-
Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer. For a volatile compound like this compound, direct injection or gas chromatography (GC) can be used as the inlet system.
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In EI-MS, high-energy electrons bombard the molecules, causing them to eject an electron and form a positively charged molecular ion ([M]⁺). This process also imparts excess energy, leading to fragmentation.
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative abundance of 100% and is called the base peak.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General workflow for Infrared (IR) spectroscopy.
Caption: General workflow for Mass Spectrometry (MS).
The Impact of Molecular Architecture: A Technical Guide to the Physicochemical Properties of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical and pharmaceutical sciences, a profound understanding of the physicochemical properties of molecules is paramount. Alkanes, as the fundamental building blocks of organic chemistry, offer a crucial window into the relationship between molecular structure and physical behavior. This technical guide provides an in-depth exploration of the physicochemical properties of branched alkanes, offering a comparative analysis with their linear counterparts. The influence of molecular branching on boiling point, melting point, density, viscosity, and solubility is examined in detail, supported by comprehensive data and detailed experimental methodologies. This document serves as a vital resource for researchers and professionals involved in drug development, formulation, and the broader chemical sciences, where the manipulation of molecular structure is key to tailoring material properties.
The Influence of Branching on Core Physicochemical Properties
The seemingly subtle variation of introducing branches to a linear alkane chain precipitates significant and often non-intuitive changes in its physical characteristics. These alterations are primarily governed by the interplay of intermolecular forces, molecular symmetry, and packing efficiency in the liquid and solid states.
Boiling Point
The boiling point of a substance is a direct reflection of the strength of the intermolecular forces that must be overcome for a molecule to transition from the liquid to the gaseous phase. In the case of nonpolar alkanes, the predominant intermolecular interactions are London dispersion forces. The strength of these forces is contingent on the surface area of the molecule; a larger surface area allows for more points of contact between adjacent molecules, leading to stronger attractions.
Linear alkanes, with their elongated structures, present a larger surface area compared to their more compact, spherically-shaped branched isomers.[1][2] Consequently, linear alkanes exhibit stronger London dispersion forces and, therefore, have higher boiling points.[1][2] As the degree of branching increases, the molecule becomes more compact, reducing its surface area and weakening the intermolecular forces, which in turn lowers the boiling point.[3][4]
Table 1: Boiling Points of Pentane, Hexane, and Heptane Isomers
| Molecular Formula | IUPAC Name | Structure | Boiling Point (°C) |
| C₅H₁₂ | n-Pentane | CH₃(CH₂)₃CH₃ | 36.1 |
| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | 27.8 | |
| Neopentane (B1206597) (2,2-Dimethylpropane) | (CH₃)₄C | 9.5 | |
| C₆H₁₄ | n-Hexane | CH₃(CH₂)₄CH₃ | 68.7 |
| 2-Methylpentane | (CH₃)₂CH(CH₂)₂CH₃ | 60.3 | |
| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63.3 | |
| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | 49.7 | |
| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 58.0 | |
| C₇H₁₆ | n-Heptane | CH₃(CH₂)₅CH₃ | 98.4 |
| 2-Methylhexane | (CH₃)₂CH(CH₂)₃CH₃ | 90.0 | |
| 3-Methylhexane | CH₃CH₂CH(CH₃)(CH₂)₂CH₃ | 92.0 | |
| 2,2-Dimethylpentane | (CH₃)₃CCH₂CH₂CH₃ | 79.2 | |
| 2,3-Dimethylpentane | (CH₃)₂CHCH(CH₃)CH₂CH₃ | 89.8 | |
| 2,4-Dimethylpentane | (CH₃)₂CHCH₂CH(CH₃)₂ | 80.5 | |
| 3,3-Dimethylpentane | CH₃CH₂C(CH₃)₂CH₂CH₃ | 86.1 | |
| 3-Ethylpentane | (CH₃CH₂)₃CH | 93.5 | |
| 2,2,3-Trimethylbutane | (CH₃)₃CCH(CH₃)₂ | 80.9 |
Melting Point
The trend for melting points is more complex than for boiling points, as it depends not only on the strength of intermolecular forces but also on the efficiency with which the molecules can pack into a crystal lattice.[2] Symmetrical molecules tend to pack more readily into a well-ordered and stable crystal structure, which requires more energy to break apart, resulting in a higher melting point.
While linear alkanes can pack together effectively, highly branched, symmetrical isomers can sometimes exhibit unusually high melting points.[5] A prime example is neopentane (2,2-dimethylpropane), which has a significantly higher melting point than n-pentane.[5] The compact, spherical shape of neopentane allows for efficient packing in the solid state. However, for less symmetrical branched isomers, the disruption of linear packing often leads to a decrease in the melting point compared to the straight-chain analogue.
Table 2: Melting Points of Pentane, Hexane, and Octane Isomers
| Molecular Formula | IUPAC Name | Melting Point (°C) |
| C₅H₁₂ | n-Pentane | -129.7 |
| Isopentane (2-Methylbutane) | -159.9 | |
| Neopentane (2,2-Dimethylpropane) | -16.6 | |
| C₆H₁₄ | n-Hexane | -95.3 |
| 2-Methylpentane | -153.7 | |
| 3-Methylpentane | -118 | |
| 2,2-Dimethylbutane | -100.0 | |
| 2,3-Dimethylbutane | -128.6 | |
| C₈H₁₈ | n-Octane | -57 |
| 2-Methylheptane | -119 | |
| 2,2,4-Trimethylpentane (Isooctane) | -107.4 |
Density
The density of branched alkanes is also influenced by molecular packing. Generally, increased branching leads to a less compact packing of molecules in the liquid state, resulting in a lower density compared to their linear counterparts. This is because the branches create steric hindrance that prevents the molecules from getting as close to one another as the more linear molecules can. However, highly symmetrical branched isomers can sometimes exhibit densities comparable to or even slightly higher than their linear counterparts due to their efficient packing.
Table 3: Densities of Pentane and Octane Isomers at 20°C
| Molecular Formula | IUPAC Name | Density (g/mL at 20°C) |
| C₅H₁₂ | n-Pentane | 0.626 |
| Isopentane (2-Methylbutane) | 0.620 | |
| Neopentane (2,2-Dimethylpropane) | 0.613 | |
| C₈H₁₈ | n-Octane | 0.703 |
| 2-Methylheptane | 0.698 | |
| 3-Methylheptane | 0.706 | |
| 4-Methylheptane | 0.704 | |
| 2,2,4-Trimethylpentane (Isooctane) | 0.692 |
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is also governed by the strength of intermolecular forces. For smaller alkanes, increased branching generally leads to a decrease in viscosity.[6] This is because the more compact, spherical shape of branched isomers reduces the surface area for intermolecular interactions, resulting in weaker van der Waals forces.[6][7] However, for larger, long-chain alkanes, extensive branching can sometimes lead to an increase in viscosity due to a greater potential for molecular entanglement.[7]
Table 4: Dynamic Viscosity of Selected Alkanes
| Alkane Name | Carbon Number | Dynamic Viscosity (mPa·s) | Temperature (°C) |
| n-Pentane | C₅ | 0.240 | 20 |
| Isopentane (2-Methylbutane) | C₅ | 0.224 | 20 |
| n-Decane | C₁₀ | 0.92 | 20 |
| 2-Methylnonane | C₁₀ | 0.796 | 20 |
| 4-Methylnonane | C₁₀ | 0.769 | 20 |
| n-Eicosane | C₂₀ | 4.43 | 40 |
| Phytane (2,6,10,14-Tetramethylhexadecane) | C₂₀ | ~3.1 (estimated) | 25 |
Solubility
The principle of "like dissolves like" is the guiding tenet for the solubility of alkanes. As nonpolar molecules, alkanes are virtually insoluble in polar solvents like water.[3][4][8] The strong hydrogen bonds between water molecules are not sufficiently overcome by the weak van der Waals forces that would be formed between water and alkane molecules.[8][9] Consequently, alkanes are hydrophobic ("water-fearing") and, being less dense than water, will form a separate layer on top.
Conversely, alkanes are readily soluble in nonpolar organic solvents.[3][4] When an alkane dissolves in a nonpolar solvent, the van der Waals forces between the solute and solvent molecules are of similar strength to those between the molecules of the pure substances, resulting in no significant energy barrier to mixing.[3][9] The degree of branching has a minimal effect on the already low solubility of alkanes in water and their high solubility in nonpolar solvents.
Experimental Protocols for Determining Physicochemical Properties
Accurate and reproducible measurement of physicochemical properties is fundamental to chemical research and development. The following sections provide detailed methodologies for the determination of the key properties discussed in this guide.
Determination of Boiling Point (Capillary Tube Method)
This method is a micro-scale technique suitable for small quantities of liquid.
Materials:
-
Thiele tube or melting point apparatus
-
Thermometer
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil (for Thiele tube)
-
Liquid sample
Procedure:
-
Fill the small test tube to a depth of approximately 1-2 cm with the liquid sample.
-
Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
If using a Thiele tube, fill it with mineral oil to a level just above the side arm.
-
Clamp the Thiele tube to a ring stand and carefully insert the thermometer and test tube assembly, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube with a slow flame or the heating mantle.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Melting Point (Mel-Temp Apparatus)
The Mel-Temp apparatus is a common and reliable instrument for determining the melting point of a solid.
Materials:
-
Mel-Temp apparatus
-
Capillary tubes (sealed at one end)
-
Solid sample (finely powdered and dry)
-
Mortar and pestle (if sample is not powdered)
Procedure:
-
Ensure the solid sample is finely powdered and completely dry. If necessary, grind the sample using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample should be 2-3 mm in height.[1][7]
-
Insert the packed capillary tube into one of the sample slots in the Mel-Temp apparatus.[1][7]
-
Turn on the apparatus and adjust the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.
-
For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[7]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2°C.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of liquid density.
Materials:
-
Pycnometer with a ground-glass stopper containing a capillary
-
Analytical balance
-
Liquid sample
-
Distilled water
-
Acetone (for cleaning)
-
Thermostat bath
Procedure:
-
Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Allow it to dry completely.
-
Carefully weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.
-
Insert the stopper carefully. Excess liquid will be forced out through the capillary.
-
Place the filled pycnometer in a thermostat bath set to a specific temperature (e.g., 20°C) and allow it to equilibrate.
-
Remove the pycnometer from the bath and carefully wipe the outside dry.
-
Weigh the filled pycnometer and record the mass (m₂).
-
Empty and clean the pycnometer.
-
Repeat steps 3-7 using distilled water. Record the mass of the pycnometer filled with water (m₃).
-
Look up the density of water (ρ_water) at the experimental temperature.
-
Calculate the volume of the pycnometer (V) using the mass of the water: V = (m₃ - m₁) / ρ_water.
-
Calculate the density of the liquid sample (ρ_sample): ρ_sample = (m₂ - m₁) / V.
Determination of Viscosity (Ubbelohde Viscometer)
The Ubbelohde viscometer is a type of capillary viscometer used to measure the kinematic viscosity of a fluid.
Materials:
-
Ubbelohde viscometer
-
Thermostat bath
-
Stopwatch
-
Pipette or syringe
-
Liquid sample
Procedure:
-
Select an appropriate Ubbelohde viscometer for the expected viscosity range of the sample.
-
Clean and dry the viscometer thoroughly.
-
Introduce a precise volume of the liquid sample into the filling tube of the viscometer.
-
Place the viscometer in a vertical position in a constant temperature bath and allow it to reach thermal equilibrium (typically 15-20 minutes).
-
Close the venting tube and apply suction to the measuring tube to draw the liquid up into the measuring bulb, above the upper timing mark.
-
Release the suction and open the venting tube.
-
As the liquid flows down the capillary, start the stopwatch precisely when the meniscus passes the upper timing mark.
-
Stop the stopwatch precisely when the meniscus passes the lower timing mark.
-
Record the efflux time (t).
-
Repeat the measurement at least three times and calculate the average efflux time.
-
The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer.
-
The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature: η = ν * ρ.
Determination of Solubility
This protocol provides a general method for qualitatively and semi-quantitatively determining the solubility of a liquid alkane in a solvent.
Materials:
-
Test tubes with stoppers
-
Graduated cylinders or pipettes
-
Vortex mixer (optional)
-
Liquid alkane sample
-
Solvent (e.g., water, ethanol, hexane)
Procedure:
-
Add a known volume of the solvent (e.g., 5 mL) to a clean, dry test tube.
-
Add a small, known volume of the liquid alkane (e.g., 0.1 mL) to the test tube.
-
Stopper the test tube and shake it vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.
-
Allow the mixture to stand and observe.
-
Qualitative Assessment:
-
Soluble (Miscible): A single, clear, homogeneous phase is observed.
-
Insoluble (Immiscible): Two distinct liquid layers are observed.
-
Partially Soluble: The volume of the alkane layer decreases, or the solvent layer becomes cloudy.
-
-
Semi-Quantitative Assessment (for insoluble or partially soluble compounds):
-
Continue adding small, known increments of the alkane to the solvent, shaking after each addition, until a persistent second phase (undissolved alkane) is observed. The total volume of alkane added before saturation is an approximation of its solubility.
-
Visualizing Structure-Property Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, provide a visual representation of the key concepts and procedures discussed in this guide.
Caption: Relationship between alkane structure and key physicochemical properties.
Caption: Experimental workflow for boiling point determination.
Caption: Experimental workflow for density determination using a pycnometer.
References
- 1. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. Ch 2: Isomers [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Physical Properties of Alkanes [jove.com]
- 6. Viscosity of branched vs. linear short alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 3,3,4-Trimethyloctane: Identifiers, Properties, and Analytical Methodologies
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical identifier, known properties, and general synthetic and analytical methodologies relevant to the branched alkane, 3,3,4-trimethyloctane. Due to the limited availability of specific experimental data for this compound, this document also presents generalized protocols and data interpretation strategies applicable to the broader class of branched alkanes.
Chemical Identifiers and Properties of this compound
This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. As a branched alkane, its structure influences its physical and chemical properties. The primary identifiers and basic properties are summarized below.
| Identifier/Property | Value |
| CAS Number | 62016-40-4[1][2] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₁H₂₄[1][2] |
| Molecular Weight | 156.31 g/mol [1] |
| Canonical SMILES | CCCCC(C)C(C)(C)CC |
| InChI | InChI=1S/C11H24/c1-6-8-9-10(3)11(4,5)7-2/h10H,6-9H2,1-5H3[1][2] |
| InChIKey | IJVIFYHTPQSPSW-UHFFFAOYSA-N[1][2] |
| Boiling Point | 182°C (estimated) |
| Density | 0.7611 g/cm³ (estimated) |
| Refractive Index | 1.4259 (estimated) |
General Synthetic Methodologies for Branched Alkanes
The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds, making it suitable for the synthesis of complex alkanes. A general two-step approach involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently reduced to the corresponding alkane.
Experimental Protocol: A General Two-Step Synthesis of a Branched Alkane via Grignard Reagent [3][4][5]
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried or flame-dried under an inert atmosphere (e.g., argon or nitrogen) to ensure anhydrous conditions.
-
Magnesium turnings (1.2 equivalents) are placed in a round-bottom flask with a stir bar and a reflux condenser.
-
A solution of an appropriate alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF is prepared in a dropping funnel.
-
A small portion of the alkyl halide solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of iodine color (if used as an initiator) and gentle refluxing.
-
The remainder of the alkyl halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with a Ketone:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of a suitable ketone (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Reduction:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
The tertiary alcohol is then reduced to the alkane. A common method is conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).
-
Friedel-Crafts alkylation is another fundamental reaction for forming C-C bonds, where an alkyl group is attached to an aromatic ring. For the synthesis of non-aromatic branched alkanes, this method is less direct but can be part of a multi-step synthesis.
Experimental Protocol: General Friedel-Crafts Alkylation [6][7][8]
-
Reaction Setup:
-
A solution of an arene (e.g., benzene) in an inert solvent is placed in a round-bottom flask equipped with a stir bar and a reflux condenser under an inert atmosphere.
-
A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the flask.
-
-
Addition of Alkylating Agent:
-
An alkyl halide (the alkylating agent) is added dropwise to the stirred mixture. The reaction is often exothermic and may require cooling.
-
-
Reaction and Work-up:
-
The reaction mixture is stirred at room temperature or heated as necessary until the reaction is complete.
-
The reaction is quenched by slowly pouring the mixture over ice and water.
-
The organic layer is separated, washed with a dilute acid solution, then with a sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent, and the solvent is removed to yield the crude alkylated aromatic product.
-
Subsequent reactions would be required to convert the aromatic ring to a non-aromatic structure if a purely aliphatic branched alkane is the target.
-
Analytical and Spectroscopic Characterization
The structural elucidation of branched alkanes like this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: In branched alkanes, proton signals typically appear in the upfield region (δ 0.7-1.5 ppm). The chemical shift is influenced by the degree of substitution. Methyl protons (R-CH₃) are generally found at lower chemical shifts than methylene (B1212753) (R₂-CH₂) and methine (R₃-CH) protons. Signal splitting patterns (e.g., doublets, triplets, quartets) provide information about adjacent protons.[9]
-
¹³C NMR: The chemical shifts of carbon atoms in alkanes also depend on their local electronic environment. Quaternary carbons are typically more shielded than methine, methylene, and methyl carbons.[9]
General NMR Sample Preparation Protocol: [1]
-
Dissolve 5-10 mg of the purified alkane sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For complex structures, 2D NMR experiments like COSY and HSQC can be employed to establish connectivity.
GC-MS is used to separate components of a mixture and to determine their molecular weight and fragmentation patterns, which aids in structural identification.
General GC-MS Protocol:
-
A dilute solution of the alkane sample in a volatile organic solvent (e.g., hexane) is prepared.
-
A small volume (typically 1 µL) is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where separation occurs based on boiling point and polarity.
-
The separated components elute from the column and enter the mass spectrometer.
-
In the mass spectrometer, molecules are ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
Interpretation of Mass Spectra for Branched Alkanes:
-
The molecular ion peak (M⁺) for branched alkanes is often weak or absent due to the high stability of carbocations formed upon fragmentation.[2][10]
-
Fragmentation preferentially occurs at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[2][10]
-
The loss of the largest alkyl group at a branch point is often a favored fragmentation pathway.[10]
Toxicology and Metabolism
Specific toxicological data for this compound is not available. However, general information on branched alkanes suggests they have low acute toxicity.[11] Inhalation of vapors may cause respiratory irritation, and aspiration of the liquid can be hazardous.[11][12][13]
The metabolism of branched-chain alkanes in biological systems is not as extensively studied as that of other classes of compounds. Generally, alkanes can be metabolized in the liver through oxidation to alcohols, which can be further oxidized to aldehydes, ketones, and carboxylic acids to increase their water solubility for excretion.
Signaling Pathways and Biological Activity
Currently, there is no available scientific literature that describes a role for this compound in any specific biological signaling pathways or its application in drug development. The search for metabolic pathways related to this compound did not yield relevant results, as the findings were associated with branched-chain amino acids, which are structurally and functionally distinct from branched-chain alkanes.
Visualizations
Caption: General workflow for the synthesis and characterization of a branched alkane.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Alkylation [organic-chemistry.org]
- 8. kvmwai.edu.in [kvmwai.edu.in]
- 9. Alkanes | OpenOChem Learn [learn.openochem.org]
- 10. GCMS Section 6.9.2 [people.whitman.edu]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. fishersci.com [fishersci.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
The Unseen Architects: A Technical Guide to the Natural Occurrence and Sources of Trimethyloctane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyloctane isomers, a subset of branched-chain alkanes, are naturally occurring saturated hydrocarbons with the molecular formula C₁₁H₂₄. While seemingly simple in structure, these molecules are integral components of complex chemical mixtures found in geological formations, and to a lesser extent, in the biological world. Their presence and distribution can provide valuable information for geochemical prospecting, understanding insect chemical communication, and potentially for the development of novel chemical entities. This technical guide provides an in-depth exploration of the natural occurrence and sources of trimethyloctane isomers, detailing the analytical methodologies for their identification and presenting available quantitative data.
Natural Occurrence and Sources
The primary natural reservoirs of trimethyloctane isomers are geochemical, originating from the thermal maturation of organic matter over geological timescales. Biological sources, though less common, are also known, particularly in the realm of chemical ecology.
Geochemical Sources: The Fingerprints of Deep Time
Crude oil and natural gas are the most significant natural sources of trimethyloctane and other branched alkanes[1][2]. These fossil fuels are complex mixtures of thousands of organic compounds, and their specific composition, including the distribution of various isomers, can vary depending on the geographic origin and depositional environment of the source rock[1][3].
The presence of branched alkanes in petroleum is attributed to the diagenesis and catagenesis of lipids from ancient biomass, primarily bacteria and algae[4]. The intricate branching patterns of these molecules can serve as biomarkers, providing clues about the paleoenvironment and the types of organisms that contributed to the organic matter[5]. The concentration of branched alkanes, including trimethyloctane isomers, is a factor in determining the quality and properties of crude oil[3][6]. Highly branched structures can influence properties such as octane (B31449) rating in gasoline[3].
Biological Sources: Chemical Signals in the Natural World
While the vast majority of trimethyloctane isomers are found in geochemical reservoirs, some have been identified in the biological realm, often playing roles in chemical communication.
-
Insect Cuticular Hydrocarbons and Pheromones: Insects produce a diverse array of cuticular hydrocarbons (CHCs) that form a waxy layer on their exoskeleton, primarily to prevent desiccation[7]. This layer is a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes[7][8]. The specific composition of CHCs is often species-specific and can be used for taxonomic identification[8][9]. Branched alkanes, within this mixture, can also function as semiochemicals, including contact pheromones that mediate social interactions, nestmate recognition, and mating behavior[4][10]. While the presence of various branched alkanes in insects is well-documented, specific identification and quantification of trimethyloctane isomers are not widely reported.
-
Essential Oils: The world of plant volatiles is another potential, though less common, source of branched alkanes. One notable, albeit minor, occurrence is the identification of 2,4,6-trimethyloctane (B14541339) in the complex bouquet of jasmine absolute, a highly valued ingredient in the fragrance industry. The intricate mixture of volatile organic compounds in essential oils is responsible for their characteristic aroma and potential biological activities[11][12][13].
Quantitative Data on Trimethyloctane Isomers
Obtaining precise quantitative data for individual trimethyloctane isomers within complex natural mixtures is challenging. The vast number of isomers and their similar physicochemical properties make complete separation and quantification difficult[14]. The following tables summarize the available, though often general, quantitative information regarding the abundance of branched alkanes in relevant natural sources.
Table 1: General Abundance of Branched Alkanes in Crude Oil
| Hydrocarbon Class | Typical Concentration Range (% of total hydrocarbons) | Source(s) |
| Branched Alkanes | 10 - 40% | [1][15][16] |
Note: This table represents a general range for the entire class of branched alkanes in crude oil. The concentration of specific trimethyloctane isomers would be a small fraction of this total.
Table 2: Reported Constituents of Jasmine Absolute
| Compound Class | Major Constituents | Typical Percentage Range (%) | Source(s) |
| Esters | Benzyl acetate | 20 - 30% | [11][13] |
| Benzoates | Benzyl benzoate | 10 - 20% | [11][13] |
| Alcohols | Phytol, Linalool, Farnesol | 2 - 15% (each) | [11][13] |
| Nitrogen Compounds | Indole | 1 - 5% | [11][13] |
| Branched Alkanes | 2,4,6-Trimethyloctane | Trace amounts (not typically quantified among major constituents) |
Note: 2,4,6-Trimethyloctane is a minor, not a major, constituent of jasmine absolute, and its specific percentage is not consistently reported in publicly available analyses.
Table 3: General Composition of Insect Cuticular Hydrocarbons
| Hydrocarbon Class | General Description | Source(s) |
| n-Alkanes | Straight-chain saturated hydrocarbons | [7][8] |
| Monomethylalkanes | Saturated hydrocarbons with a single methyl branch | [7][8] |
| Dimethylalkanes | Saturated hydrocarbons with two methyl branches | [7][8] |
Note: The specific composition and relative abundance of these hydrocarbon classes, including any trimethyloctane isomers, are highly species-specific.
Experimental Protocols
The identification and quantification of trimethyloctane isomers from natural sources rely on sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). The following sections provide detailed, generalized methodologies for their extraction and analysis.
Extraction of Volatile and Semi-Volatile Hydrocarbons from Geochemical Matrices (Crude Oil, Sediments)
This protocol outlines a standard procedure for the extraction and fractionation of hydrocarbons from petroleum or sedimentary samples.
1. Sample Preparation:
- For crude oil, a representative sample is directly used.
- For sediment or rock samples, the material is first cleaned of external contaminants, dried, and then ground to a fine powder to increase the surface area for extraction.
2. Solvent Extraction:
- The prepared sample is subjected to solvent extraction, typically using a Soxhlet apparatus.
- A non-polar solvent, such as a mixture of dichloromethane (B109758) (DCM) and methanol, is commonly used to extract the total lipid content.
- The extraction is carried out for a sufficient duration (e.g., 24-72 hours) to ensure complete recovery of the organic matter.
3. Fractionation:
- The total lipid extract is then fractionated to separate it into different compound classes (saturates, aromatics, resins, and asphaltenes).
- This is typically achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase.
- The saturate fraction, containing the n-alkanes and branched alkanes (including trimethyloctane isomers), is eluted first using a non-polar solvent like n-hexane.
4. Concentration:
- The collected saturate fraction is carefully concentrated under a gentle stream of nitrogen gas to a small volume suitable for GC-MS analysis.
Extraction of Volatiles from Plant Material (e.g., Jasmine Flowers)
This protocol describes the solvent extraction method commonly used to produce jasmine absolute.
1. Maceration:
- Freshly picked jasmine flowers are immersed in a non-polar solvent, typically hexane (B92381), to dissolve the volatile aromatic compounds.
2. Initial Extraction:
- The hexane solution, now containing the dissolved floral essences, is filtered to remove the plant material.
- The solvent is then evaporated under vacuum to yield a waxy, semi-solid substance known as "concrete."
3. Absolute Production:
- The concrete is then washed with ethanol (B145695) to separate the fragrant oil from the waxes and other non-soluble materials.
- The ethanol solution is chilled to precipitate any remaining waxes, which are then removed by filtration.
- Finally, the ethanol is evaporated to leave behind the highly concentrated jasmine absolute.
Extraction of Insect Cuticular Hydrocarbons
This protocol provides a non-destructive method for sampling CHCs from insects.
1. Solvent Washing:
- Individual or pooled insect specimens are briefly washed in a non-polar solvent, such as n-hexane, for a short duration (e.g., 1-5 minutes). This is sufficient to dissolve the CHCs from the cuticle without extracting internal lipids.
2. Sample Preparation:
- The hexane wash is carefully transferred to a clean vial.
- The solvent is evaporated under a gentle stream of nitrogen to concentrate the CHC extract.
- The residue is then redissolved in a small, precise volume of hexane for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone technique for the separation and identification of trimethyloctane isomers.
1. Instrumentation:
- A high-resolution gas chromatograph coupled to a mass spectrometer is used.
- The GC is equipped with a capillary column (e.g., DB-5ms, HP-5ms) suitable for separating non-polar compounds.
2. GC Conditions:
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300-320°C).
3. Mass Spectrometry Conditions:
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Scan Range: A mass-to-charge (m/z) range appropriate for detecting the molecular ion and characteristic fragments of C₁₁H₂₄ isomers (e.g., m/z 40-300).
4. Data Analysis:
- Identification: Isomers are identified by comparing their mass spectra and retention indices with those of authentic standards or with spectral libraries (e.g., NIST, Wiley). The fragmentation patterns of branched alkanes are characteristic and can be used to deduce the branching positions.
- Quantification: The abundance of each isomer can be determined by integrating the peak area of its corresponding chromatographic peak. For accurate quantification, an internal standard (e.g., a deuterated alkane) is typically added to the sample before analysis.
Visualizations
Experimental Workflow for Geochemical Analysis
Caption: A generalized workflow for the extraction and analysis of trimethyloctane isomers from geochemical samples.
Logical Flow for Insect Cuticular Hydrocarbon Analysis
Caption: A logical sequence for the analysis of cuticular hydrocarbons, including trimethyloctane isomers, from insect samples.
Biological Activity and Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific biological activities and signaling pathways associated with individual trimethyloctane isomers. While the broader class of branched alkanes is known to be involved in insect chemical communication, the precise roles of trimethyloctane isomers have not been elucidated.
The principle of stereoisomerism dictates that different spatial arrangements of atoms in a molecule can lead to distinct biological effects[2][17][18][19]. Therefore, it is plausible that different trimethyloctane isomers could have varying activities as pheromones or other semiochemicals. However, without specific studies, this remains a hypothesis. Future research in chemical ecology and sensory biology is needed to explore the potential roles of these compounds in mediating insect behavior and to investigate the olfactory receptors and neural pathways that may be involved in their detection.
Conclusion
Trimethyloctane isomers are naturally occurring branched alkanes predominantly found in geochemical sources such as crude oil and natural gas. Their presence in these complex mixtures is a result of the long-term transformation of ancient organic matter. While less common, they also exist in the biological realm, notably as minor components of some essential oils and potentially within the species-specific blend of insect cuticular hydrocarbons. The analysis of these isomers is heavily reliant on advanced chromatographic and spectrometric techniques, with GC-MS being the method of choice. Although quantitative data for specific trimethyloctane isomers is scarce, their study provides valuable insights into geochemistry and chemical ecology. The exploration of the specific biological activities of these isomers presents a promising, yet largely untapped, area for future scientific investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceskool.co.uk [scienceskool.co.uk]
- 4. Methods for identifying and studying semiochemicals (Chapter 2) - Pheromones and Animal Behavior [cambridge.org]
- 5. Gas chromatography coupled to mass spectrometry for analyses of organic compounds and biomarkers as tracers for geological, environmental, and forensic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. lazaval.com.au [lazaval.com.au]
- 12. The Exotic Jasmine Absolute - History, Uses, and Benefits of Jasmine [newdirectionsaromatics.com]
- 13. Jasmine Absolute: Unveiling Its Composition, Cost, and Remarkable Benefits in Aromatherapy and Skincare [pureoilsindia.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Analyses of Petroleum Hydrocarbon Change and Transformation during Petroleum Weathering by Multiple Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
An In-depth Technical Guide to the Stereoisomers of 3,3,4-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,3,4-Trimethyloctane is a saturated hydrocarbon characterized by an eight-carbon chain with three methyl group substituents at the third and fourth positions. The specific arrangement of these substituents gives rise to chirality in the molecule, a fundamental concept in stereochemistry with significant implications in various scientific fields, particularly in pharmacology and materials science. The biological activity of chiral molecules is often highly dependent on their stereochemical configuration, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic. Therefore, a thorough understanding of the stereoisomers of this compound is crucial for any research or development involving this compound.
Stereochemistry of this compound
The stereochemical properties of this compound are determined by the presence of a chiral center. A chiral center is a carbon atom that is bonded to four different groups.
Identification of the Chiral Center
In the structure of this compound, the carbon atom at the fourth position (C4) is a chiral center. The four different groups attached to C4 are:
-
A hydrogen atom (H)
-
A methyl group (-CH₃)
-
A tert-butyl group (-C(CH₃)₃) attached at C3
-
A butyl group (-CH₂CH₂CH₂CH₃) extending from C5 to C8
The carbon at the third position (C3) is not a chiral center because it is bonded to two identical methyl groups.
Enantiomers of this compound
Due to the single chiral center, this compound exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R) and (S) isomers.
-
(4R)-3,3,4-Trimethyloctane
-
(4S)-3,3,4-Trimethyloctane
A 50:50 mixture of these two enantiomers is known as a racemic mixture or racemate.
Physicochemical Properties
While experimental data for the individual enantiomers of this compound are scarce, their expected properties can be inferred from the principles of stereochemistry. A racemic mixture of this compound is a colorless liquid.[1]
Table 1: Predicted and Known Properties of this compound and its Stereoisomers
| Property | Racemic this compound | (4R)-3,3,4-Trimethyloctane | (4S)-3,3,4-Trimethyloctane |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol | 156.31 g/mol | 156.31 g/mol |
| Boiling Point | Data not available | Expected to be identical to the (S)-enantiomer | Expected to be identical to the (R)-enantiomer |
| Melting Point | Data not available | Expected to be identical to the (S)-enantiomer | Expected to be identical to the (R)-enantiomer |
| Density | Data not available | Expected to be identical to the (S)-enantiomer | Expected to be identical to the (R)-enantiomer |
| Refractive Index | Data not available | Expected to be identical to the (S)-enantiomer | Expected to be identical to the (S)-enantiomer |
| Optical Rotation | 0° | Equal in magnitude but opposite in sign to the (S)-enantiomer | Equal in magnitude but opposite in sign to the (R)-enantiomer |
Enantiomers have identical physical properties such as boiling point, melting point, density, and refractive index in an achiral environment. Their key distinguishing feature is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A racemic mixture is optically inactive because the rotations of the two enantiomers cancel each other out.
Experimental Protocols
The synthesis and separation of the individual enantiomers of this compound require stereoselective techniques.
Enantioselective Synthesis
An enantioselective synthesis aims to produce a single enantiomer of a chiral product. A potential, though not specifically documented, synthetic route could involve the asymmetric reduction of a prochiral ketone precursor.
Protocol for Asymmetric Reduction (General Methodology):
-
Catalyst Preparation: A chiral catalyst, such as a metal complex with a chiral ligand (e.g., BINAP-Ru), is prepared in an appropriate solvent under an inert atmosphere.
-
Reaction Setup: The prochiral ketone precursor is dissolved in a suitable solvent (e.g., methanol, ethanol) in a reaction vessel.
-
Reduction: The chiral catalyst is added to the ketone solution. The mixture is then subjected to a reducing agent, such as hydrogen gas under pressure or a hydride source (e.g., isopropanol (B130326) in transfer hydrogenation).
-
Work-up: After the reaction is complete, the catalyst is removed by filtration or chromatography. The solvent is evaporated, and the resulting chiral alcohol is purified.
-
Deoxygenation: The hydroxyl group of the chiral alcohol is then removed through a deoxygenation procedure, such as a Barton-McCombie deoxygenation, to yield the desired alkane enantiomer.
Chiral Resolution of a Racemic Mixture
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A common method is through the formation of diastereomers.
References
An In-depth Technical Guide to the Thermodynamic Stability of Highly Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the principles governing the thermodynamic stability of highly branched alkanes compared to their linear isomers. A deep understanding of molecular stability is paramount in fields ranging from catalysis to medicinal chemistry, where subtle differences in energy can dictate reaction outcomes and pharmacological activity. It is a well-established principle that branched alkanes are thermodynamically more stable than their straight-chain counterparts, a phenomenon evidenced by their lower heats of formation and combustion.[1][2] This stability arises from a complex interplay of steric and electronic factors within the molecule.
The Energetic Landscape: Why Branching Confers Stability
Contrary to simple models of steric hindrance, where branching might be assumed to introduce destabilizing crowding, the overall thermodynamic stability of alkanes increases with branching.[3] For isomeric alkanes, a more branched structure will generally exhibit a lower heat of combustion, indicating it existed in a lower, more stable energy state to begin with.[1][3][4] The origins of this enhanced stability are multifaceted and have been the subject of extensive computational and experimental investigation.
Several key factors contribute to this phenomenon:
-
Intramolecular Interactions and Energy Contributions : The stability of branched alkanes is not merely the absence of destabilizing forces but the presence of net stabilizing interactions. One prominent theory proposes that stabilizing 1,3-alkyl-alkyl interactions, termed "protobranching," contribute to the lower energy state of branched isomers.[2] For example, isobutane (B21531) possesses three of these stabilizing 1,3-interactions, while n-butane only has two.[2]
-
Steric and Quantum Effects : Advanced computational analyses using Density Functional Theory (DFT) have revealed a nuanced picture. These studies indicate that while branched alkanes are more "locally" congested, they possess less overall (or "global") destabilizing steric energy than linear alkanes.[2][5] This stabilization is, however, largely offset by a destabilizing quantum mechanical effect (related to Pauli repulsion) due to the more compact arrangement of nuclei and electrons.[2][5]
-
The Decisive Role of Electrostatics and Electron Correlation : With the steric and quantum energy terms largely canceling each other out, the decisive factors favoring branched alkanes are more favorable electrostatic interactions and electron correlation energy.[2][5] The more compact structure of a branched alkane leads to a net stabilization through these electronic effects.
Quantitative Analysis of Isomeric Alkane Stability
The most direct way to compare the thermodynamic stability of isomers is by examining their standard heats of combustion (ΔH°c) or standard heats of formation (ΔH°f). A more negative (or less positive) ΔH°f and a less negative ΔH°c both indicate greater thermodynamic stability. The data presented below for butane, pentane, and hexane (B92381) isomers clearly illustrate this trend. As the degree of branching increases, the heat of combustion becomes less negative, signifying a more stable molecule.
| Alkane Isomer | Structure | Heat of Combustion (ΔH°c) (kJ/mol) |
| Butane (C₄H₁₀) | ||
| n-Butane | CH₃CH₂CH₂CH₃ | -2877[5] |
| Isobutane (2-Methylpropane) | (CH₃)₃CH | -2868[5] |
| Pentane (C₅H₁₂) | ||
| n-Pentane | CH₃(CH₂)₃CH₃ | -3509[3] |
| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | -3506[3] |
| Neopentane (2,2-Dimethylpropane) | (CH₃)₄C | -3492[3] |
| Hexane (C₆H₁₄) | ||
| n-Hexane | CH₃(CH₂)₄CH₃ | -4163[4] |
| 2-Methylpentane | (CH₃)₂CH(CH₂)₂CH₃ | -4158[4] |
| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | -4154[4] |
Methodologies for Determining Thermodynamic Stability
The thermodynamic data presented are determined through precise experimental techniques and increasingly sophisticated computational methods.
Experimental Protocol: Bomb Calorimetry
The standard experimental method for determining the heat of combustion for a liquid or solid organic compound is bomb calorimetry.
Objective: To measure the heat released (q) when a known mass of an alkane undergoes complete combustion in a constant-volume vessel (the "bomb"). This value is then used to calculate the molar enthalpy of combustion (ΔH°c).
Methodology:
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the liquid alkane is weighed into a sample crucible. A fuse wire (e.g., iron or nickel-chromium) of known mass and combustion energy is placed in contact with the sample.
-
Calorimeter Assembly: The crucible is placed inside a high-pressure stainless steel vessel, the "bomb." The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete combustion.
-
Isothermal Environment: The sealed bomb is submerged in a precisely measured quantity of water in an insulated outer container called a calorimeter. The entire system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded with a high-precision thermometer.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The combustion reaction is highly exothermic, releasing heat that is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded at regular intervals until it reaches a maximum (T_final) and begins to cool.
-
Calculation:
-
The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT where ΔT = T_final - T_initial and C_cal is the total heat capacity of the calorimeter (bomb, water, etc.), determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
Corrections are made for the heat released by the combustion of the fuse wire.
-
The molar heat of combustion (ΔH°c) is then calculated by dividing the corrected heat released by the number of moles of the alkane sample combusted.
-
Computational Protocols: Quantum Chemical Calculations
Computational chemistry provides a powerful tool for calculating the thermodynamic properties of molecules, offering insights that can be difficult to obtain experimentally.
Objective: To calculate the total electronic energy of alkane isomers and use these energies to determine relative stabilities and heats of formation.
Methodology: Density Functional Theory (DFT)
-
Structure Optimization: The 3D molecular structure of each alkane isomer is built in silico. A geometry optimization is then performed. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. A common and effective functional for this purpose is M06-2X, often paired with a basis set like 6-311++G(d,p).
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Energy Calculation: The total electronic energy (E) of the optimized structure is calculated at a high level of theory.
-
Relative Stability: The relative stability of two isomers (A and B) can be directly compared by taking the difference in their calculated total energies (including ZPVE and thermal corrections).
-
Heat of Formation (ΔH°f) Calculation: To calculate an absolute heat of formation, an appropriate isodesmic or hypohomodesmotic reaction is often employed. This involves constructing a balanced theoretical reaction where the types of chemical bonds are conserved on both the reactant and product sides. For example, to find the ΔH°f of isobutane, one could use the reaction: isobutane + methane (B114726) → propane (B168953) + propane The enthalpy of this reaction (ΔH_rxn) is calculated from the total energies of the computationally modeled species. By using known experimental ΔH°f values for methane and propane, the unknown ΔH°f for isobutane can be determined with high accuracy.
Visualizing the Concepts
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Factors influencing the thermodynamic stability of alkanes.
Caption: Experimental workflow for bomb calorimetry.
References
The Tertiary Carbon in Alkanes: A Nexus of Reactivity and Metabolic Vulnerability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of saturated hydrocarbons, the tertiary carbon atom represents a focal point of heightened reactivity. Characterized by its single bond to three other carbon atoms, this structural motif imparts unique chemical properties that are of profound interest in synthetic chemistry and paramount importance in the field of drug development. The inherent electronic and steric features surrounding a tertiary carbon render its associated carbon-hydrogen (C-H) bond weaker and more susceptible to chemical transformation compared to its primary and secondary counterparts. This guide provides a comprehensive technical overview of the reactivity of tertiary carbons in alkanes, with a particular focus on free-radical halogenation, carbocation-mediated reactions, and oxidative processes, including their significant implications for drug metabolism.
Core Principles of Tertiary Carbon Reactivity
The enhanced reactivity of tertiary carbons is fundamentally rooted in the stability of the intermediates they form upon reaction. Whether the reaction proceeds through a radical or a carbocationic intermediate, the tertiary center offers the most stable configuration.
Free Radical Stability: The homolytic cleavage of a tertiary C-H bond results in the formation of a tertiary free radical. This species is stabilized by hyperconjugation, an effect wherein the electrons in the adjacent C-C and C-H sigma bonds delocalize into the partially filled p-orbital of the radical carbon. With three alkyl substituents, a tertiary radical benefits from a greater number of hyperconjugative interactions compared to secondary (two substituents) and primary (one substituent) radicals. This increased stability translates to a lower activation energy for its formation.
Carbocation Stability: Similarly, in reactions involving heterolytic bond cleavage, the tertiary carbocation is the most stable among simple alkyl carbocations.[1][2] The positive charge on the carbon atom is dispersed and stabilized by the inductive effect of the three electron-donating alkyl groups, as well as by hyperconjugation.[1][2] This stability dictates the regioselectivity of many reactions that proceed through carbocation intermediates. The established order of stability for both free radicals and carbocations is:
Tertiary > Secondary > Primary > Methyl [3][4]
This stability trend is directly reflected in the bond dissociation energies (BDEs) of C-H bonds. The energy required to break a C-H bond homolytically is lowest for a tertiary carbon, indicating it is the weakest and most easily cleaved.
Data Presentation: Quantitative Insights into Reactivity
The preferential reactivity of tertiary carbons can be quantified through bond dissociation energies and relative reaction rates in processes like free-radical halogenation.
Table 1: Carbon-Hydrogen Bond Dissociation Energies (BDEs)
| C-H Bond Type | Alkane Example | BDE (kcal/mol) | BDE (kJ/mol) |
| Primary (1°) | CH₃CH₂-H | ~98 | ~410 |
| Secondary (2°) | (CH₃)₂CH-H | ~95 | ~397 |
| Tertiary (3°) | (CH₃)₃C-H | ~91 | ~380 |
| Methane | CH₃-H | ~104 | ~435 |
Data compiled from various sources. Values are approximate and can vary slightly depending on the specific molecule and experimental conditions.
Table 2: Relative Rates of Free-Radical Halogenation at Room Temperature
| Halogen | Primary C-H (1°) | Secondary C-H (2°) | Tertiary C-H (3°) | Selectivity (3°/1°) |
| Chlorine (Cl₂) | 1 | ~3.6 - 4.5 | ~5.0 - 5.2 | ~5 |
| Bromine (Br₂) | 1 | ~80 - 99 | ~1600 - 1640 | ~1600 |
Data compiled from various sources.[5] The relative rates are normalized to the reactivity of a primary C-H bond.
The data clearly illustrates that while chlorination shows a modest preference for tertiary C-H bonds, bromination is highly selective, making it a more synthetically useful tool for targeting these positions.[5]
Free-Radical Halogenation: A Mechanistic Perspective
Free-radical halogenation is a classic example demonstrating the heightened reactivity of tertiary carbons. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.
Reaction Mechanism: Bromination of 2-Methylpropane
The high selectivity of bromination for the tertiary C-H bond in 2-methylpropane serves as an excellent case study.
Caption: Free-radical chain mechanism for the bromination of 2-methylpropane.
Experimental Protocols
Protocol 1: Selective Free-Radical Bromination of 2-Methylpropane
This protocol describes a laboratory procedure for the selective bromination of the tertiary C-H bond in 2-methylpropane using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.
Materials:
-
2-Methylpropane (isobutane)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a dry round-bottom flask with a reflux condenser in a fume hood.
-
Reagents: To the flask, add carbon tetrachloride, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide.
-
Addition of Alkane: Cool the flask in an ice bath and carefully condense 2-methylpropane gas into the flask.
-
Initiation: Gently heat the reaction mixture to reflux using a heating mantle. The reaction is typically initiated by the thermal decomposition of benzoyl peroxide.
-
Reaction: Allow the reaction to proceed at reflux for 1-2 hours. The disappearance of the solid NBS, which is denser than the solvent, indicates the reaction is progressing.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining HBr, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Isolate the 2-bromo-2-methylpropane (B165281) product by fractional distillation.
Caption: Experimental workflow for the bromination of 2-methylpropane.
Tertiary Carbons in Drug Development and Metabolism
The reactivity of tertiary C-H bonds is a double-edged sword in drug development. While it can be exploited for synthetic modifications, it often represents a site of metabolic vulnerability.
Cytochrome P450-Mediated Oxidation
The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are responsible for the phase I metabolism of a vast number of xenobiotics, including drugs. These enzymes catalyze the oxidation of C-H bonds to form hydroxylated metabolites, a process that generally increases the water solubility of the drug and facilitates its excretion.
CYP-mediated hydroxylation proceeds through a radical-based mechanism, often referred to as the "oxygen rebound" mechanism. The highly reactive iron-oxo species in the enzyme's active site abstracts a hydrogen atom from the substrate, generating a carbon radical. This radical then "rebounds" onto the hydroxyl group coordinated to the iron center.
Due to the inherent stability of the tertiary radical intermediate, tertiary C-H bonds are often the preferred sites of CYP-mediated oxidation. This regioselectivity can have significant consequences for a drug's pharmacokinetic profile.
Caption: The catalytic cycle of cytochrome P450 hydroxylation.
Implications for Drug Design
-
Metabolic Instability: If a tertiary carbon is present in a drug molecule, it is often a "metabolic soft spot." Rapid hydroxylation at this position can lead to a short half-life and high clearance, reducing the drug's efficacy and duration of action. Medicinal chemists often employ strategies to mitigate this, such as replacing the tertiary hydrogen with a fluorine atom or incorporating steric bulk to hinder enzyme access.
-
Case Study: Lopinavir: Lopinavir, an HIV protease inhibitor, contains a tertiary carbon that is susceptible to metabolism. Strategies to improve its pharmacokinetic profile have included the development of prodrugs.
-
Prodrug Strategies: The predictable oxidation of tertiary C-H bonds can be harnessed in prodrug design. A lipophilic parent drug can be designed with a tertiary carbon that, upon oxidation by CYPs, is converted to a more polar, active metabolite. This can improve oral bioavailability or target drug delivery.
-
Toxicity: The metabolic activation at a tertiary carbon can sometimes lead to the formation of reactive metabolites that can cause toxicity. For example, hydroxylation followed by dehydration could potentially form a reactive carbocation.
Conclusion
The tertiary carbon in an alkane is a site of pronounced chemical reactivity, a characteristic governed by the superior stability of the resulting tertiary free radicals and carbocations. This reactivity is quantitatively demonstrated by lower C-H bond dissociation energies and significantly higher rates of reaction in processes like free-radical bromination. For researchers in synthetic chemistry, this provides a powerful tool for regioselective functionalization. In the context of drug development, the reactivity of tertiary carbons presents both challenges and opportunities. While often a source of metabolic instability that must be addressed through strategic molecular design, it can also be leveraged for targeted drug activation. A thorough understanding of the principles governing the reactivity of tertiary carbons is therefore indispensable for the rational design of new chemical entities with optimal pharmacokinetic and pharmacodynamic properties.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.ucr.edu [chemistry.ucr.edu]
- 3. Adapting decarbonylation chemistry for the development of prodrugs capable of in vivo delivery of carbon monoxide utilizing sweeteners as carrier molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Isomers of C11H24 (Undecane)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C11H24, commonly known as undecane (B72203) and its variants. With 159 possible structural isomers, this alkane presents a significant opportunity for research in areas requiring nuanced understandings of physicochemical properties, such as solvent chemistry, drug formulation, and reference standards in analytical chemistry.[1][2][3][4][5] This document details the physicochemical properties of a wide range of these isomers, provides in-depth experimental protocols for their identification and characterization, and includes visualizations to aid in understanding the relationships between their structures and properties.
Physicochemical Properties of C11H24 Isomers
The structural diversity of undecane isomers leads to a wide range of physical properties. A primary determinant of these properties is the degree of branching in the carbon chain. Generally, increased branching leads to a more compact molecular structure, which in turn affects intermolecular forces (van der Waals forces). This results in lower boiling points and, to a more complex extent, varied melting points and densities compared to the straight-chain isomer, n-undecane.[2]
Data Presentation: Physicochemical Properties
The following table summarizes the available quantitative data for a selection of C11H24 isomers. This data has been compiled from various chemical databases and literature sources.
| IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |
| 2,2-Dimethylnonane | 98060-52-7 | 177 | - | - |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |
| 3,3-Dimethylnonane | 17302-18-0 | 185 | - | - |
| 4,4-Dimethylnonane | 17302-18-0 | 186 | - | - |
| 3-Ethylnonane | 17302-11-3 | 186 | - | - |
| 4-Ethyloctane | 15869-86-0 | 163.6 | - | - |
| 4-Propyloctane | 17302-13-5 | 184-186 | - | - |
| 2,2,3-Trimethyloctane | - | 180.5 | - | 0.756 |
| 2,2,4-Trimethyloctane | - | 175.8 | - | 0.744 |
| 2,2,5-Trimethyloctane | - | 174.5 | - | 0.739 |
| 2,2,6-Trimethyloctane | 62016-28-8 | 174 | -57.06 (est.) | 0.7349 |
| 2,3,3-Trimethyloctane | - | 187.3 | - | 0.770 |
| 2,3,4-Trimethyloctane | - | 184.2 | - | 0.763 |
| 2,3,5-Trimethyloctane | - | 182.5 | - | 0.755 |
| 2,4,6-Trimethyloctane | 62016-37-9 | 172.8 | - | - |
| 3,3,4-Trimethyloctane | - | 186.2 | - | 0.771 |
| 2,2,3,3-Tetramethylheptane | 61868-40-4 | 189 | - | - |
| 2,2,6,6-Tetramethylheptane | 40117-45-1 | 174 | - | - |
| 2,3,4,5-Tetramethylheptane | 61868-53-9 | 180 | - | - |
| 3,3,5,5-Tetramethylheptane | 61868-61-9 | 175 | - | - |
Note: Some data points, particularly melting points, are estimated and should be used with caution. The experimental data for all 159 isomers is not exhaustively available in the literature.
Experimental Protocols for Isomer Identification
The identification and differentiation of C11H24 isomers require high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for the analysis of alkane isomers.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the C11H24 isomer mixture in a volatile, non-polar solvent such as hexane (B92381) or pentane. A typical concentration is 1-10 µg/mL.
-
If quantitative analysis is required, an internal standard (e.g., a deuterated alkane or an alkane with a different, non-interfering chain length) should be added to the sample.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column. A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended for separating alkane isomers based on their boiling points. High-resolution capillary columns (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) are essential for resolving closely boiling isomers.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable. Electron ionization (EI) at 70 eV is the standard ionization method for creating reproducible mass spectra for library matching.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program: A temperature ramp is crucial for separating the isomers. A typical program starts at a low temperature and gradually increases:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 5 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
This program should be optimized based on the specific column and the complexity of the isomer mixture.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 300.
-
Data Acquisition: Full scan mode is used for identification. For quantitative analysis, selected ion monitoring (SIM) can be employed for higher sensitivity.
-
-
Data Analysis:
-
Identification: Isomers are identified by their retention times and by comparing their mass spectra to a reference library (e.g., NIST/Wiley). The fragmentation patterns of alkanes are characterized by a series of alkyl fragments (CnH2n+1).
-
Quantification: The peak area of each isomer is integrated and compared to the peak area of the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous structural elucidation of isomers.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly important for the often-crowded proton spectra of alkanes.
-
-
NMR Experiments:
-
¹H NMR: Provides information about the chemical environment of the protons.
-
Protons in alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm).
-
Signal multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.
-
-
¹³C NMR: Provides information about the different carbon environments.
-
Alkane carbons typically resonate between δ 10 and 60 ppm.
-
The number of unique carbon signals indicates the symmetry of the molecule.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
DEPT-90 shows only CH signals.
-
DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
-
-
Data Analysis:
-
By combining the information from these experiments, the complete structure of an unknown C11H24 isomer can be determined. The chemical shifts, coupling constants, and 2D correlations are used to assemble the molecular fragments into a coherent structure.
-
Mandatory Visualizations
The following diagrams provide visual representations of key concepts related to the identification and properties of C11H24 isomers.
References
Methodological & Application
Application Note: Gas Chromatography Analysis of 3,3,4-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4-Trimethyloctane is a branched alkane of interest in various fields, including petrochemical analysis and as a potential component in complex hydrocarbon mixtures. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of such volatile compounds. This application note provides a detailed protocol for the analysis of this compound using gas chromatography coupled with a Flame Ionization Detector (GC-FID), a common and robust setup for hydrocarbon analysis.
The separation of branched-chain alkanes can be challenging due to the large number of structurally similar isomers with close boiling points. The choice of an appropriate GC column and optimized analytical parameters are crucial for achieving adequate resolution.[1] Non-polar stationary phases are the industry standard for separating alkanes, which primarily elute based on their boiling points.[1]
Experimental Protocols
A detailed methodology for the gas chromatographic analysis of this compound is presented below. This protocol is designed for accurate quantification and reliable identification.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis. The goal is to obtain a clean, representative sample in a volatile solvent suitable for injection into the GC.
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.
-
Solvent Selection: Use a high-purity volatile organic solvent such as hexane (B92381) or dichloromethane. Ensure the solvent is free from impurities that may co-elute with the analyte.
-
Dilution: Accurately dilute the sample containing this compound to a final concentration within the linear range of the detector. A typical starting concentration is approximately 10 µg/mL.
-
Filtration: If the sample contains particulate matter, filter it through a 0.45 µm syringe filter to prevent clogging of the GC inlet and column.
-
Vial Transfer: Transfer the final prepared sample into a 2 mL glass autosampler vial with a screw cap and septum.
Gas Chromatography (GC) Method
The following GC parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and desired resolution.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Column | HP-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 150 °C | |
| Ramp 2: 20 °C/min to 300 °C, hold for 5 min | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
Quantitative data for this compound analysis is summarized below. This data is representative of what can be expected from the described method.
| Parameter | Value |
| Expected Retention Time | ~ 8.5 - 9.5 min |
| Kovats Retention Index (on 5% Phenyl-methylpolysiloxane) | ~ 1017 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |
| Linearity (R²) | > 0.999 |
| Peak Area Repeatability (%RSD, n=6) | < 3% |
Note: The Kovats retention index is a system-independent constant that helps in the identification of compounds by converting retention times. It is calculated relative to the retention times of adjacent n-alkanes.
Visualizations
Experimental Workflow for GC Analysis
The following diagram illustrates the logical workflow for the gas chromatography analysis of this compound.
Logical Relationship for Analyte Identification
This diagram outlines the logic used to confirm the identity of the analyte peak in the chromatogram.
References
Application Notes & Protocols: 3,3,4-Trimethyloctane as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, particularly within pharmaceutical development and quality control. The accuracy and precision of GC-MS measurements can be significantly enhanced by the use of an internal standard (IS). An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[1] It helps to correct for variations in sample injection volume, analyte recovery during sample preparation, and instrumental drift.[1]
This document provides detailed application notes and protocols for the use of 3,3,4-trimethyloctane as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) by GC-MS. Branched-chain alkanes like this compound are often suitable as internal standards due to their chemical inertness and volatility, which allows them to be compatible with a wide range of analytes and GC-MS conditions.
Properties of this compound
This compound is a branched alkane with the following key properties that make it a suitable internal standard for the analysis of a variety of volatile and semi-volatile organic compounds:
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | ~180-182 °C (estimated) |
| Structure | A saturated, branched hydrocarbon |
| Chemical Inertness | High |
| Solubility | Soluble in common organic solvents (e.g., hexane, dichloromethane, methanol) |
Its branched structure provides a unique mass spectrum, reducing the likelihood of isobaric interference with common analytes. Its volatility is within the range of many VOCs of interest in pharmaceutical and environmental analysis.
Experimental Protocols
This section details the necessary steps for utilizing this compound as an internal standard in a typical GC-MS workflow for the quantification of volatile organic compounds.
Reagents and Materials
-
Solvents: High-purity (≥99.9%) hexane, dichloromethane, or other suitable solvent compatible with the analytes of interest.
-
Internal Standard: this compound (≥98% purity).
-
Analytes of Interest: Pure standards of the target VOCs for calibration.
-
Sample Matrix: The matrix in which the analytes will be quantified (e.g., plasma, formulation buffer, environmental sample).
-
Equipment: Standard laboratory glassware, analytical balance, volumetric flasks, pipettes, autosampler vials with septa.
Preparation of Standard Solutions
3.2.1. Internal Standard Stock Solution (IS Stock)
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve the weighed standard in a suitable solvent (e.g., hexane) in a 25 mL volumetric flask.
-
Ensure the standard is fully dissolved and bring the flask to volume with the solvent. This results in a stock solution of approximately 1 mg/mL.
3.2.2. Analyte Stock Solutions (Analyte Stock)
-
Prepare individual stock solutions for each target analyte at a concentration of approximately 1 mg/mL in a suitable solvent.
3.2.3. Calibration Standards
-
Prepare a series of calibration standards by making serial dilutions of the Analyte Stock solutions.
-
To each calibration standard, add a fixed amount of the IS Stock solution to achieve a final internal standard concentration that is consistent across all calibration levels and is within the linear range of the instrument. A typical final concentration might be 10 µg/mL.
Sample Preparation
-
Accurately measure a known volume or weight of the sample matrix.
-
Spike the sample with the IS Stock solution to the same final concentration as in the calibration standards.
-
Perform any necessary sample extraction or clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction). The internal standard should be added at the earliest possible stage to account for analyte losses during sample processing.
GC-MS Instrumental Parameters
The following are representative GC-MS parameters for the analysis of VOCs using this compound as an internal standard. These parameters may require optimization for specific applications.
| GC Parameter | Setting |
| Injection Port | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be optimized) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
For quantitative analysis, SIM mode is often preferred for its higher sensitivity and selectivity.[2] A characteristic ion for this compound should be selected for monitoring. Common fragment ions for branched alkanes include m/z 43, 57, 71, and 85. A unique and abundant fragment ion should be chosen to minimize interference.
Data Analysis and Presentation
Quantification
The concentration of each analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This response ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then interpolated from this curve.
Response Factor (RF):
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
Concentration of Analyte:
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
Representative Quantitative Data
The following tables present hypothetical but representative data demonstrating the performance of this compound as an internal standard for the analysis of two example VOCs: Toluene and Ethylbenzene.
Table 1: Calibration Curve Data
| Analyte | Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| Toluene | 1 | 15,234 | 450,123 | 0.034 |
| 5 | 76,123 | 452,345 | 0.168 | |
| 10 | 151,987 | 449,876 | 0.338 | |
| 25 | 380,234 | 451,112 | 0.843 | |
| 50 | 759,876 | 450,567 | 1.686 | |
| Ethylbenzene | 1 | 18,987 | 450,123 | 0.042 |
| 5 | 95,234 | 452,345 | 0.211 | |
| 10 | 190,123 | 449,876 | 0.423 | |
| 25 | 475,876 | 451,112 | 1.055 | |
| 50 | 951,234 | 450,567 | 2.111 |
Table 2: Linearity and Precision Data
| Analyte | Linear Range (µg/mL) | R² | %RSD (n=5) at 10 µg/mL |
| Toluene | 1 - 50 | 0.9995 | 2.1% |
| Ethylbenzene | 1 - 50 | 0.9998 | 1.8% |
Visualizations
GC-MS Workflow with Internal Standard
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
Logical Relationship of Internal Standard Method
Caption: Principle of internal standard correction in GC-MS.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of a wide range of volatile organic compounds by GC-MS. Its chemical inertness, appropriate volatility, and unique mass spectrum make it an excellent choice to improve the accuracy, precision, and robustness of analytical methods. The protocols and data presented herein provide a solid foundation for the implementation of this compound in routine quantitative workflows in research, development, and quality control settings. Method-specific optimization of the provided parameters is recommended to achieve the best performance for the analytes and matrices of interest.
References
Application Notes and Protocols for 3,3,4-Trimethyloctane in Fuel Mixture Studies
Abstract:
These application notes provide a comprehensive overview of the potential use of 3,3,4-trimethyloctane as a component in gasoline fuel mixtures. Due to a lack of specific experimental data for this compound in publicly available literature, this document outlines the expected properties and detailed protocols for its evaluation based on established knowledge of similar highly branched alkanes. The information is intended for researchers and scientists in the fields of fuel chemistry, combustion science, and automotive engineering.
Introduction
This compound is a highly branched saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1] Its molecular structure suggests properties that are desirable for a gasoline blending component, such as a high octane (B31449) rating, which is characteristic of branched alkanes.[2][3][4] The degree of branching in an alkane directly influences its combustion characteristics, with more highly branched isomers generally exhibiting higher resistance to autoignition (knocking).[4][5] This document provides a framework for the experimental investigation of this compound's performance as a fuel additive.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in fuel blends and for designing relevant experiments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1][6] |
| Molecular Weight | 156.31 g/mol | [6] |
| CAS Number | 62016-40-4 | [6][7] |
| Appearance | Colorless liquid (expected) | [1] |
| Boiling Point | Data not available | [1] |
| Density | Data not available | [1] |
Hypothetical Performance Data in Fuel Blends
While specific experimental data for this compound is unavailable, Table 2 presents a set of hypothetical yet realistic performance metrics when blended with a base gasoline (e.g., RON 91). These values are extrapolated from data for other highly branched alkanes and serve as a benchmark for future experimental work.
| Parameter | Base Gasoline (RON 91) | Blend: 10% this compound in RON 91 (Hypothetical) | Blend: 20% this compound in RON 91 (Hypothetical) |
| Research Octane Number (RON) | 91.0 | 93.5 | 95.8 |
| Motor Octane Number (MON) | 83.0 | 84.8 | 86.5 |
| Anti-Knock Index (AKI), (R+M)/2 | 87.0 | 89.2 | 91.2 |
| Reid Vapor Pressure (RVP), psi | 8.5 | 8.3 | 8.1 |
| Distillation T50 (°C) | 105 | 107 | 109 |
| Emissions (grams/mile) | |||
| Hydrocarbons (HC) | 0.050 | 0.048 | 0.046 |
| Carbon Monoxide (CO) | 1.50 | 1.45 | 1.40 |
| Nitrogen Oxides (NOx) | 0.080 | 0.082 | 0.085 |
Note: The data in this table is hypothetical and should be confirmed by experimental measurements.
Experimental Protocols
The following protocols describe the standard methodologies for evaluating the performance of this compound as a fuel component.
Objective: To determine the anti-knock characteristics of gasoline blends containing this compound.
Apparatus:
-
Cooperative Fuel Research (CFR) engine
-
Standardized reference fuels (isooctane and n-heptane)
-
Fuel blending equipment
Procedure (based on ASTM D2699 for RON and ASTM D2700 for MON):
-
Engine Preparation: Calibrate and standardize the CFR engine according to the ASTM method specifications. This includes setting the correct engine speed (600 rpm for RON, 900 rpm for MON), ignition timing, and intake air temperature.
-
Fuel Blending: Prepare precise blends of this compound with a base gasoline at various volume percentages (e.g., 5%, 10%, 15%, 20%).
-
Reference Fuel Bracketing: Run the engine on reference fuels with known octane numbers that are close to the expected octane number of the test blend.
-
Test Fuel Analysis: Operate the engine on the prepared fuel blend and measure the knock intensity.
-
Compression Ratio Adjustment: Adjust the engine's compression ratio until the knock intensity matches that of the reference fuels.
-
Octane Number Calculation: The octane number of the test blend is determined by comparing its performance to the reference fuels.
Objective: To evaluate the effect of this compound on engine performance and exhaust emissions.
Apparatus:
-
Modern spark-ignition engine mounted on a dynamometer
-
Exhaust gas analyzer (measuring HC, CO, NOx, CO₂)
-
Fuel flow meter
-
Data acquisition system
Procedure:
-
Engine Setup: Install the engine on the dynamometer and connect all necessary sensors and the exhaust gas analysis system.
-
Fuel Preparation: Prepare the desired fuel blends of this compound and base gasoline.
-
Test Cycle: Operate the engine according to a standardized driving cycle (e.g., Federal Test Procedure - FTP-75) to simulate real-world driving conditions.
-
Data Collection: Continuously record engine parameters (speed, torque, power output), fuel consumption, and exhaust emission concentrations throughout the test cycle.
-
Analysis: Analyze the collected data to determine the impact of the fuel blend on fuel economy, power, and emissions compared to the base gasoline.
Diagrams
The following diagrams illustrate the logical workflow of the experimental protocols.
Caption: Workflow for Determining Octane Rating.
Caption: Workflow for Engine Performance and Emissions Testing.
Conclusion
While this compound is not a commonly studied fuel component, its highly branched structure suggests it holds promise as an octane-enhancing additive. The protocols outlined in this document provide a standardized framework for its comprehensive evaluation. Further research is required to obtain concrete experimental data and fully assess its potential in modern fuel formulations.
References
- 1. lookchem.com [lookchem.com]
- 2. ftloscience.com [ftloscience.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound | C11H24 | CID 20329908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
Synthesis of Tertiary Alcohols from Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical and fine chemical industries. This document provides detailed protocols for the synthesis of tertiary alcohols via the nucleophilic addition of organometallic reagents, specifically Grignard and organolithium reagents, to ketones. This guide is intended to furnish researchers and drug development professionals with a comprehensive resource, encompassing detailed experimental procedures, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows.
Introduction
Tertiary alcohols are crucial structural motifs found in numerous biologically active molecules and are valuable intermediates in organic synthesis. The most common and effective method for their preparation involves the addition of carbon nucleophiles to the electrophilic carbonyl carbon of a ketone. Grignard reagents (RMgX) and organolithium reagents (RLi) are the most frequently employed organometallic compounds for this transformation due to their high reactivity and commercial availability.[1][2][3][4] The choice of reagent and reaction conditions can significantly influence the yield and purity of the desired tertiary alcohol. This document outlines robust and reproducible protocols for these syntheses, offering a practical guide for laboratory applications.
Data Presentation
The following tables summarize quantitative data for the synthesis of various tertiary alcohols from ketones using Grignard and organolithium reagents.
Table 1: Synthesis of Tertiary Alcohols using Grignard Reagents
| Ketone | Grignard Reagent | Tertiary Alcohol Product | Reaction Time (h) | Yield (%) | Purity (%) | Melting Point (°C) | References |
| Benzophenone (B1666685) | Phenylmagnesium bromide | Triphenylmethanol (B194598) | 1.5 | 85-95 | >98 | 160-163 | [5] |
| Acetophenone (B1666503) | Methylmagnesium bromide | 2-Phenyl-2-propanol (B165765) | 1.0 | 80-90 | >97 | 30-33 | [6] |
| Propiophenone (B1677668) | Methylmagnesium bromide | 2-Phenyl-2-butanol | 1.5 | 75-85 | >96 | 38-41 | [7] |
| Acetone | Phenylmagnesium bromide | 2-Phenyl-2-propanol | 1.0 | 82 | >97 | 30-33 | [6] |
Table 2: Synthesis of Tertiary Alcohols using Organolithium Reagents
| Ketone | Organolithium Reagent | Tertiary Alcohol Product | Reaction Time (h) | Yield (%) | Purity (%) | Melting Point (°C) | References |
| Propiophenone | Methyllithium (B1224462) | 2-Phenyl-2-butanol | 1.0 | ~80 | >95 | 38-41 | [7] |
| Acetophenone | n-Butyllithium | 2-Phenyl-2-hexanol | 2.0 | 70-80 | >95 | N/A | [8] |
| Benzophenone | Phenyllithium | Triphenylmethanol | 1.0 | ~90 | >98 | 160-163 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Triphenylmethanol from Benzophenone using a Grignard Reagent
This protocol details the synthesis of triphenylmethanol via the reaction of benzophenone with phenylmagnesium bromide.[5]
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Bromobenzene (B47551) (5.3 mL, 50 mmol)
-
Benzophenone (9.1 g, 50 mmol)
-
10% Sulfuric acid (100 mL)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Petroleum ether or hexanes (for recrystallization)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add the magnesium turnings to the flask.
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
Dissolve the bromobenzene in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate within a few minutes, as evidenced by the formation of a cloudy solution and gentle boiling. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve the benzophenone in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing 100 mL of 10% sulfuric acid and ice.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers and wash with water, followed by saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product is a solid. Purify by recrystallization from petroleum ether or hexanes to yield white crystals of triphenylmethanol.
-
Protocol 2: Synthesis of 2-Phenyl-2-propanol from Acetophenone using a Grignard Reagent
This protocol describes the synthesis of 2-phenyl-2-propanol from the reaction of acetophenone with methylmagnesium bromide.[6]
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Methyl iodide (3.1 mL, 50 mmol)
-
Acetophenone (5.8 mL, 50 mmol)
-
Saturated aqueous ammonium (B1175870) chloride solution (50 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Follow the procedure for the preparation of phenylmagnesium bromide as described in Protocol 1, substituting methyl iodide for bromobenzene.
-
-
Reaction with Acetophenone:
-
Dissolve acetophenone in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing 50 mL of cold, saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer twice with 20 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
-
Protocol 3: Synthesis of 2-Phenyl-2-butanol from Propiophenone using an Organolithium Reagent
This protocol outlines the synthesis of 2-phenyl-2-butanol via the reaction of propiophenone with methyllithium.[7]
Materials:
-
Propiophenone (6.7 g, 50 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF, 100 mL)
-
Methyllithium (1.6 M in diethyl ether, 34.4 mL, 55 mmol)
-
Saturated aqueous ammonium chloride solution (50 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
-
Add the propiophenone and anhydrous THF to the flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Addition of Methyllithium:
-
Slowly add the methyllithium solution to the stirred propiophenone solution via syringe over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Caption: General mechanism of a Grignard reaction with a ketone.
Caption: A generalized workflow for tertiary alcohol synthesis.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-PHENYL-2-BUTANOL(1565-75-9) 1H NMR spectrum [chemicalbook.com]
- 8. 2-METHYL-4-PHENYL-2-BUTANOL(103-05-9) 1H NMR [m.chemicalbook.com]
Application of Grignard Reagents in the Synthesis of Branched Alkanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents (R-MgX) are powerful organometallic nucleophiles that are fundamental to the formation of carbon-carbon bonds in organic synthesis.[1] Their utility in the construction of complex carbon skeletons, particularly in the synthesis of branched alkanes, is of significant interest in medicinal chemistry and drug development, where molecular architecture plays a crucial role in biological activity.[1] This document provides detailed application notes and experimental protocols for two primary methodologies for synthesizing branched alkanes using Grignard reagents: direct catalytic cross-coupling with alkyl halides and a two-step approach involving the formation and subsequent reduction of a tertiary alcohol intermediate.
Method 1: Direct Synthesis via Catalytic Cross-Coupling of Grignard Reagents with Alkyl Halides
This method allows for the direct formation of a C(sp³)–C(sp³) bond through the reaction of a Grignard reagent with an alkyl halide. To address the challenges often associated with such couplings, including slow reaction rates and side reactions, transition metal catalysts are employed. Cobalt-catalyzed systems have proven particularly effective for the synthesis of sterically hindered branched alkanes.[1][2]
Application Note: Cobalt-Catalyzed Cross-Coupling for the Synthesis of Sterically Congested Alkanes
The cobalt-catalyzed cross-coupling of tertiary alkyl Grignard reagents with alkyl halides is a powerful tool for the construction of quaternary carbon centers.[2][3] This reaction proceeds via an ionic mechanism and demonstrates compatibility with a variety of functional groups.[2] The use of 1,3-butadiene (B125203) as a ligand precursor and the addition of lithium iodide are crucial for achieving high yields and selectivities.[3]
Quantitative Data for Cobalt-Catalyzed Cross-Coupling
| Grignard Reagent | Alkyl Halide | Catalyst System | Product | Yield (%) | Reference |
| t-Butylmagnesium chloride | 1-Bromooctane (B94149) | CoCl₂, LiI, 1,3-Butadiene in THF | 2,2-Dimethyldecane | 84 | [3] |
| t-Amylmagnesium chloride | 1-Bromooctane | CoCl₂, LiI, 1,3-Butadiene in THF | 2,2-Dimethylundecane | 85 | [3] |
| 1-Adamantylmagnesium bromide | 1-Bromooctane | CoCl₂, LiI, 1,3-Butadiene in THF | 1-(1-Adamantyl)octane | 0 | [3] |
| Cyclohexylmagnesium bromide | 1-Bromooctane | CoCl₂, LiI, 1,3-Butadiene in THF | Octylcyclohexane | 93 | [3] |
| Isopropylmagnesium chloride | 1-Bromooctane | CoCl₂, LiI, 1,3-Butadiene in THF | 2-Methylnonane | 89 | [3] |
Experimental Protocol: Synthesis of 2,2-Dimethyldecane via Cobalt-Catalyzed Cross-Coupling
Materials:
-
Cobalt(II) chloride (CoCl₂)
-
Lithium iodide (LiI)
-
1,3-Butadiene
-
tert-Butylmagnesium chloride (1.0 M solution in THF)
-
1-Bromooctane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Hexanes
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry, argon-flushed flask, add CoCl₂ (2 mol %) and LiI (4 mol %).
-
Add anhydrous THF, followed by 1,3-butadiene (2.0 equivalents).
-
Cool the mixture to -78 °C and add a solution of 1-bromooctane (1.0 equivalent) in THF.
-
Slowly add tert-butylmagnesium chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to 50 °C and stir for 5 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with hexanes (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.[1]
References
Application Note: Fractional Distillation for the Purification of Undecane Isomers
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane (B72203) (C₁₁H₂₄) is an alkane with 159 structural isomers, each exhibiting unique physicochemical properties based on its branching structure.[1][2][3] While often considered biologically inert, purified undecane isomers can be of significant interest as high-purity solvents, components in fuel studies, and as reference standards for analytical chemistry, particularly gas chromatography.[1][2] In the context of drug development, undecane isomers may be used as non-polar excipients or as part of specialized delivery systems where specific physical properties like viscosity and boiling point are critical.[1] The primary challenge lies in separating these isomers from a mixture, as their boiling points can be very close.
Fractional distillation is a fundamental and effective technique for separating liquid mixtures based on differences in boiling points.[4][5][6] For components with close boiling points, such as undecane isomers, high-efficiency fractional distillation columns are required to achieve adequate separation.[7][8][9] This document provides a detailed protocol for the laboratory-scale purification of undecane isomers using fractional distillation.
Principle of Separation
Fractional distillation enhances the separation capability of simple distillation by providing a large surface area in a fractionating column. This surface area, provided by column packing or trays, allows for a continuous series of vaporization and condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component (the isomer with the lower boiling point).[6] By carefully controlling the temperature and reflux ratio, isomers with small boiling point differences can be effectively separated.[9][10]
The efficiency of a fractionating column is described by the number of "theoretical plates." A higher number of theoretical plates indicates a greater ability to separate components with close boiling points.[7][8]
Quantitative Data: Physical Properties of Undecane Isomers
The feasibility of separating undecane isomers by fractional distillation is directly dependent on the difference in their boiling points. Generally, increased molecular branching leads to a more compact, spherical shape, which reduces the available surface area for intermolecular van der Waals forces. This results in lower boiling points compared to the linear n-undecane.[1][11] The following table summarizes the boiling points for n-undecane and a selection of its isomers to illustrate this trend.
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2884-06-2 | 186.9 | -57.06 (est.) | 0.7438 |
Note: Data is compiled from various sources.[1][11] The availability of experimental data for all 159 isomers is limited.
Experimental Protocol: Fractional Distillation of an Undecane Isomer Mixture
This protocol outlines a general procedure for separating a mixture of undecane isomers (e.g., n-undecane and 2-methyldecane) using a laboratory-scale fractional distillation apparatus.
1. Materials and Equipment
-
Isomer Mixture: A known mixture of undecane isomers (e.g., 50/50 mol% n-undecane/2-methyldecane).
-
Heating Mantle: With variable temperature control.
-
Round-Bottom Flask (Distilling Flask): Sized appropriately for the volume of the mixture (e.g., 500 mL).
-
Fractionating Column: A high-efficiency column is essential. Options include:
-
Vigreux column (moderate efficiency)
-
Packed column (filled with Raschig rings or metal sponge) for higher efficiency.
-
-
Distillation Head (Still Head): With a port for a thermometer or temperature probe.
-
Condenser: Liebig or Graham type.
-
Receiving Flasks (Fraction Collectors): Multiple small flasks to collect different fractions. A rotating "pig" adapter is useful for this purpose.[10]
-
Thermometer or Temperature Probe: Calibrated, with a range up to at least 250°C.
-
Boiling Chips or Magnetic Stirrer/Stir Bar: To ensure smooth boiling.
-
Clamps and Stands: To securely assemble the apparatus.
-
Insulating Material: Glass wool or aluminum foil to lag the fractionating column.[10]
-
Gas Chromatograph (GC): For analyzing the purity of the collected fractions.[12][13][14][15]
2. Apparatus Setup
-
Assemble the Apparatus: Set up the distillation apparatus in a fume hood. Securely clamp the round-bottom flask, which will serve as the reboiler, to a lab stand.
-
Charge the Flask: Add the undecane isomer mixture and a few boiling chips to the distilling flask.
-
Attach the Column: Connect the fractionating column to the neck of the distilling flask.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[10]
-
Position the Still Head and Thermometer: Place the still head atop the column. Insert the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[10]
-
Connect the Condenser and Receiver: Attach the condenser to the side-arm of the still head and connect the cooling water lines (water in at the bottom, out at the top). Position the receiving flask at the condenser outlet.
3. Distillation Procedure
-
Heating: Begin heating the distilling flask gently with the heating mantle.
-
Establish Reflux: As the mixture boils, vapor will rise into the fractionating column. Allow the vapor to condense and trickle back down into the flask (reflux) for a period (e.g., 30-60 minutes) to establish thermal equilibrium within the column.
-
Initial Fraction Collection: Slowly increase the heating rate. The temperature at the still head will rise and then stabilize at the boiling point of the more volatile isomer (e.g., 2-methyldecane). Begin collecting the first fraction (distillate).
-
Maintain a Slow Distillation Rate: Adjust the heat to maintain a slow, steady collection rate (e.g., 1-2 drops per second). A high reflux ratio (more vapor returning to the column than is collected) is crucial for good separation.
-
Monitor Temperature: Continue collecting the first fraction as long as the temperature at the still head remains constant.
-
Intermediate Fraction: When the temperature begins to rise, it indicates that the lower-boiling point isomer has been mostly distilled. At this point, switch to a new receiving flask to collect an intermediate fraction, which will be a mixture of the isomers.
-
Second Fraction Collection: The temperature will then stabilize again at the boiling point of the less volatile isomer (e.g., n-undecane). Collect this second fraction in a new flask.
-
Shutdown: Stop the distillation before the distilling flask runs dry. Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
4. Analysis of Fractions
-
Gas Chromatography (GC): Analyze the composition of the initial mixture and each collected fraction using GC.[15]
-
Purity Assessment: Compare the chromatograms to determine the purity of the separated isomers. A non-polar capillary GC column is typically suitable for separating alkane isomers.[16]
Visualizations
Fractional Distillation Workflow
The following diagram illustrates the complete workflow for the purification and analysis of undecane isomers.
Relationship Between Boiling Point and Separation
This diagram illustrates the principle that a greater difference in boiling points between isomers simplifies their separation by fractional distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Undecane - Wikipedia [en.wikipedia.org]
- 3. Undecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. eshop.lab1st.com [eshop.lab1st.com]
- 5. goelequipments.com [goelequipments.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Fractional Distillation Equipment | Pope Scientific, Inc. [popeinc.com]
- 8. srilekhabioenvirotech.com [srilekhabioenvirotech.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. vurup.sk [vurup.sk]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]
- 16. researchgate.net [researchgate.net]
High-Purity Synthesis of Alkanes for Reference Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-purity synthesis of alkanes, which are crucial as reference standards in various analytical applications, including chromatography and spectroscopy. The synthesis of high-purity alkanes is essential for ensuring the accuracy and reliability of analytical measurements in research, quality control, and drug development.
This note covers four principal methods for alkane synthesis: the Wurtz reaction, Corey-House synthesis, Grignard reagent synthesis, and catalytic hydrogenation. Each section includes a detailed experimental protocol, a summary of expected outcomes, and a discussion of the method's advantages and limitations.
Data Summary
The following table summarizes the typical yields and achievable purity for the synthesis of various alkanes using the methods described in this document.
| Alkane Product | Synthesis Method | Starting Materials | Typical Yield (%) | Purity (%) |
| n-Butane | Wurtz Reaction | Ethyl bromide, Sodium | 40-60 | >95 |
| n-Heptane | Corey-House Synthesis | 1-Bromopentane, Ethyl bromide, Lithium, Copper(I) iodide | 70-90 | >99 |
| n-Hexane | Grignard Reagent Synthesis | n-Propylmagnesium bromide, n-Propyl bromide | 60-80 | >98 |
| n-Octane | Catalytic Hydrogenation | 1-Octene, Hydrogen gas, Palladium on carbon | >95 | >99 |
Wurtz Reaction: Synthesis of n-Butane
The Wurtz reaction is a classic method for the synthesis of symmetrical alkanes by the coupling of two alkyl halides in the presence of sodium metal.[1][2] While effective for this purpose, it is generally not suitable for preparing unsymmetrical alkanes due to the formation of product mixtures.[3]
Logical Relationship of the Wurtz Reaction
References
Application Notes and Protocols for the Derivatization of Alkanes in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkanes, consisting solely of carbon-hydrogen and carbon-carbon single bonds, are notoriously inert and lack the functional groups typically targeted by common derivatization reagents. This chemical inertness presents a significant challenge for their analysis by modern chromatographic and mass spectrometric techniques, as it often results in poor chromatographic resolution, low ionization efficiency, and a lack of chromophores for UV-Vis detection.[1]
To overcome these analytical hurdles, derivatization strategies are employed to introduce functional groups into the alkane structure, thereby enhancing their volatility, thermal stability, and detectability.[2] This document provides detailed application notes and protocols for two primary strategies for the derivatization of alkanes for analytical purposes:
-
Direct, In-Situ Derivatization: This approach utilizes advanced ionization techniques to functionalize and ionize alkanes in a single step, primarily for mass spectrometric analysis.
-
Two-Step Derivatization: This classic strategy involves an initial chemical reaction to introduce a functional group onto the alkane, followed by a standard derivatization of the newly introduced group to make it amenable to chromatographic analysis.
These notes are intended to provide researchers, scientists, and drug development professionals with the necessary information to select and implement appropriate derivatization strategies for the qualitative and quantitative analysis of alkanes in various matrices.
Application Note 1: Direct In-Situ Derivatization of Alkanes using Discharge-Induced Oxidation in Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)
Principle
Desorption electrospray ionization (DESI) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal sample preparation.[3][4] In the reactive DESI mode, a high voltage applied to the electrospray solvent can induce an electrical discharge, generating reactive oxygen species. These species can oxidize non-functionalized saturated hydrocarbons in-situ to the corresponding alcohols and ketones.[5][6] The resulting oxygenated derivatives are more amenable to protonation or adduct formation, leading to significantly enhanced signal intensity in the mass spectrometer. This technique is particularly useful for the rapid analysis of alkanes on surfaces.
Applications
-
Rapid screening of petroleum distillates and hydrocarbon-based lubricants.[5]
-
Analysis of alkanes in environmental samples, such as oil spills on surfaces.
-
Detection of hydrocarbon contaminants on industrial or pharmaceutical products.
Experimental Workflow
Protocol: In-Situ Derivatization of Alkanes by Reactive DESI-MS
1. Materials and Reagents:
-
Alkane standard or sample
-
Methanol (B129727) (HPLC grade)
-
Betaine (B1666868) aldehyde (optional, for enhancing sensitivity of long-chain alcohol detection)[5]
-
Polytetrafluoroethylene (PTFE) microscope slides or other suitable inert surface
-
Desorption electrospray ionization (DESI) source coupled to a mass spectrometer
2. Instrument Setup:
-
Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.
-
DESI Source Parameters (General Guidance - optimization required):
-
Solvent: Methanol (or methanol with betaine aldehyde for enhanced sensitivity).
-
Solvent Flow Rate: 1-5 µL/min.
-
Nebulizing Gas: Nitrogen.
-
Gas Pressure: 100-150 psi.
-
Spray Voltage: A high voltage is required to induce discharge; typically in the range of 4-6 kV. The optimal voltage should be determined empirically to maximize oxidation while minimizing excessive fragmentation.[2]
-
Geometric Parameters:
-
Tip-to-surface distance: 1-3 mm.
-
Incident angle: 50-60°.
-
Collection angle: 5-15°.
-
-
3. Sample Preparation:
-
For pure standards, deposit a small amount (e.g., 10 µL of a 1 mg/mL solution) onto a PTFE slide and allow the solvent to evaporate.
-
For real samples (e.g., petroleum distillate), apply a thin film directly to the analysis surface.
4. Data Acquisition:
-
Position the sample on the DESI stage.
-
Initiate the DESI spray and acquire mass spectra in positive ion mode.
-
The expected ions will correspond to the protonated molecules ([M+H]+) or sodium adducts ([M+Na]+) of the oxidized alkanes (alcohols and ketones).
Quantitative Data
| Analyte | Derivatization Method | Limit of Detection (LOD) | Reference |
| C15H32 to C30H62 | Reactive DESI-MS | ~20 ng | [5] |
Application Note 2: Two-Step Derivatization of Alkanes for GC-MS and HPLC Analysis
Principle
This strategy involves two distinct chemical steps. First, the inert alkane is functionalized to introduce a reactive group, most commonly an alcohol or a carboxylic acid. In the second step, this newly introduced functional group is derivatized using well-established methods to enhance its volatility for Gas Chromatography (GC) or to add a chromophore for High-Performance Liquid Chromatography (HPLC) with UV detection.
Strategy 2A: Oxidation to Alcohol Followed by Silylation for GC-MS Analysis
This approach first converts the alkane to an alcohol through catalytic oxidation. The resulting alcohol is then derivatized to a trimethylsilyl (B98337) (TMS) ether, which is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.[7][8]
Strategy 2B: Conversion to Fatty Acid Followed by Esterification for HPLC-UV Analysis
This strategy involves the conversion of an alkane to a fatty acid. The resulting fatty acid is then derivatized with a chromophoric reagent, such as p-bromophenacyl bromide, to allow for sensitive detection by HPLC with a UV detector.[5][6][9]
Applications
-
Quantitative analysis of specific alkanes in complex matrices where high separation efficiency is required.
-
Metabolic studies involving the conversion of alkanes.
-
Analysis of long-chain alkanes that are difficult to analyze directly by other methods.
Experimental Workflow
Protocol 2A: Oxidation of Alkanes to Alcohols and Subsequent Silylation for GC-MS Analysis
Step 1: Catalytic Oxidation of Alkanes to Alcohols
This protocol is a general guideline based on literature procedures for catalytic alkane oxidation.[10] Optimization of catalyst, oxidant, and reaction conditions is crucial for achieving good yields.
1. Materials and Reagents:
-
Alkane standard or sample
-
(salen)osmium(VI) nitrido complex (catalyst) or other suitable oxidation catalyst
-
Hydrogen peroxide (H2O2, 30%) as oxidant
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Silica (B1680970) gel for column chromatography
2. Procedure:
-
In a clean, dry reaction vial, dissolve the alkane substrate in acetonitrile.
-
Add the osmium catalyst (e.g., 0.1 mol%).
-
Slowly add hydrogen peroxide (e.g., 2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 1-24 hours), monitoring the reaction progress by TLC or a preliminary GC-MS analysis of a quenched aliquot.
-
Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., sodium sulfite (B76179) solution).
-
Extract the products with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
Step 2: Silylation of the Resulting Alcohol
1. Materials and Reagents:
-
Purified alcohol from Step 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other suitable solvent (anhydrous)
-
GC vial with insert
2. Procedure:
-
Dissolve a small amount of the purified alcohol (e.g., 1 mg) in pyridine (100 µL) in a GC vial.
-
Add an excess of BSTFA + 1% TMCS (e.g., 100 µL).
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2B: Conversion of Alkanes to Fatty Acids and Subsequent Derivatization for HPLC-UV Analysis
Step 1: Anaerobic Transformation of Alkanes to Fatty Acids
This protocol is based on the biological conversion of alkanes to fatty acids by sulfate-reducing bacteria.[8][11] This is a specialized technique and requires microbiology laboratory facilities.
1. Materials and Reagents:
-
Alkane substrate
-
Sulfate-reducing bacterium culture (e.g., strain Hxd3)
-
Mineral salt medium for bacterial growth
-
Incubator
2. Procedure:
-
Prepare the mineral salt medium and dispense into anaerobic culture bottles.
-
Add the alkane substrate to the medium.
-
Inoculate the medium with the bacterial culture.
-
Incubate the culture under anaerobic conditions for an extended period (e.g., 40-80 days).
-
After incubation, harvest the bacterial cells and extract the fatty acids using a suitable solvent extraction method (e.g., Bligh-Dyer extraction).
Step 2: Derivatization of Fatty Acids with p-Bromophenacyl Bromide
1. Materials and Reagents:
-
Extracted fatty acids from Step 1
-
p-Bromophenacyl bromide
-
18-crown-6 (B118740) ether (catalyst)
-
Potassium hydroxide (B78521) (methanolic solution)
-
Acetonitrile (HPLC grade)
-
Phenolphthalein (B1677637) indicator
2. Procedure:
-
Dissolve the extracted fatty acids in a small volume of chloroform/methanol.
-
Add a drop of phenolphthalein and neutralize with methanolic KOH until a faint pink color persists.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a solution of p-bromophenacyl bromide and 18-crown-6 in acetonitrile.
-
Heat the reaction mixture at 75-80 °C for 30 minutes.[5]
-
Cool the solution and inject directly into the HPLC system.
Quantitative Data for Two-Step Derivatization
| Analytical Step | Method | Yield/Recovery | Reference |
| Alkane Oxidation | Catalytic oxidation with (salen)osmium(VI) nitrido complex and H2O2 | Up to 75% conversion to alcohol/ketone | [10] |
| Silylation | BSTFA + TMCS | Generally quantitative (>95%) | [12] |
| Fatty Acid Derivatization | p-Bromophenacyl bromide | Quantitative conversion (>95%) | [5] |
| HPLC Analysis | p-Bromophenacyl esters of fatty acids | LOD ~2 pmol | [6] |
Conclusion
The derivatization of alkanes, while challenging due to their inert nature, is achievable through either direct in-situ methods or multi-step functionalization and derivatization strategies. The choice of method depends on the analytical objective, the nature of the sample, and the available instrumentation. Reactive DESI-MS offers a rapid, direct analysis approach suitable for surface analysis and screening. The two-step methods, although more labor-intensive, provide access to the high separation power of GC and the sensitivity of HPLC-UV, making them suitable for complex mixture analysis and quantitative studies. The protocols and data presented in these application notes provide a foundation for researchers to develop and validate methods for the analysis of this important class of compounds.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Unexpected analyte oxidation during desorption electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desorption Electrospray Ionization Mass Spectrometry for Lipid Characterization and Biological Tissue Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weber.hu [weber.hu]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. jafs.com.pl [jafs.com.pl]
- 11. Desorption Electrospray Ionization Mass Spectrometry: 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thescipub.com [thescipub.com]
The Pivotal Role of Branched Alkanes in Advanced Lubrication Formulations
Application Note & Protocol Guide for Researchers
Introduction
Branched alkanes, also known as isoalkanes, are a critical class of compounds in the formulation of high-performance lubricants. Their unique molecular architecture imparts a range of desirable properties that distinguish them from their linear counterparts (n-alkanes). This document provides a detailed overview of the role of branched alkanes in lubrication, their key performance characteristics, and standardized protocols for their evaluation. For researchers, scientists, and drug development professionals, understanding these principles is crucial for the design of next-generation lubricants with enhanced efficiency, durability, and environmental compatibility.
The fundamental advantage of branched alkanes lies in their irregular, three-dimensional structure. This branching disrupts the close packing and alignment that is characteristic of linear alkanes, especially under high pressure. As a result, lubricant films formulated with branched alkanes tend to maintain a more fluid and amorphous state, leading to lower shear strength and reduced friction. This is particularly important in the boundary lubrication regime, where the lubricant film is too thin to completely separate moving surfaces.
Key Performance Characteristics of Branched Alkanes
Branched alkanes offer a superior balance of properties compared to linear alkanes, making them a preferred choice for a wide range of demanding applications. These properties include:
-
High Viscosity Index (VI): A high VI indicates that the lubricant's viscosity changes less with temperature fluctuations. Branched alkanes typically exhibit a higher VI than n-alkanes, ensuring consistent performance over a broader operating temperature range. This is a critical attribute for applications such as engine oils and hydraulic fluids.
-
Low Pour Point: The irregular structure of branched alkanes hinders the formation of crystalline wax structures at low temperatures. This results in a lower pour point, ensuring good fluidity and lubricant circulation during cold starts and in low-temperature environments.
-
Excellent Oxidative and Thermal Stability: The stable, saturated nature of branched alkanes contributes to their resistance to oxidation and thermal degradation, leading to longer lubricant life and reduced formation of harmful deposits.
-
Low Volatility: Lubricants formulated with branched alkanes often exhibit lower volatility, which minimizes oil consumption and emissions.
-
Superior Wear Protection: By maintaining a fluid film under high pressure and reducing friction, branched alkanes contribute to enhanced wear protection of lubricated components.
Data Presentation: Comparative Performance of Lubricant Base Oils
The following tables summarize the key performance characteristics of various lubricant base oils, highlighting the advantages of branched structures.
Table 1: Physicochemical Properties of Representative Lubricant Base Oils
| Lubricant Base Oil | Molecular Structure | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index | Pour Point (°C) |
| n-Hexadecane | Linear Alkane | 3.03 | 1.23 | ~100 | 18 |
| Iso-Hexadecane (example) | Branched Alkane | ~4.0 | ~1.5 | >120 | < -50 |
| Squalane (C30H62) | Highly Branched Alkane | 30.1 | 5.7 | 135 | -38 |
| Polyalphaolefin (PAO 4 cSt) | Synthetic Branched Alkane | 16.8 - 19.0[1][2][3][4] | 3.8 - 4.1[1][3][4] | 124 - 126[1][3] | -66 to -69[2][3] |
Table 2: Tribological Performance Data (Four-Ball Wear Test)
| Lubricant Base Oil | Test Conditions | Wear Scar Diameter (mm) | Coefficient of Friction |
| n-Hexadecane | ASTM D4172 (typical) | ~0.50 - 0.60 | ~0.10 |
| Branched Alkane Formulations | ASTM D4172 (typical) | < 0.45 | < 0.08 |
| Polyalphaolefin (PAO 4 cSt) | ASTM D4172 (typical) | ~0.40 | ~0.07 |
Note: The data for n-Hexadecane and Iso-Hexadecane are representative values from scientific literature and may vary depending on the specific isomer and test conditions. Data for Squalane and PAO are from technical data sheets.
Experimental Protocols
Detailed methodologies for the evaluation of key lubricant properties are provided below. These protocols are based on internationally recognized ASTM standards.
Protocol 1: Determination of Kinematic Viscosity and Viscosity Index (ASTM D445 & D2270)
Objective: To measure the kinematic viscosity of the lubricant at 40°C and 100°C and to calculate the Viscosity Index (VI), which quantifies the effect of temperature on viscosity.
Apparatus:
-
Calibrated glass capillary viscometers
-
Constant temperature baths, capable of maintaining temperatures within ±0.02°C
-
Timer, accurate to 0.1 seconds
-
Thermometers, calibrated and with appropriate range
Procedure:
-
Select a clean, dry, calibrated viscometer of the appropriate size for the sample being tested.
-
Charge the viscometer with the lubricant sample in accordance with the instrument's design.
-
Place the charged viscometer in the constant temperature bath set at 40°C.
-
Allow the viscometer to equilibrate for at least 30 minutes.
-
Using suction, draw the sample up through the viscometer bulb to a point above the upper timing mark.
-
Release the suction and allow the sample to flow freely down the capillary.
-
Measure the time, in seconds, for the leading edge of the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement to ensure accuracy.
-
Repeat steps 3-8 with a separate sample in a constant temperature bath set at 100°C.
-
Calculate the kinematic viscosity at each temperature using the viscometer constant.
-
Calculate the Viscosity Index using the measured kinematic viscosities at 40°C and 100°C according to the formulas provided in ASTM D2270.
Protocol 2: Determination of Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which a lubricant will continue to flow under prescribed conditions.
Apparatus:
-
Pour point test jar
-
Jacket
-
Disc
-
Gasket
-
Cooling bath
-
Thermometer
Procedure:
-
Pour the lubricant sample into the test jar to the marked level.
-
If the sample is not clear, heat it to a temperature of at least 9°C above the expected pour point, but not higher than 45°C.
-
Insert the thermometer into the cork, ensuring it is positioned centrally in the jar.
-
Assemble the test jar in the jacket.
-
Place the assembly in the cooling bath.
-
At each thermometer reading that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is movement of the oil.
-
The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.
-
Record the temperature at which this occurs.
-
The pour point is 3°C above this solid point temperature.
Protocol 3: Four-Ball Wear Test (ASTM D4172)
Objective: To evaluate the wear-preventive characteristics of a lubricating fluid in sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (12.7 mm diameter)
-
Microscope for measuring wear scars
-
Torque-measuring device
Procedure:
-
Thoroughly clean the four steel balls and the test cup.
-
Place three of the steel balls in the test cup and clamp them securely.
-
Pour the lubricant sample into the test cup to cover the three balls.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the test cup and the spindle.
-
Apply the desired load (e.g., 392 N) and start the motor to rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
At the end of the test, stop the motor, remove the load, and disassemble the apparatus.
-
Clean the three lower balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).
-
Calculate the average wear scar diameter. A smaller diameter indicates better wear protection.
-
The coefficient of friction can also be monitored and recorded throughout the test.
Visualizations
The following diagrams illustrate key concepts related to the role and evaluation of branched alkanes in lubrication.
Caption: Relationship between alkane structure and frictional properties.
Caption: Experimental workflow for lubricant performance evaluation.
Conclusion
Branched alkanes are indispensable components in the formulation of modern, high-performance lubricants. Their unique molecular structure provides a favorable combination of high viscosity index, low pour point, and excellent tribological properties. The use of standardized testing protocols, such as those outlined in this document, is essential for the accurate evaluation and comparison of different lubricant formulations. For researchers and developers, a thorough understanding of the structure-property relationships of branched alkanes is key to innovating and optimizing lubricants for a wide array of applications, from automotive engines to industrial machinery and beyond. The ongoing development of synthetic routes to novel branched alkane structures, including those from renewable bio-based feedstocks, promises further advancements in the field of lubrication science.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Alkanes
Welcome to the Technical Support Center for the synthesis of sterically hindered alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of sterically crowded aliphatic molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of sterically hindered alkanes so challenging?
A1: The synthesis of sterically hindered alkanes is inherently difficult due to the spatial crowding around the reaction center. Bulky substituents impede the approach of reagents, slowing down reaction rates and often leading to low yields.[1][2] This steric hindrance can also promote undesired side reactions, such as elimination over substitution.[3]
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reactions include:
-
Elimination: Particularly in reactions involving alkyl halides, steric hindrance can favor elimination (E2 or E1) pathways over the desired substitution (S_N2 or S_N1), leading to the formation of alkenes.[3]
-
Reduction: In organometallic reactions, the organometallic reagent can act as a reducing agent, converting the substrate to a less functionalized alkane instead of the desired coupling product.
-
Disproportionation: With radical reactions, such as the Wurtz reaction, bulky radicals can undergo disproportionation to form an alkane and an alkene, rather than coupling to form the desired product.[3]
Q3: When should I choose a Corey-House synthesis over a Grignard reaction for forming a C-C bond?
A3: The Corey-House synthesis is often preferred for creating sterically hindered alkanes. Gilman reagents (lithium dialkylcuprates) used in the Corey-House synthesis are generally less prone to acting as bases and are more effective in coupling with hindered alkyl halides compared to Grignard reagents.[4][5] Grignard reagents are highly basic and can lead to deprotonation or reduction of sterically hindered substrates.[6]
Q4: Can Suzuki coupling be used for the synthesis of alkanes with tertiary or quaternary centers?
A4: While traditionally used for C(sp²)–C(sp²) bond formation, recent advancements have enabled the use of Suzuki-Miyaura coupling for C(sp³)–C(sp²) and even C(sp³)–C(sp³) bond formation involving secondary and tertiary alkyl groups. However, these reactions can be challenging and often require specialized ligands and conditions to achieve good yields.[7][8]
Troubleshooting Guides
Low Yield in Coupling Reactions
Problem: My cross-coupling reaction (e.g., Corey-House, Suzuki) to form a sterically hindered alkane is resulting in a low yield of the desired product.
Click for Troubleshooting Steps
Possible Causes and Solutions:
-
Steric Hindrance: The primary challenge is often the steric bulk of the substrates preventing efficient coupling.
-
Solution:
-
Optimize Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as this may also promote side reactions.
-
Choice of Ligand (for Suzuki coupling): For sterically hindered substrates, bulky, electron-rich phosphine (B1218219) ligands can significantly improve reactivity.[9]
-
Solvent Selection: Use a solvent that can facilitate the reaction. For Corey-House, ethereal solvents like THF or diethyl ether are standard. For Suzuki coupling, a range of solvents can be used, and screening may be necessary.
-
-
-
Poor Reagent Quality/Activity: Organometallic reagents (Grignard, organolithium, Gilman) are highly sensitive to moisture and air.
-
Solution:
-
Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[10]
-
Use anhydrous solvents.
-
Titrate organometallic reagents before use to determine their exact concentration.
-
-
-
Side Reactions (Elimination): The base used in the reaction or the organometallic reagent itself can act as a base, leading to elimination byproducts.
-
Solution:
-
Use a non-nucleophilic, sterically hindered base if a base is required.
-
For reactions sensitive to elimination, consider running the reaction at a lower temperature.
-
-
Formation of Alkenes in Wurtz Reaction
Problem: I am attempting a Wurtz reaction with a tertiary alkyl halide, but the major product is an alkene.
Click for Troubleshooting Steps
Possible Causes and Solutions:
-
Mechanism with Tertiary Halides: The Wurtz reaction with tertiary alkyl halides is prone to elimination reactions. The intermediate tertiary radical is highly susceptible to disproportionation.[3]
-
Solution: The Wurtz reaction is generally not suitable for the synthesis of highly branched alkanes from tertiary alkyl halides. Consider alternative methods like the Corey-House synthesis. For the reaction of tert-butyl chloride with sodium in ether, the primary products are isobutane (B21531) and isobutylene, with only a small yield of the desired 2,2,3,3-tetramethylbutane.[3]
-
Grignard Reagent Not Reacting with Hindered Ketone
Problem: My Grignard reagent is not adding to a sterically hindered ketone, and I am recovering the starting material.
Click for Troubleshooting Steps
Possible Causes and Solutions:
-
Steric Hindrance and Basicity of Grignard Reagent: The Grignard reagent may be acting as a base and deprotonating the α-carbon of the ketone, leading to an enolate and subsequent recovery of the ketone upon workup. Alternatively, steric hindrance may be preventing the nucleophilic attack.[6]
-
Solution:
-
Use a more reactive organometallic reagent: Organolithium reagents are generally more reactive than Grignard reagents and may be more successful.
-
Change the solvent: Coordinating solvents like THF can enhance the reactivity of the Grignard reagent.
-
Consider alternative synthetic routes: It may be necessary to use a different strategy that avoids the addition of a bulky nucleophile to a hindered ketone.
-
-
Data Presentation
Table 1: Comparison of Yields for the Synthesis of 2,2,4,4-Tetramethylpentane
| Method | Reactants | Yield (%) | Reference |
| Modified Wurtz Reaction | Dimethyl zinc and 2,2,4-trimethyl-4-chloropentane | 42-48 | [11] |
| Original Wurtz Reaction | Dimethyl zinc and 2,2,4-trimethyl-4-chloropentane | 18 | [11] |
| Grignard Reaction (Hypothetical) | tert-Butylmagnesium chloride and neopentyl chloride | Likely low | - |
| Corey-House Synthesis (Hypothetical) | Lithium di(tert-butyl)cuprate and neopentyl chloride | Potentially higher than Grignard | - |
Experimental Protocols
Protocol 1: General Procedure for Corey-House Synthesis of a Sterically Hindered Alkane
This protocol outlines the synthesis of a sterically hindered alkane via the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[12][13]
Materials:
-
Alkyl halide (for Gilman reagent formation)
-
Lithium metal
-
Anhydrous diethyl ether or THF
-
Copper(I) iodide (CuI)
-
Second alkyl halide (coupling partner)
-
Apparatus for reactions under inert atmosphere (e.g., Schlenk line)
Procedure:
-
Preparation of the Alkyllithium Reagent: a. In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen/argon inlet, place freshly cut lithium metal in anhydrous diethyl ether. b. Slowly add the first alkyl halide dropwise to the lithium suspension with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux. c. After the addition is complete, continue stirring until the lithium is consumed.
-
Preparation of the Gilman Reagent: a. In a separate flame-dried flask under an inert atmosphere, prepare a slurry of CuI in anhydrous diethyl ether. b. Cool the CuI slurry to -78 °C (dry ice/acetone bath). c. Slowly add two equivalents of the prepared alkyllithium solution to the CuI slurry with vigorous stirring. The formation of the lithium dialkylcuprate is indicated by a color change.
-
Coupling Reaction: a. To the freshly prepared Gilman reagent at -78 °C, slowly add the second alkyl halide. b. Allow the reaction to warm to room temperature and stir for several hours or overnight. c. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. d. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. e. Purify the crude product by distillation or chromatography.
Protocol 2: General Procedure for Suzuki Coupling with a Bulky Alkyl Boronic Ester
This protocol provides a general method for the palladium-catalyzed cross-coupling of a sterically hindered alkylboronic ester with an aryl halide.[7][8]
Materials:
-
Aryl halide
-
Alkylboronic acid pinacol (B44631) ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Apparatus for reactions under inert atmosphere
Procedure:
-
To a flame-dried flask, add the aryl halide, the alkylboronic acid pinacol ester, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Decision logic for selecting a synthetic method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 13. Gilman Reagents | ChemTalk [chemistrytalk.org]
Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tertiary alcohols using Grignard reagents.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard synthesis of tertiary alcohols, offering potential causes and recommended solutions in a clear question-and-answer format.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Tertiary Alcohol | Presence of moisture: Grignard reagents are extremely sensitive to water and protic solvents, which will quench the reagent.[1][2] | Ensure strictly anhydrous conditions: All glassware must be rigorously oven-dried or flame-dried. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Inactive magnesium surface: A passivating layer of magnesium oxide (MgO) can prevent the reaction from initiating.[1][3] | Activate the magnesium: Use fresh, high-quality magnesium turnings. If the surface appears dull, activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings to expose a fresh surface.[1][3] | |
| Reaction did not initiate: In addition to an inactive magnesium surface, low temperatures can sometimes hinder initiation. | Initiate the reaction: Gentle warming with a heat gun or a warm water bath can help start the reaction.[1] The disappearance of the iodine color (if used as an activator) is a good indicator of initiation.[1] | |
| Side reactions consuming the Grignard reagent or starting material. | Optimize reaction conditions to minimize side reactions: See the "Common Side Reactions and Mitigation Strategies" table below. | |
| Formation of Significant Byproducts | Wurtz coupling: The Grignard reagent reacts with the unreacted organic halide to form a homocoupled product (R-R).[1] | Slow addition of the organic halide: Add the organic halide dropwise to the magnesium suspension to maintain a low concentration, thus minimizing the Wurtz coupling side reaction.[1] |
| Enolization of the ketone: The Grignard reagent acts as a base and deprotonates the ketone at the α-position, forming an enolate that does not lead to the desired alcohol. This is more common with sterically hindered ketones. | Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature during the addition of the ketone can also favor nucleophilic addition over enolization. | |
| Reduction of the ketone: A bulky Grignard reagent can reduce a sterically hindered ketone to a secondary alcohol. | Choose a less bulky Grignard reagent. If this is not possible, carefully control the reaction temperature. | |
| Formation of a hydrocarbon corresponding to the Grignard reagent (e.g., benzene (B151609) from phenylmagnesium bromide): This is a clear indication of the Grignard reagent being quenched by a protic source, most commonly water.[2] | Re-evaluate all drying procedures for glassware, solvents, and starting materials. Ensure a positive pressure of an inert gas is maintained throughout the experiment.[1] | |
| Reaction Mixture Becomes a Thick, Un-stirrable Precipitate During Work-up | Formation of magnesium salts: The quenching process can lead to the precipitation of magnesium hydroxides and salts. | Dilute the reaction mixture: Adding more of the organic solvent (e.g., diethyl ether or THF) can help to improve the stirrability of the mixture. |
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Wurtz Coupling | R-MgX + R-X → R-R + MgX₂ | - Slow, dropwise addition of the organic halide.[1] - Maintain a moderate reaction temperature. |
| Enolization | The Grignard reagent acts as a base, removing a proton from the α-carbon of the ketone. | - Use less sterically hindered ketones or Grignard reagents. - Perform the addition of the ketone at low temperatures (e.g., 0 °C). |
| Reduction | A hydride is transferred from the β-carbon of a bulky Grignard reagent to the carbonyl carbon of a sterically hindered ketone. | - Use a less sterically hindered Grignard reagent. |
| Protonation (Quenching) | R-MgX + H₂O → R-H + Mg(OH)X | - Use rigorously dried glassware and anhydrous solvents.[1][2] - Maintain an inert atmosphere (N₂ or Ar).[1] |
Frequently Asked Questions (FAQs)
Q1: How can I be sure that my Grignard reagent has formed?
A1: Several visual cues indicate the successful formation of a Grignard reagent. These include the appearance of bubbles on the surface of the magnesium turnings, a noticeable warming of the reaction flask (the reaction is exothermic), and the reaction mixture turning cloudy or grey-brown.[1] If iodine was used as an activator, its characteristic purple or brown color will fade.[1] For a quantitative measure, the concentration of the Grignard reagent can be determined by titration.
Q2: Which solvent is better for my reaction, diethyl ether or THF?
A2: Both diethyl ether and tetrahydrofuran (B95107) (THF) are common and effective solvents for Grignard reactions. THF is a more polar ether and can solvate the Grignard reagent more effectively, sometimes leading to faster reactions.[4] However, for certain substrates, THF can promote Wurtz coupling more than diethyl ether. The choice may also depend on the required reaction temperature, as THF has a higher boiling point (66 °C) than diethyl ether (34.6 °C).[4]
Q3: Why is my tertiary alcohol product contaminated with a hydrocarbon byproduct (e.g., biphenyl)?
A3: This is likely due to the Wurtz coupling side reaction, where the formed Grignard reagent (e.g., phenylmagnesium bromide) reacts with the unreacted organic halide (e.g., bromobenzene) to form a homocoupled product (e.g., biphenyl).[1] To minimize this, ensure a slow and controlled addition of the organic halide to the magnesium turnings.[1]
Q4: I am reacting my Grignard reagent with an ester, but the yield of the tertiary alcohol is low. What could be the issue?
A4: The reaction of a Grignard reagent with an ester requires at least two equivalents of the Grignard reagent to proceed to the tertiary alcohol.[5] The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[5] Using only one equivalent will result in a mixture of unreacted ester, ketone, and some tertiary alcohol.[5] Therefore, ensure you are using a sufficient excess of the Grignard reagent (typically 2.5 equivalents or more).
Q5: During the work-up, my tertiary alcohol seems to have decomposed. Why?
A5: Tertiary alcohols can be sensitive to acidic conditions and may undergo dehydration to form an alkene, especially upon heating.[2] For the work-up, it is often preferable to use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction, as it is less acidic than strong acids like HCl or H₂SO₄.[2]
Experimental Protocols
Protocol 1: Generalized Synthesis of a Tertiary Alcohol from a Ketone
This protocol provides a general procedure for the synthesis of a tertiary alcohol via the addition of a Grignar reagent to a ketone.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Organic halide (R-X) (1.1 equivalents)
-
Ketone (R'COR'') (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal, optional)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add enough anhydrous diethyl ether or THF to cover the magnesium.
-
If using an activator, add a small crystal of iodine.
-
Dissolve the organic halide in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the organic halide solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the ketone in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the chosen organic solvent (2-3 times).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation or recrystallization as appropriate.
-
Protocol 2: Titration of the Grignard Reagent
This protocol describes a common method for determining the concentration of a prepared Grignard reagent using iodine and lithium chloride.
Materials:
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous THF
-
Grignard reagent solution to be titrated
-
Dry glassware (vial, syringe)
Procedure:
-
Prepare the Titration Solution:
-
In a dry vial under an inert atmosphere, accurately weigh about 50 mg of iodine.
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
Add 1 mL of the LiCl/THF solution to the vial containing the iodine and stir until the iodine is dissolved.
-
-
Titration:
-
Cool the iodine solution to 0 °C in an ice bath.
-
Using a dry syringe, carefully draw up a known volume of the Grignard reagent solution.
-
Add the Grignard reagent dropwise to the stirred iodine solution until the brown/purple color of the iodine disappears and the solution becomes colorless or pale yellow.
-
Record the volume of the Grignard reagent added.
-
The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction with iodine (RMgX + I₂ → RI + MgXI).
-
Visualizations
References
Technical Support Center: Synthesis of 3,3,4-Trimethyloctane
Welcome to the technical support center for the synthesis of 3,3,4-trimethyloctane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot potential issues during the synthesis of this highly branched alkane.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, primarily focusing on the Grignard reaction, a common method for C-C bond formation in such molecules.
Q1: My Grignard reaction yield for the synthesis of the 3,3,4-trimethyloctan-4-ol precursor is low. What are the potential causes?
A1: Low yields in Grignard reactions, especially those involving sterically hindered ketones, can be attributed to several side reactions. The primary culprits are often enolization of the ketone, reduction of the ketone, and Wurtz coupling.[1][2]
-
Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate.[2] This is particularly prevalent with sterically hindered ketones. Upon workup, the starting ketone is regenerated.
-
Reduction: If the Grignard reagent has beta-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[1]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide from its preparation, leading to a homocoupling product.[3][4]
Q2: I've identified byproducts in my reaction mixture. How can I minimize their formation?
A2: Minimizing side reactions requires careful control of reaction conditions.
-
To reduce enolization: Use a less sterically hindered Grignard reagent if possible. Alternatively, using an organolithium reagent, which is more nucleophilic and less basic than a Grignard reagent, can favor the desired addition reaction.[2]
-
To minimize reduction: Employ a Grignard reagent with no beta-hydrogens, such as methylmagnesium bromide, if the synthesis allows.
-
To prevent Wurtz coupling: Add the alkyl halide slowly and at a controlled temperature during the Grignard reagent preparation to avoid high local concentrations.[3][5] Continuous production processes have also been shown to reduce Wurtz coupling.[4][6]
Q3: The Grignard reaction is not initiating. What steps can I take?
A3: Initiation of a Grignard reaction can be challenging due to the passivating oxide layer on the magnesium surface.
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. Activating the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means like crushing the turnings can help initiate the reaction.[3]
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources. Ensure all glassware is flame-dried and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Enolization | The Grignard reagent acts as a base and deprotonates the ketone at the alpha-position, leading to the recovery of the starting ketone after workup.[1][2] | Use a less sterically hindered Grignard reagent. Consider using an organolithium reagent instead.[2] |
| Reduction | The Grignard reagent, if it contains β-hydrogens, can reduce the ketone to a secondary alcohol.[1][7] | Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide). |
| Wurtz Coupling | The Grignard reagent (R-MgX) reacts with the parent alkyl halide (R-X) to form a homocoupled product (R-R).[3][4][8] | Slow, dropwise addition of the alkyl halide during Grignard reagent formation. Maintain a controlled, low reaction temperature.[5] |
Experimental Protocols
Synthesis of 3,3,4-Trimethyloctan-4-ol (Precursor to this compound)
-
Step 1: Preparation of Butylmagnesium Bromide (Grignard Reagent)
-
All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[11]
-
To a round-bottom flask equipped with a dropping funnel and a condenser, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.[11]
-
In the dropping funnel, prepare a solution of 1-bromobutane (B133212) (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color.[11]
-
Once initiated, add the remainder of the 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Step 2: Reaction with 3,3-Dimethyl-2-pentanone (B1585287)
-
Cool the Grignard reagent solution in an ice-water bath to 0°C.[11]
-
Dissolve 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 3,3,4-trimethyloctan-4-ol.
-
Purify the tertiary alcohol via flash column chromatography or distillation.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q4: Can I use a different synthetic route to avoid these side reactions?
A4: Yes, Friedel-Crafts alkylation is another potential route, although it comes with its own set of challenges, most notably the potential for carbocation rearrangements.[12][13][14] For example, reacting an alkene with an alkane in the presence of a strong acid could lead to the desired product, but the formation of a stable carbocation intermediate is crucial and rearrangements can lead to a mixture of isomers.
Q5: How can I confirm the structure of my final product and identify any impurities?
A5: The structure of this compound and any byproducts can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of components, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
Q6: What are the expected physical properties of this compound?
A6: this compound is an alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[15] As a branched alkane, it is a colorless liquid at room temperature.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. This compound | C11H24 | CID 20329908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Branched Alkane Yields in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the yield of branched alkanes in organic synthesis.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis of branched alkanes, focusing on hydroisomerization and related processes.
Issue 1: Low Conversion of n-Alkanes
Symptoms: The starting n-alkane is largely unreacted, resulting in a low overall product yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Activity | 1. Catalyst Activation: Ensure the catalyst has been properly activated prior to the reaction. For instance, bifunctional catalysts like Pt/zeolite often require reduction in a hydrogen flow at elevated temperatures (e.g., 350-450°C) to ensure the metallic sites are in their active state.[1][2] 2. Catalyst Selection: The chosen catalyst may not be optimal for the specific n-alkane. For longer-chain alkanes, catalysts with larger pore sizes might be necessary to avoid diffusion limitations.[3] |
| Suboptimal Reaction Temperature | 1. Increase Temperature: Alkane isomerization is an endothermic process, and higher temperatures generally lead to increased conversion.[4] However, excessively high temperatures can favor cracking over isomerization.[4] Incrementally increase the reaction temperature (e.g., in 10-20°C steps) to find the optimal balance. |
| Feedstock Impurities | 1. Feed Purification: Sulfur and nitrogen compounds can poison the catalyst's active sites.[5] Ensure the n-alkane feed is thoroughly purified, for example, by passing it through a pre-treatment bed. |
| Low Hydrogen Partial Pressure | 1. Increase H₂ Pressure: In hydroisomerization, hydrogen plays a crucial role in the reaction mechanism and helps to suppress coke formation.[1] Increasing the hydrogen-to-hydrocarbon ratio can enhance catalyst stability and activity. |
Issue 2: Poor Selectivity towards Branched Isomers (High Cracking)
Symptoms: A significant portion of the product consists of lower carbon number alkanes (cracked products) rather than the desired branched isomers.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Catalyst Acidity | 1. Catalyst Modification: The strength and density of acid sites on the catalyst support (e.g., zeolite) are critical. Highly acidic catalysts can promote cracking. Consider using a catalyst with moderate acidity or modifying the existing catalyst to reduce its acidity. 2. Alternative Catalysts: For certain applications, ionic liquids can offer high selectivity at lower temperatures, minimizing cracking.[6][7][8] |
| High Reaction Temperature | 1. Decrease Temperature: While higher temperatures increase conversion, they also favor the thermodynamically more favorable cracking reactions.[4] A systematic study of the reaction temperature is crucial to maximize isomer selectivity. |
| Long Residence Time | 1. Increase Space Velocity: A lower weight hourly space velocity (WHSV) means a longer residence time of the reactants on the catalyst, which can lead to secondary reactions like cracking. Increasing the WHSV can improve selectivity towards the primary isomerization products.[9] |
Issue 3: Rapid Catalyst Deactivation
Symptoms: A noticeable decrease in catalyst activity and product yield over a short period of operation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Coke Formation | 1. Catalyst Regeneration: Coke deposition on the active sites is a common cause of deactivation.[7] The catalyst can often be regenerated by controlled oxidation (e.g., with air or oxygen-containing gas) at high temperatures to burn off the coke.[1] 2. Optimize H₂/Hydrocarbon Ratio: A higher hydrogen partial pressure can help to minimize coke formation.[1] |
| Feedstock Impurities | 1. Feed Pre-treatment: As mentioned, impurities like sulfur and nitrogen compounds can irreversibly poison the catalyst. Rigorous purification of the feedstock is essential for long-term catalyst stability.[5] |
| Sintering of Metal Particles | 1. Control Reaction Temperature: High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate (sinter), reducing the number of active sites. Operating within the recommended temperature range for the catalyst is crucial. |
Issue 4: Challenges with Ionic Liquid Catalysts
Symptoms: Low conversion, formation of by-products, or difficulty in separating the product from the ionic liquid.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acidity | 1. Adjust Ionic Liquid Composition: For chloroaluminate ionic liquids, the acidity is dependent on the molar ratio of AlCl₃ to the organic salt. Increasing this ratio can enhance catalytic activity. |
| Side Reactions | 1. Use of a Co-catalyst/Promoter: The addition of a small amount of an alkyl halide can act as a reaction initiator and improve the conversion and selectivity.[3] 2. Introduce a Hydrogen Source: The circulation of a light alkane like isobutane (B21531) can facilitate hydride transfer, suppressing unwanted side reactions and improving the liquid yield.[6] |
| Product Separation | 1. Decantation: Due to the immiscibility of alkanes and many ionic liquids, the product can often be separated by simple decantation after the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for n-heptane hydroisomerization?
A1: The optimal temperature for n-heptane hydroisomerization typically falls between 200°C and 350°C.[4][10] The ideal temperature is a trade-off between achieving a high conversion rate and maintaining good selectivity towards branched isomers while minimizing cracking. It is recommended to perform a temperature screening study for your specific catalyst and reactor setup.
Q2: How can I analyze the product mixture to determine the yield of branched alkanes?
A2: Gas chromatography (GC) is the most common method for analyzing the product mixture. A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to separate and quantify the different isomers and any cracking products.[3][5][11] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What are the advantages of using a bifunctional catalyst for hydroisomerization?
A3: Bifunctional catalysts, which typically consist of a noble metal (like platinum) on an acidic support (like a zeolite), are highly effective for hydroisomerization. The metal sites catalyze the dehydrogenation of the n-alkane to an alkene intermediate, and the hydrogenation of the branched alkene back to a branched alkane. The acidic sites are responsible for the skeletal rearrangement (isomerization) of the alkene intermediate. This synergistic action allows the reaction to proceed at lower temperatures than with a purely acidic catalyst, which helps to suppress cracking and improve selectivity.
Q4: My reaction with an ionic liquid catalyst is sluggish. What can I do?
A4: For chloroaluminate ionic liquid systems, sluggish reactions can often be addressed by increasing the acidity (higher AlCl₃ content) or by adding a small amount of a promoter, such as an alkyl halide.[3] Additionally, ensuring vigorous stirring is important to overcome mass transfer limitations between the alkane and the ionic liquid phase.
Data Presentation
The following tables summarize quantitative data from literature on n-heptane isomerization under various conditions.
Table 1: Effect of Temperature on n-Heptane Isomerization over a Pt/MCM48-HZSM5 Catalyst [10]
| Temperature (°C) | n-Heptane Conversion (%) | Isomerization Selectivity (%) |
| 200 | 55.95 | 33.80 |
| 275 | 75.61 | 16.43 |
| 350 | 98.90 | 9.20 |
Table 2: Performance of Different Catalysts in n-Heptane Hydroisomerization at 275°C [5]
| Catalyst | n-Heptane Conversion (mol%) | Isomer Selectivity (mol%) | Isomer Yield (mol%) |
| 2 wt% Zr/HY | 75.8 | 55.7 | 42.2 |
| 2 wt% Pt/HY | 78.5 | 80.1 | 62.9 |
| 1 wt% Pt & 1 wt% Zr/HY | 74.2 | 78.8 | 58.5 |
Table 3: n-Heptane Isomerization using [Et₃NH]Cl-AlCl₃ Ionic Liquid with Isobutane Circulation [6]
| Reaction Time (h) | n-Heptane Conversion (%) | Isomer Selectivity (%) | Liquid Yield (%) |
| 0.5 | 81.2 | 89.5 | 95.2 |
| 1.0 | 91.0 | 87.2 | 93.5 |
| 1.5 | 92.6 | 85.3 | 92.1 |
| 2.0 | 93.1 | 83.2 | 90.5 |
Experimental Protocols
Protocol 1: Synthesis of Pt/ZSM-22 Catalyst via Incipient Wetness Impregnation
This protocol describes the preparation of a 0.5 wt% Pt/ZSM-22 catalyst, a common bifunctional catalyst for n-alkane hydroisomerization.
Materials:
-
ZSM-22 zeolite powder (in its proton form, H-ZSM-22)
-
Hexachloroplatinic acid (H₂PtCl₆) solution of known concentration
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Calculate the required volume of H₂PtCl₆ solution: Based on the desired Pt loading (0.5 wt%) and the mass of the ZSM-22 support, calculate the mass of Pt needed. From the concentration of the H₂PtCl₆ solution, determine the required volume.
-
Determine the pore volume of the ZSM-22 support: This is crucial for incipient wetness impregnation. It can be determined experimentally (e.g., by water titration) or from the supplier's specifications.
-
Prepare the impregnation solution: Dilute the calculated volume of H₂PtCl₆ solution with deionized water so that the total volume of the solution is equal to the pore volume of the ZSM-22 support to be impregnated.
-
Impregnation: Add the impregnation solution dropwise to the ZSM-22 powder while continuously mixing or tumbling to ensure uniform distribution. The powder should appear damp but not form a slurry.
-
Drying: Dry the impregnated catalyst in an oven at 110-120°C overnight to remove the solvent.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. A typical calcination program involves ramping the temperature to 350-500°C and holding for 2-4 hours. This step decomposes the platinum precursor to platinum oxide.
Protocol 2: n-Heptane Hydroisomerization in a Fixed-Bed Reactor
This protocol outlines the procedure for evaluating the performance of a bifunctional catalyst in the hydroisomerization of n-heptane.
Equipment and Materials:
-
Fixed-bed reactor system with temperature and pressure control
-
Mass flow controllers for gases (H₂, N₂)
-
High-pressure liquid pump for n-heptane
-
Prepared catalyst (e.g., 0.5 wt% Pt/ZSM-22)
-
Inert packing material (e.g., quartz wool, silicon carbide)
-
High-purity n-heptane
-
High-purity hydrogen and nitrogen gas
-
Gas chromatograph (GC-FID or GC-MS) for product analysis
Procedure:
-
Catalyst Loading: Load a known mass of the catalyst (typically 0.2-1.0 g) into the center of the reactor tube, secured with quartz wool plugs. The remaining reactor volume can be filled with an inert material.
-
Catalyst Activation (Reduction):
-
Purge the reactor with an inert gas like nitrogen at room temperature.
-
Switch to a hydrogen flow and heat the reactor to the reduction temperature (e.g., 350-450°C) at a controlled ramp rate.
-
Hold at the reduction temperature for 2-4 hours to reduce the platinum oxide to metallic platinum.[5]
-
-
Reaction Start-up:
-
After reduction, cool the reactor under hydrogen flow to the desired reaction temperature (e.g., 250°C).
-
Set the system pressure to the desired level (e.g., 10-30 bar).
-
Start the n-heptane feed at the desired flow rate to achieve the target Weight Hourly Space Velocity (WHSV).
-
-
Steady-State Operation and Product Collection:
-
Allow the reaction to stabilize for a period of time (e.g., 1-2 hours).
-
Collect the liquid product downstream of the reactor in a cold trap for a set duration. The gaseous products can be analyzed online with a GC or collected in gas bags.
-
-
Product Analysis:
-
Analyze the collected liquid and gaseous products using a calibrated GC to determine the conversion of n-heptane and the selectivity to different isomers and cracking products.
-
Protocol 3: Quantitative Analysis of n-Heptane Isomers by GC-MS
This protocol provides a general guideline for the quantitative analysis of the product from n-heptane isomerization.
Instrumentation and Consumables:
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or similar non-polar column, 30-60 m length, 0.25 mm ID, 0.25 µm film thickness)
-
Helium carrier gas
-
Autosampler vials
-
Hexane (B92381) or another suitable solvent for dilution
-
Standards for n-heptane and its isomers (e.g., 2-methylhexane, 3-methylhexane, 2,2-dimethylpentane, etc.)
Procedure:
-
Sample Preparation:
-
Dilute the liquid product from the reaction in a known volume of hexane (e.g., 1:100 or 1:1000) to ensure the concentrations are within the linear range of the detector.
-
If an internal standard is used for quantification, add a known amount to the diluted sample.
-
-
GC-MS Method:
-
Injector: Set the injector temperature to 250-280°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Oven Temperature Program: An optimized temperature program is crucial for separating the isomers. A typical program could be:
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 35 to 200.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of n-heptane and its isomers.
-
Inject the standards to generate a calibration curve for each compound.
-
Inject the diluted sample and identify the peaks based on their retention times and mass spectra.
-
Quantify the amount of each isomer in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for n-heptane hydroisomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iau.ir [journals.iau.ir]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. sylzyhg.com [sylzyhg.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "preparation and Characterizations of High Performance Bimetallic Pt-Co/SBA-15 Catalyst in n-Heptane Isomerization" by Talib M. Albayati, Khalid A. Sukkar et al. [ajstd.ubd.edu.bn]
- 12. chromatographyonline.com [chromatographyonline.com]
Stability and storage conditions for 3,3,4-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of 3,3,4-Trimethyloctane. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and maintain safe laboratory practices.
Stability and Storage FAQs
Q1: What are the recommended long-term storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][3][4] To prevent the buildup of flammable vapors, ensure adequate ventilation in the storage area.[5] It is also advisable to store it away from direct sunlight.
Q2: What are the known physical and chemical properties of this compound?
A2: The known physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [6] |
| Boiling Point | 182°C[7] |
| Density | 0.7611 g/cm³[7] |
| Refractive Index | 1.4259[7] |
| Appearance | Colorless liquid |
Q3: Is this compound stable under normal laboratory conditions?
A3: Yes, this compound is a branched alkane and is considered chemically stable under standard ambient conditions (room temperature).[2][8] However, like other alkanes, it can be susceptible to degradation under certain conditions.
Q4: What factors can cause the degradation of this compound?
A4: The primary factors that can lead to the degradation of this compound are:
-
Elevated Temperatures: High temperatures can cause thermal decomposition, breaking the compound down into smaller alkanes and alkenes.[9][10]
-
Oxidation: As a branched alkane, the tertiary carbon-hydrogen bond in this compound is susceptible to oxidation, which can be initiated by heat, light, or the presence of catalysts. This can lead to the formation of hydroperoxides, alcohols, ketones, and other oxygenated compounds.
-
Photodegradation: Exposure to light, particularly UV radiation, can promote the degradation of alkanes, often through radical chain reactions. The presence of photosensitizers can accelerate this process.[11]
Q5: What are the potential decomposition products of this compound?
A5: While specific studies on this compound are limited, the degradation of similar branched alkanes suggests the formation of the following types of products:
-
Thermal Decomposition: Smaller, more volatile alkanes and alkenes through C-C bond cleavage.[9]
-
Oxidation: Alcohols, ketones, and aldehydes resulting from the oxidation of the hydrocarbon chain.[11]
-
Photodegradation: A complex mixture of smaller hydrocarbons and oxygenated products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in sample appearance (e.g., color, turbidity). | Contamination or degradation of the sample. | 1. Verify the integrity of the storage container seal. 2. Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any impurities or degradation products. 3. If degradation is confirmed, discard the sample according to institutional safety protocols. |
| Inconsistent experimental results using the same batch of this compound. | Sample degradation due to improper storage or handling. | 1. Review storage conditions to ensure they meet the recommended guidelines (cool, dry, well-ventilated, away from light and ignition sources). 2. Check the age of the sample and consider using a fresh batch for critical experiments. 3. Perform a purity analysis (e.g., via GC-MS) on the current batch to assess its integrity. |
| Presence of unexpected peaks in analytical chromatograms (e.g., GC-MS). | Formation of degradation products. | 1. Compare the chromatogram to a reference standard of pure this compound. 2. Attempt to identify the unknown peaks by interpreting their mass spectra. Common degradation products of branched alkanes include smaller alkanes, alkenes, and oxygenated hydrocarbons. 3. Consider if the analytical method itself (e.g., high inlet temperature in GC) could be causing on-column degradation. |
Experimental Protocols
Protocol for Long-Term Stability Study of this compound
This protocol outlines a typical long-term stability study to evaluate the shelf-life of this compound under controlled storage conditions.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
- 6. This compound | C11H24 | CID 20329908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Frontiers | Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution Issues of Alkane Isomers in Gas Chromatography (GC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues of alkane isomers during Gas Chromatography (GC) analysis.
Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments, presented in a question-and-answer format.
Question: Why are my alkane isomer peaks co-eluting or showing poor resolution?
Answer:
Co-elution of alkane isomers is a common challenge in GC analysis, often stemming from suboptimal experimental conditions. Several factors can contribute to this issue. The primary reasons include improper GC column selection, an unoptimized oven temperature program, or a non-ideal carrier gas flow rate.
To achieve baseline separation of closely related alkane isomers, a systematic optimization of your GC method is crucial. The following sections provide detailed guidance on adjusting these parameters.
Question: How do I select the right GC column for separating alkane isomers?
Answer:
The choice of the GC column is the most critical factor for separating alkane isomers. Since alkanes are non-polar compounds, they are best separated on a non-polar stationary phase based on their boiling points.[1]
Key Column Parameters to Consider:
-
Stationary Phase: A non-polar stationary phase is ideal. The most common and effective choices are 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms).[1]
-
Column Dimensions:
-
Length: Longer columns provide more theoretical plates and thus higher resolution, which is essential for separating closely eluting isomers. A 30-meter column is a good starting point, but for complex mixtures, a 60-meter or even longer column may be necessary.[1][2]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution but have a lower sample capacity. A 0.25 mm ID is a common choice for many applications.[1][2]
-
Film Thickness: A thicker film (e.g., 1.0 µm) can improve the resolution of volatile alkanes by increasing their retention. For higher boiling point alkanes, a thinner film (e.g., 0.25 µm) is generally sufficient and results in shorter analysis times.[1]
-
Summary of GC Column Selection Parameters for Alkane Isomer Separation:
| Parameter | Recommendation | Rationale |
| Stationary Phase Polarity | Non-polar (e.g., 100% dimethylpolysiloxane, 5% phenyl-dimethylpolysiloxane) | "Like dissolves like" principle; separation is primarily based on boiling point differences.[1] |
| Column Length | 30 m (general use); ≥60 m (complex mixtures) | Longer columns provide higher resolution.[1][2] |
| Column Internal Diameter (ID) | 0.25 mm (general purpose); 0.18 mm (for higher resolution) | Smaller ID increases efficiency and resolution.[1][2] |
| Film Thickness | 0.25 µm (general); 1.0 µm (for volatile alkanes) | Thicker films increase retention and can improve the separation of early eluting compounds.[1] |
Question: How can I optimize the oven temperature program to improve separation?
Answer:
The oven temperature program significantly impacts the separation of alkane isomers. A slower temperature ramp rate allows for more interaction between the analytes and the stationary phase, which can enhance resolution.[1]
Key Temperature Program Parameters:
-
Initial Oven Temperature: For splitless injections, the initial oven temperature should be set 10-15°C below the boiling point of the solvent to ensure proper focusing of the analytes at the head of the column.[3]
-
Temperature Ramp Rate: A slow ramp rate (e.g., 5-10°C/min) is generally recommended to improve the separation of closely eluting compounds.[1] A good starting point for optimizing the ramp rate is to use a rate of 10°C per hold-up time of the column.[4]
-
Final Temperature: The final temperature should be high enough to ensure all components of interest elute from the column. A hold time at the final temperature can help elute any remaining high-boiling compounds.[5]
Example Temperature Programs for Alkane Analysis:
| Parameter | Program 1 (General Screening) | Program 2 (Optimized for Resolution) |
| Initial Temperature | 40°C | 35°C |
| Initial Hold Time | 3 min | 5 min |
| Ramp Rate | 10°C/min | 5°C/min |
| Final Temperature | 320°C | 320°C |
| Final Hold Time | 10 min | 15 min |
Question: What is the effect of the carrier gas flow rate on the separation of alkane isomers?
Answer:
The carrier gas flow rate affects the efficiency of the separation. An optimal flow rate will minimize peak broadening and improve resolution. The choice of carrier gas also plays a role.
-
Carrier Gas Type: Hydrogen and Helium are the most common carrier gases. Hydrogen is often preferred as it allows for faster analysis times without a significant loss in resolution.[6] However, helium is safer to use. Nitrogen can also be used but generally results in longer analysis times.[6]
-
Flow Rate: The optimal flow rate depends on the column dimensions and the carrier gas being used. A typical starting point for a 0.25 mm ID column is a flow rate of 1-2 mL/min.[3] It is important to operate the column at the optimal linear velocity for the chosen carrier gas to achieve the best separation efficiency.
Carrier Gas Properties and Typical Flow Rates:
| Carrier Gas | Advantages | Disadvantages | Typical Optimal Flow Rate (for 0.25 mm ID column) |
| Hydrogen | High efficiency, allows for faster analysis | Flammable | ~1.5 - 2.5 mL/min |
| Helium | Safe, good efficiency | More expensive than hydrogen | ~1.0 - 2.0 mL/min |
| Nitrogen | Inexpensive, safe | Slower analysis times, narrower optimal flow range | ~0.8 - 1.5 mL/min |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues of alkane isomers in GC.
Caption: A step-by-step workflow for resolving co-elution issues in GC analysis of alkane isomers.
Experimental Protocol: Separation of a C10-C12 Alkane Isomer Mix
This protocol provides a starting point for developing a method to separate a mixture of C10-C12 alkane isomers.
1. Sample Preparation:
-
Prepare a 100 ppm stock solution of the C10-C12 alkane isomer mixture in a suitable solvent such as hexane (B92381) or pentane.
-
Perform serial dilutions to prepare working standards of 1 ppm, 5 ppm, and 10 ppm.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Injector: Split/Splitless inlet
-
Column: HP-5ms (5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Flow Rate: 1.5 mL/min (constant flow mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 10°C/min to 300°C, hold for 10 minutes
-
-
Detector Temperature: 320°C
-
Data Acquisition: Collect data for the entire run time.
3. Data Analysis:
-
Integrate the peaks for each alkane isomer.
-
Calculate the resolution between critical pairs of co-eluting isomers. A resolution value of ≥ 1.5 indicates baseline separation.
-
If co-elution persists, further optimize the temperature program (e.g., by using a slower ramp rate) or the carrier gas flow rate.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for separating alkane isomers?
A1: Non-polar stationary phases are the most suitable for separating alkane isomers. The separation is primarily based on the boiling points of the compounds, and non-polar phases facilitate this. Common and effective non-polar phases include 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane.[1]
Q2: Will a longer column always give me better separation of alkane isomers?
A2: Yes, a longer column increases the number of theoretical plates, which generally leads to better resolution. Doubling the column length can increase resolution by about 40%.[2] However, this will also increase the analysis time. Therefore, a balance must be struck between desired resolution and acceptable run time.[1]
Q3: I've optimized my column, temperature program, and flow rate, but some isomers still co-elute. What else can I do?
A3: If significant co-elution of isomers persists after optimizing a single-dimension GC method, you should consider using comprehensive two-dimensional gas chromatography (GCxGC).[2][7] GCxGC utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power, making it ideal for complex samples like crude oil or environmental samples where co-elution is a major issue.[2][8][9]
Q4: Can changing the carrier gas help resolve co-eluting peaks?
A4: While changing the carrier gas itself may not dramatically alter the selectivity between alkane isomers, using a carrier gas that provides higher efficiency, such as hydrogen, can lead to sharper peaks and potentially improve the resolution of closely eluting compounds.[6] It's more important to ensure that the flow rate of the chosen carrier gas is optimized for your specific column.
Q5: What causes peak tailing for my alkane peaks?
A5: Peak tailing can be caused by several factors, including column contamination, active sites in the injector liner or column, or a non-optimized initial oven temperature in splitless injection mode.[3] To troubleshoot this, you can try replacing the injector liner and septum, trimming the front end of the column, or ensuring your initial oven temperature is appropriate for your solvent.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 2-3 Other Factors Affecting the Analysis | Technical Information | GL Sciences [glsciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. azom.com [azom.com]
Troubleshooting low yields in Wurtz reactions for alkane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wurtz reaction for alkane synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the Wurtz reaction, offering explanations and actionable solutions.
Q: Why is my alkane yield consistently low?
Low yields in the Wurtz reaction are a frequent issue and can be attributed to several factors, primarily the prevalence of side reactions. Here’s a breakdown of potential causes and how to address them:
-
Side Reactions: The Wurtz reaction is notorious for side reactions, especially elimination and disproportionation, which lead to the formation of alkenes and other byproducts instead of the desired alkane. This is particularly problematic with bulky alkyl halides.
-
Solution: Optimize reaction conditions to favor the coupling reaction. This includes maintaining a moderate temperature and using appropriate substrates. Primary alkyl halides are the preferred substrates as they are less prone to side reactions.
-
-
Moisture in the Reaction System: The Wurtz reaction must be conducted under strictly anhydrous (dry) conditions. Sodium metal reacts violently with water, and the organometallic intermediates are highly basic and will be quenched by any available protons.
-
Solution: Thoroughly dry all glassware in an oven prior to use and assemble the apparatus while hot under a stream of inert gas (e.g., nitrogen or argon). Use an anhydrous solvent, such as dry ether or tetrahydrofuran (B95107) (THF).
-
-
Purity of Reagents: The purity of the alkyl halide and sodium metal is crucial. Oxides on the surface of the sodium and impurities in the alkyl halide can interfere with the reaction.
-
Solution: Use freshly distilled alkyl halides. For the sodium metal, ensure the outer oxidized layer is removed before use and that it is cut into small, clean pieces. The use of finely dispersed sodium can also lead to better yields.
-
-
Inappropriate Substrate: The Wurtz reaction is most effective for the synthesis of symmetrical alkanes from primary alkyl halides. Using tertiary alkyl halides often fails to produce the desired product, leading primarily to elimination byproducts. Secondary halides also give poor results.
-
Solution: Whenever possible, choose a synthetic route that utilizes primary alkyl halides. For the synthesis of unsymmetrical alkanes, consider alternative methods like the Corey-House synthesis, as the Wurtz reaction will produce a difficult-to-separate mixture of products.
-
Q: I am observing a significant amount of alkene byproduct. How can I minimize this?
The formation of alkenes is a common side reaction in the Wurtz synthesis, arising from either an elimination reaction or disproportionation of radical intermediates.
-
Cause: This issue is more pronounced with sterically hindered (bulky) alkyl halides, such as secondary and tertiary halides, where the activation energy for the desired SN2-like coupling is higher.
-
Solution:
-
Substrate Selection: If possible, use primary alkyl halides as they are less susceptible to elimination reactions.
-
Temperature Control: The reaction is exothermic. Maintain a gentle reflux and use a cooling bath if necessary to prevent excessive heat, which can favor elimination pathways.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for the Wurtz reaction?
The solvent plays a critical role in the Wurtz reaction. It must be aprotic and anhydrous to prevent reaction with the sodium metal and the reactive intermediates.
-
Common Solvents: Dry diethyl ether is the most traditionally used solvent. Other suitable solvents include tetrahydrofuran (THF), dioxane, and xylenes.
-
Considerations: The choice of solvent can influence the reaction rate and yield. For instance, in the synthesis of bicyclobutane, refluxing dioxane was used to achieve a high yield.
Q: Can I use the Wurtz reaction to synthesize unsymmetrical alkanes (R-R')?
While technically possible, the Wurtz reaction is not a suitable method for preparing unsymmetrical alkanes with good yield.
-
The Issue: When two different alkyl halides (R-X and R'-X) are used, a mixture of three different alkanes is produced: the desired unsymmetrical alkane (R-R') and the two symmetrical alkanes (R-R and R'-R').
-
Separation Difficulty: These alkanes often have very similar boiling points, making their separation by distillation extremely difficult.
Q: What is the general order of reactivity for alkyl halides in the Wurtz reaction?
The reactivity of the alkyl halide is dependent on the halogen.
-
Reactivity Order: The general order of reactivity is R-I > R-Br > R-Cl. Alkyl iodides are the most reactive and often give the best results.
Data on Reaction Parameters
While extensive quantitative data is sparse, the following table summarizes the qualitative and some quantitative effects of various parameters on the Wurtz reaction yield.
| Parameter | Condition | Effect on Yield | Citation |
| Alkyl Halide Structure | Primary | Generally Good | |
| Secondary | Poor | ||
| Tertiary | Fails (Elimination predominates) | ||
| Halogen | R-I | Best | |
| R-Br | Good | ||
| R-Cl | Fair | ||
| Solvent | Anhydrous Ether/THF | Standard, good for many reactions | |
| Refluxing Dioxane | High yield (95%) for bicyclobutane synthesis | ||
| Reactants | Symmetrical (R-X + R-X) | Good for pure product | |
| Unsymmetrical (R-X + R'-X) | Mixture of products, low yield of desired product |
Experimental Protocols
Detailed Protocol for the Synthesis of n-Hexane from 1-Iodopropane (B42940)
This protocol provides a representative example of a Wurtz reaction.
Materials and Equipment:
-
Reagents: 1-Iodopropane (≥99%), Sodium metal (in mineral oil), Anhydrous Diethyl Ether, Ethanol (B145695), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Apparatus: Three-necked round-bottom flask (250 mL), magnetic stir bar, reflux condenser with gas outlet, pressure-equalizing dropping funnel, gas inlet, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven at 120°C overnight.
-
Assemble a 250 mL three-necked flask with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a bubbler), a pressure-equalizing dropping funnel, and a gas inlet for an inert atmosphere (nitrogen or argon). Assemble the apparatus while hot under a stream of the inert gas.
-
-
Reaction Initiation:
-
Under a positive pressure of inert gas, add 100 mL of anhydrous diethyl ether to the reaction flask.
-
Carefully cut 2.5 g (0.11 mol) of sodium metal into small, thin pieces, ensuring the outer oxidized layer is removed. Wash the pieces with petroleum ether before adding them to the reaction flask.
-
In the dropping funnel, prepare a solution of 17.0 g (0.10 mol) of 1-iodopropane in 25 mL of anhydrous diethyl ether.
-
-
Execution:
-
Begin vigorous stirring to create a fine dispersion of the sodium metal.
-
Add the 1-iodopropane solution dropwise from the funnel to the sodium suspension over approximately 30-45 minutes.
-
The reaction is exothermic, and the ether should begin to reflux gently. Maintain a controlled reflux by adjusting the addition rate or using a cool water bath if necessary.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction flask to 0°C using an ice-water bath.
-
Cautiously quench any unreacted sodium by slowly adding 10-15 mL of ethanol dropwise until the fizzing subsides.
-
Carefully add 50 mL of deionized water to dissolve the sodium iodide salts.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Remove the aqueous layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Technical Support Center: Minimizing Elimination Byproducts in Alcohol Dehydration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydration of alcohols to synthesize alkenes. Our goal is to help you minimize the formation of unwanted elimination byproducts and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydration of alcohols to alkenes, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Alkene Yield | - Incomplete reaction: Reaction time may be too short or the temperature too low. - Suboptimal catalyst: The chosen catalyst may not be efficient for the specific alcohol. - Formation of byproducts: Significant formation of ethers or rearranged products reduces the desired alkene yield. | - Optimize reaction conditions: Increase the reaction time or temperature. For example, the dehydration of primary alcohols typically requires higher temperatures (170-180°C) than secondary (100-140°C) or tertiary alcohols (25-80°C).[1][2][3] - Catalyst screening: Test different acid catalysts (e.g., H₂SO₄, H₃PO₄) or solid catalysts (e.g., Al₂O₃, zeolites) to find the most effective one for your substrate.[4][5][6] - Adjust reaction conditions to favor elimination: Use higher temperatures and a non-nucleophilic acid to minimize ether formation.[7] |
| Significant Ether Formation | - Low reaction temperature: Lower temperatures favor the Sₙ2 reaction between two alcohol molecules, leading to ether formation, especially for primary alcohols.[1][3][8] - High concentration of alcohol: A higher concentration of the alcohol nucleophile can promote the bimolecular substitution reaction. | - Increase reaction temperature: Elevating the temperature favors the elimination reaction (E1 or E2) over the substitution reaction (Sₙ2).[7][8][9] For instance, the dehydration of ethanol (B145695) yields diethyl ether at around 140°C but ethene at 170-180°C.[4][8] - Use a less nucleophilic acid: While the acid is a catalyst, its conjugate base can act as a nucleophile. Using a bulky or non-nucleophilic acid can disfavor the Sₙ2 pathway. |
| Formation of Rearranged Alkene Isomers | - Carbocation rearrangement: Secondary and tertiary alcohols dehydrate via an E1 mechanism involving a carbocation intermediate. This carbocation can rearrange to a more stable form, leading to a mixture of alkene products.[10][11] | - Choose a different catalyst: Using a catalyst that promotes an E2 mechanism, such as POCl₃ in pyridine, can prevent the formation of a carbocation intermediate and thus avoid rearrangements.[3] - Control reaction conditions: While difficult to completely prevent, fine-tuning the temperature and catalyst may influence the product distribution. |
| Catalyst Deactivation | - Coke formation: At high temperatures, organic compounds can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking active sites. - Poisoning: Impurities in the alcohol feed can adsorb to the catalyst surface and deactivate it. | - Regenerate the catalyst: Coke can often be removed by controlled oxidation (burning it off) in a stream of air or oxygen. - Purify the starting material: Ensure the alcohol is free from impurities that could act as catalyst poisons. |
| Messy Reaction with Concentrated Sulfuric Acid | - Oxidation side reactions: Concentrated sulfuric acid is a strong oxidizing agent and can oxidize the alcohol to carbon dioxide, while being reduced to sulfur dioxide.[4][12] This can also lead to charring. | - Use an alternative acid catalyst: Concentrated phosphoric acid is a less oxidizing acid and often gives cleaner results.[4][12] - Use a solid catalyst: Alumina (B75360) (Al₂O₃) or zeolites are effective catalysts for vapor-phase dehydration and avoid the issues associated with strong mineral acids.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for alcohol dehydration to an alkene?
A1: The dehydration of alcohols to alkenes typically proceeds through either an E1 or E2 elimination mechanism, depending on the structure of the alcohol.[13]
-
E1 (Unimolecular Elimination): This mechanism is common for secondary and tertiary alcohols.[11] It involves three steps:
-
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).
-
Loss of the water molecule to form a carbocation intermediate. This is the slow, rate-determining step.[2]
-
Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the double bond.[1]
-
-
E2 (Bimolecular Elimination): This mechanism is typical for primary alcohols, which would form unstable primary carbocations.[10] In this concerted step, a base removes a proton from a carbon adjacent to the hydroxyl group, while the protonated hydroxyl group (water) leaves simultaneously, forming the double bond.[1]
Q2: How does temperature affect the product distribution between alkene and ether?
A2: Temperature plays a crucial role in determining the major product of alcohol dehydration.
-
High temperatures favor the formation of alkenes (elimination).[14][15] The elimination reaction has a higher activation energy and is entropically favored because more molecules are produced.
-
Lower temperatures favor the formation of ethers (substitution).[1][3] The bimolecular substitution reaction (Sₙ2) has a lower activation energy and is enthalpically favored.
For example, the reaction of ethanol with concentrated sulfuric acid yields mainly diethyl ether at around 140°C, whereas at 170-180°C, ethene is the major product.[4][8]
Q3: What are the common byproducts in alcohol dehydration, and how can they be minimized?
A3: The most common byproducts are ethers and rearranged alkenes.
-
Ethers: As discussed in Q2, ether formation is favored at lower temperatures. To minimize ether formation, increase the reaction temperature.[7][8]
-
Rearranged Alkenes: These form when the carbocation intermediate in an E1 reaction rearranges to a more stable carbocation before deprotonation.[10][11] To avoid this, you can use a method that proceeds via an E2 mechanism, such as using phosphorus oxychloride (POCl₃) in pyridine.[3]
Q4: Which acid catalyst is best for alcohol dehydration?
A4: The choice of catalyst depends on the specific alcohol and desired reaction conditions.
-
Concentrated Sulfuric Acid (H₂SO₄): A common and effective catalyst, but it's a strong oxidizing agent and can cause charring and the formation of SO₂ and CO₂ as byproducts.[4][12]
-
Concentrated Phosphoric Acid (H₃PO₄): Often preferred over sulfuric acid because it is less oxidizing and produces cleaner reactions.[4][12]
-
Solid Acid Catalysts (e.g., Alumina - Al₂O₃, Zeolites): These are often used in industrial, continuous processes. They are particularly useful for vapor-phase dehydrations and can be regenerated.[4][5]
-
Lewis Acids (e.g., Metal Triflates): Some Lewis acids, like hafnium triflate (Hf(OTf)₄), have shown high activity and selectivity for the dehydration of primary alcohols at relatively lower temperatures.[6][16]
Q5: How can I purify the alkene product from the reaction mixture?
A5: The purification method depends on the physical properties of the alkene.
-
Gaseous Alkenes (e.g., ethene): These can be purified by passing the gas stream through a solution to remove acidic byproducts. For instance, passing the gas through a sodium hydroxide (B78521) solution will remove CO₂ and SO₂.[4][12] The alkene can then be collected over water.
-
Liquid Alkenes (e.g., cyclohexene): Liquid alkenes can often be separated from the reaction mixture by distillation.[4] Further purification can be achieved by washing with water and a dilute base solution to remove any remaining acid, followed by drying and redistillation.
Experimental Protocols
Protocol 1: Dehydration of Cyclohexanol (B46403) to Cyclohexene (B86901) using Phosphoric Acid
This protocol describes a common laboratory preparation of a liquid alkene.
Materials:
-
Cyclohexanol
-
85% Phosphoric acid
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place 20 mL of cyclohexanol in a 100 mL round-bottom flask.
-
Carefully add 5 mL of 85% phosphoric acid to the flask and swirl to mix.
-
Set up a simple distillation apparatus with the flask.
-
Heat the mixture gently. The product cyclohexene will co-distill with water at a temperature of about 83-102°C.
-
Collect the distillate in a receiver cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium chloride solution.
-
Separate the lower aqueous layer.
-
Dry the crude cyclohexene over anhydrous calcium chloride for 15-20 minutes.
-
Decant the dried liquid into a clean, dry distillation flask and perform a final distillation, collecting the fraction that boils at 81-83°C.
Protocol 2: Vapor-Phase Dehydration of Ethanol to Ethene using Alumina
This protocol is suitable for the preparation of a gaseous alkene.
Materials:
-
Ethanol
-
Alumina (Al₂O₃) pellets or powder
-
Combustion tube
-
Tube furnace
-
Gas washing bottle with sodium hydroxide solution
-
Gas collection apparatus (e.g., pneumatic trough)
Procedure:
-
Pack a combustion tube with alumina pellets.
-
Place the combustion tube in a tube furnace and heat it to 350-400°C.
-
Gently heat ethanol in a flask to produce vapor.
-
Pass the ethanol vapor over the heated alumina. The ethanol will dehydrate to ethene and water.
-
Pass the resulting gas stream through a gas washing bottle containing sodium hydroxide solution to remove any acidic impurities.
-
Collect the purified ethene gas over water in a pneumatic trough.
Visualizations
Caption: Competing pathways in alcohol dehydration.
Caption: Troubleshooting workflow for low alkene yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanism of dehydration explained [unacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01038H [pubs.rsc.org]
- 7. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 11. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Elimination Dehydration - Chad's Prep® [chadsprep.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
- 16. Flow chemistry enhances catalytic alcohol-to-alkene dehydration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Selectivity in the Functionalization of Alkanes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments focused on the selective functionalization of alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective alkane functionalization?
The primary challenges in achieving selective alkane functionalization stem from the inherent inertness of C-H bonds and the small differences in their bond dissociation energies (BDEs).[1][2] Tertiary C-H bonds are generally weaker and more reactive than secondary, which are in turn weaker and more reactive than primary C-H bonds. However, these differences are often not large enough to ensure high selectivity.[1] Another significant challenge is that the functionalized product is often more reactive than the starting alkane, leading to over-functionalization or side reactions.[3]
Q2: How does the choice of catalyst influence regioselectivity in C-H activation?
The catalyst plays a crucial role in determining which C-H bond in an alkane is functionalized. Steric and electronic properties of the catalyst are key factors. For instance, bulky ligands on a metal catalyst can sterically hinder approach to internal C-H bonds, thereby favoring functionalization of the less hindered primary (terminal) C-H bonds.[4] Conversely, electronically-driven reactions may favor the functionalization of electron-rich tertiary or secondary C-H bonds. The specific metal center and its oxidation state also dictate the reaction mechanism (e.g., radical, oxidative addition, or carbene/nitrene insertion), each with its own inherent selectivity patterns.[1][2]
Q3: What is the difference between chemoselectivity, regioselectivity, and diastereoselectivity in the context of alkane functionalization?
-
Chemoselectivity refers to the selective reaction of one functional group in the presence of other different functional groups. For example, in an alkane that also contains an ester, a chemoselective reaction would functionalize a C-H bond without reacting with the ester group.
-
Regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions. In alkane functionalization, this typically refers to the selective functionalization of a specific C-H bond (e.g., primary vs. secondary vs. tertiary).[1][2]
-
Diastereoselectivity refers to the preferential formation of one diastereomer over another. This is relevant when the functionalization of a C-H bond creates a new stereocenter in a molecule that already contains at least one other stereocenter.
Q4: How can I minimize over-oxidation of my desired alcohol product to a ketone or carboxylic acid?
Over-oxidation is a common problem because the alcohol product is often more susceptible to oxidation than the starting alkane.[3] Several strategies can be employed to minimize this:
-
Use of a milder oxidant: Choose an oxidant that is strong enough to react with the alkane but not so reactive that it rapidly oxidizes the alcohol.
-
Control of reaction time and temperature: Shorter reaction times and lower temperatures can help to limit the extent of over-oxidation.
-
Use of a biphasic solvent system: In some cases, the alcohol product can be extracted into a separate phase as it is formed, protecting it from further reaction.
-
Catalyst design: Some catalysts are inherently more selective for the initial hydroxylation step.
Troubleshooting Guides
Problem 1: Low Regioselectivity in Radical Halogenation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of primary, secondary, and tertiary halogenated products with poor selectivity. | High reaction temperature leading to less selective halogen radicals. | Lower the reaction temperature. Bromine radicals are inherently more selective than chlorine radicals, so consider using Br₂ instead of Cl₂ if compatible with your desired product.[1] |
| Observed regioselectivity does not follow the expected trend based on C-H bond strength (3° > 2° > 1°). | Steric hindrance from bulky substituents on the alkane or the use of a bulky halogenating agent. | For sterically hindered substrates, a less bulky halogenating agent might improve selectivity. Alternatively, a different functionalization strategy (e.g., transition metal-catalyzed) may be necessary. |
| Inconsistent results between batches. | Presence of radical initiators or inhibitors in the solvent or on the glassware. | Ensure all solvents are freshly distilled and glassware is scrupulously clean. Degas the solvent to remove dissolved oxygen, which can act as a radical inhibitor. |
Problem 2: Poor Diastereoselectivity in C-H Insertion Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of a nearly 1:1 mixture of diastereomers. | The chiral auxiliary or catalyst is not effectively discriminating between the diastereotopic C-H bonds. | - Modify the catalyst: For rhodium-catalyzed carbene insertions, switching to a more sterically demanding chiral ligand can enhance diastereoselectivity.[5]- Change the chiral auxiliary: If using a substrate-controlled approach, a different chiral auxiliary may be required to impart greater facial bias.- Lower the reaction temperature: This can increase the energy difference between the diastereomeric transition states. |
| Low diastereomeric ratio (dr) that varies with conversion. | Kinetic resolution of the starting material or product epimerization under the reaction conditions. | - Monitor the reaction at different time points: This can help determine if kinetic resolution is occurring.- Run the reaction at a lower temperature: This can minimize product epimerization.- Use a less reactive catalyst: A more selective catalyst may reduce the rate of the undesired reaction pathway. |
Problem 3: Low Chemoselectivity in the Functionalization of Alkanes with Other Functional Groups
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction with other functional groups (e.g., esters, amides) instead of the desired C-H bond. | The chosen reagent or catalyst is not selective for C-H activation over reaction with the other functional groups. | - Choose a more selective catalyst: Some transition metal catalysts are known to be tolerant of various functional groups.[6]- Protect the sensitive functional group: If possible, protect the interfering functional group before the C-H functionalization step and deprotect it afterward.- Change the reaction type: For example, some carbene insertion reactions are known to be highly chemoselective for C-H bonds. |
| Decomposition of the starting material or product. | The reaction conditions are too harsh for the substrate. | - Lower the reaction temperature. - Use a milder oxidant or reagent. - Reduce the reaction time. |
Problem 4: Catalyst Deactivation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction starts but then slows down or stops before completion. | Poisoning: Impurities in the substrate or solvent are binding to the catalyst's active sites.Coking: Formation of carbonaceous deposits on the catalyst surface.Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area. | - Purify all reagents and solvents thoroughly. - For coking, consider adding a co-catalyst that can help remove coke precursors. - To prevent sintering, operate at the lowest effective temperature and choose a catalyst with a robust support. |
| Inconsistent catalyst activity between runs. | The catalyst is sensitive to air or moisture. | - Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). - Use anhydrous solvents. |
Quantitative Data on Catalyst Performance
Table 1: Comparison of Catalysts for Alkane Oxidation
| Catalyst | Alkane | Oxidant | Solvent | Temp (°C) | Conversion (%) | Product(s) | Yield (%) | Selectivity (3°/2°) | TON |
| Mn(III)-porphyrin/NaY | Adamantane | Iodosylbenzene | Acetonitrile | RT | - | 1-Adamantanol | 28 | - | - |
| Fe(III)-porphyrin | Cyclohexane | H₂O₂ | Acetonitrile | RT | - | Cyclohexanol, Cyclohexanone | - | - | - |
| [Fe(BPMEN)Cl₂] | Cyclohexane | H₂O₂ | Acetonitrile | 25 | 48 | Cyclohexanol, Cyclohexanone | 33 (A), 4 (K) | - | 240 |
| V-substituted polyoxometalate | n-Hexane | H₂O₂ | Acetonitrile | 60 | 33 | Hexanols, Hexanones | 29 | - | 730 |
Data compiled from various sources. A = Alcohol, K = Ketone, TON = Turnover Number.
Experimental Protocols
Protocol 1: Regioselective Chlorination of an Alkane using an N-Chloroamide
This protocol is based on a visible-light-mediated, site-selective C-H chlorination.
Materials:
-
Alkane substrate
-
N-Chloroamide (e.g., N-chlorosuccinimide)
-
Solvent (e.g., benzene (B151609) or dichloromethane)
-
Visible light source (e.g., blue LEDs)
-
Reaction vessel (e.g., Schlenk tube)
-
Stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the alkane substrate (1.0 equiv) and the N-chloroamide (1.2 equiv) to the reaction vessel containing a stir bar.
-
Add the solvent to achieve the desired concentration (e.g., 0.1 M).
-
Seal the reaction vessel and remove it from the glovebox.
-
Place the reaction vessel in front of the visible light source and begin stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Transition Metal-Catalyzed Borylation of an Alkane
This protocol describes a typical procedure for the rhodium-catalyzed borylation of a C-H bond.
Materials:
-
Alkane substrate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂)
-
Ligand (e.g., dtbpy)
-
Solvent (e.g., cyclohexane)
-
Reaction vessel (e.g., thick-walled pressure tube)
-
Stir bar
Procedure:
-
In a glovebox, add the rhodium catalyst (1 mol %), ligand (1 mol %), and B₂pin₂ (1.2 equiv) to the pressure tube containing a stir bar.
-
Add the alkane substrate (1.0 equiv) and the solvent.
-
Seal the pressure tube and remove it from the glovebox.
-
Place the reaction vessel in a heating block and heat to the desired temperature (e.g., 150 °C) with stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction Pathways and Catalytic Cycles
Below are graphical representations of key mechanistic pathways in alkane functionalization.
References
- 1. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Purity Assessment: A Comparative Guide to GC-MS Validation of 3,3,4-Trimethyloctane
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the validation of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 3,3,4-Trimethyloctane, a branched alkane with potential applications in various fields. We will explore the experimental protocol, compare GC-MS with alternative methods, and present supporting data to demonstrate its suitability for this application.
The Superiority of GC-MS for Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for the purity assessment of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity make it particularly well-suited for identifying and quantifying trace impurities that might be present.[1]
Compared to other common techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID), GC-MS offers the significant advantage of providing structural information about the separated components. While GC-FID is a robust and widely used method for quantifying hydrocarbons, it cannot definitively identify unknown peaks.[2][3] In the context of purity validation, where the identity of any impurity is as crucial as its quantity, the mass spectral data from GC-MS is invaluable.
Experimental Protocol: A Validated GC-MS Method
A robust and validated GC-MS method is essential for accurate purity determination. The following is a detailed experimental protocol for the analysis of this compound.
1. Sample Preparation:
A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of 1 mg/mL. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). An internal standard, such as a deuterated analog or a structurally similar alkane with a distinct retention time, is added to all standards and samples at a constant concentration to improve quantitative accuracy.
2. GC-MS Instrumentation and Conditions:
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following instrumental parameters are typical for the analysis of C11 branched alkanes and can be optimized as needed.[4]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Oven Temperature Program | Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
3. Data Acquisition and Analysis:
Data is acquired in full scan mode to identify all detectable compounds. The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. For quantitative analysis of specific impurities, calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Method Validation Parameters
A comprehensive validation of the GC-MS method is performed to ensure its reliability and accuracy. The key validation parameters and typical acceptance criteria are summarized in the table below.[5]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to separate and identify this compound from potential impurities and the solvent. No interfering peaks should be observed at the retention time of the analyte. |
| Linearity | A linear relationship between the concentration and the instrument response should be demonstrated over a defined range. The correlation coefficient (R²) should be ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. This is typically assessed by spike/recovery experiments, with recovery values within 90-110%. |
| Precision | The degree of agreement among individual test results. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are evaluated, with a relative standard deviation (RSD) of ≤ 5%. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate). |
Potential Impurities in this compound
The synthesis of branched alkanes can sometimes result in the formation of structural isomers and other byproducts. For this compound, potential impurities could include other C11 isomers such as 2,3,4-trimethyloctane (B14542405) or 3,4,4-trimethyloctane, as well as incompletely reacted starting materials or byproducts from side reactions. The high resolving power of the GC column and the specificity of the MS detector are crucial for separating and identifying these closely related compounds.[6][7]
Alternative Purity Assessment Techniques
While GC-MS is a highly effective method, other analytical techniques can also be employed for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can provide a direct measure of purity without the need for a reference standard of the analyte itself.[8][9] It offers the advantage of being non-destructive and providing structural information. However, it may have lower sensitivity compared to GC-MS for detecting very low-level impurities.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile compounds, HPLC is a preferred method. However, for a volatile and non-polar compound like this compound, GC is generally more suitable.
Workflow and Logical Relationships
The following diagrams illustrate the GC-MS validation workflow and the logical relationship between different analytical techniques for purity assessment.
References
- 1. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prime.erpnext.com [prime.erpnext.com]
- 3. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3,4-Trimethyloctane | C11H24 | CID 14228739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4,4-Trimethyloctane | C11H24 | CID 53425114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the boiling points of undecane isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the boiling points of various undecane (B72203) isomers. Undecane (C11H24) is a saturated hydrocarbon with 159 structural isomers. The arrangement of carbon atoms, specifically the degree of branching, significantly influences the physical properties of these isomers, most notably their boiling points. This phenomenon is primarily governed by the nature and strength of intermolecular van der Waals forces.
The Influence of Molecular Structure on Boiling Point
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For nonpolar compounds like alkanes, the primary intermolecular forces are London dispersion forces (a type of van der Waals force). The strength of these forces is influenced by two key factors:
-
Molecular Size: As the number of carbon and hydrogen atoms in an alkane increases, the overall electron cloud becomes larger and more polarizable. This leads to stronger London dispersion forces and, consequently, a higher boiling point.
-
Molecular Shape (Branching): For isomers with the same molecular formula, the degree of branching plays a crucial role. An increase in branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and resulting in a lower boiling point. Straight-chain alkanes, with their larger surface area, can engage in more significant intermolecular interactions, leading to higher boiling points compared to their branched counterparts.[1]
Comparative Data: Boiling Points of Selected Undecane Isomers
The following table summarizes the experimentally determined boiling points of n-undecane and a selection of its branched isomers, illustrating the trend of decreasing boiling point with increased branching.
| Isomer Name | CAS Number | Boiling Point (°C) |
| n-Undecane | 1120-21-4 | 195.9 |
| 2-Methyldecane | 6975-98-0 | 190.1 |
| 3-Methyldecane | 13151-34-3 | 190.0 |
| 4-Methyldecane | 2847-72-5 | 189.8 |
| 5-Methyldecane | 13151-35-4 | 189.6 |
| 2,2-Dimethylnonane | 17302-18-0 | 186.0 |
| 3,3-Dimethylnonane | 17302-19-1 | 185.5 |
| 2,3-Dimethylnonane | 17301-98-3 | 185.3 |
| 2,4-Dimethylnonane | 17302-02-6 | 184.5 |
| 3,4-Dimethylnonane | 17302-04-8 | 184.8 |
| 4,5-Dimethylnonane | 17302-08-2 | 184.2 |
| 2,2,3-Trimethylocatane | 17312-70-0 | 183.5 |
| 2,2,4-Trimethylocatane | 17312-71-1 | 179.8 |
| 2,3,4-Trimethylocatane | 17312-74-4 | 182.5 |
Experimental Protocols
Accurate determination of boiling points is crucial for the characterization and purification of chemical compounds. Below are detailed methodologies for two common experimental techniques.
Purity Analysis via Gas Chromatography (GC)
Prior to boiling point determination, it is essential to assess the purity of the undecane isomer sample, as impurities can affect the boiling point. Gas chromatography is a powerful technique for this purpose.
Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Methodology (GC-FID):
-
Sample Preparation: Prepare a dilute solution of the undecane isomer in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be approximately 10 µg/mL. Ensure the sample is free of particulate matter by filtration or centrifugation.
-
Instrument Setup:
-
Gas Chromatograph: An Agilent 8850 GC or similar, equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ht, 5 m length).
-
Carrier Gas: Helium or hydrogen.
-
Injector: Split/splitless inlet.
-
Temperature Program: An initial oven temperature of 50°C, ramped up to 300°C at a rate of 20°C/min.
-
Detector Temperature: 320°C.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument will separate the components, and the FID will detect the organic molecules as they elute from the column.
-
Data Interpretation: The resulting chromatogram will show peaks corresponding to each component in the sample. The area under each peak is proportional to the concentration of that component. The purity of the undecane isomer can be calculated by dividing the area of its peak by the total area of all peaks (excluding the solvent peak).
Boiling Point Determination: Thiele Tube Method
This method is suitable for small sample volumes.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed as the point where a continuous stream of bubbles ceases and the liquid is drawn into a capillary tube.
Methodology:
-
Apparatus Setup:
-
Attach a small test tube containing 0.5-1 mL of the undecane isomer to a thermometer using a rubber band.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Insert the thermometer and test tube assembly into a Thiele tube containing mineral oil, ensuring the sample is level with the upper arm of the Thiele tube.
-
-
Heating: Gently heat the side arm of the Thiele tube with a microburner. The convection currents in the oil will ensure uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.
Boiling Point Determination: Distillation Method
This method is suitable for larger sample volumes and can also be used for purification.
Principle: The boiling point is measured as the temperature of the vapor that is in equilibrium with the boiling liquid.
Methodology:
-
Apparatus Setup:
-
Assemble a simple distillation apparatus, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Place 5-10 mL of the undecane isomer and a few boiling chips into the distilling flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
-
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Distillation: As the liquid boils, the vapor will rise, pass into the condenser, and the condensate will be collected in the receiving flask.
-
Boiling Point Measurement: Record the temperature at which the vapor is continuously condensing on the thermometer bulb. This stable temperature is the boiling point of the liquid. It is also important to record the atmospheric pressure at the time of the experiment.
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative study of undecane isomer boiling points.
Caption: Workflow for the comparative study of undecane isomer boiling points.
Signaling Pathways and Logical Relationships
The relationship between molecular structure and boiling point can be visualized as a logical pathway.
References
Spectroscopic Scrutiny: A Comparative Analysis of 3,3,4-Trimethyloctane and Its Isomers
A detailed spectroscopic comparison of 3,3,4-trimethyloctane, 2,3,4-trimethyloctane, and 3,4,5-trimethyloctane is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to aid in their differentiation and characterization.
The structural nuances of isomers present a significant challenge in chemical analysis and drug development, where precise molecular identification is paramount. This guide focuses on a comparative spectroscopic analysis of three isomers of trimethyloctane: this compound, 2,3,4-trimethyloctane, and 3,4,5-trimethyloctane. By examining their distinct signatures in various spectroscopic techniques, we aim to provide a clear and concise reference for their identification.
Isomeric Relationship
This compound, 2,3,4-trimethyloctane, and 3,4,5-trimethyloctane are all structural isomers with the same molecular formula, C₁₁H₂₄. Their distinct physical and chemical properties arise from the different arrangements of the methyl groups along the octane (B31449) backbone.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three trimethyloctane isomers. Due to the limited availability of experimental data, some values are predicted and are denoted with an asterisk (*).
¹H NMR Spectroscopy Data
| Isomer | Predicted ¹H Chemical Shifts (ppm)* |
| This compound | 0.8-1.5 (complex multiplets) |
| 2,3,4-Trimethyloctane | 0.8-1.7 (complex multiplets) |
| 3,4,5-Trimethyloctane | 0.8-1.6 (complex multiplets) |
¹³C NMR Spectroscopy Data
| Isomer | Predicted ¹³C Chemical Shifts (ppm)* |
| This compound | ~10-45 |
| 2,3,4-Trimethyloctane | ~10-40 |
| 3,4,5-Trimethyloctane | ~10-40 |
Infrared (IR) Spectroscopy Data
| Isomer | Characteristic IR Absorptions (cm⁻¹) |
| This compound | C-H stretch: 2850-3000, C-H bend: 1365-1465 |
| 2,3,4-Trimethyloctane | C-H stretch: 2850-3000, C-H bend: 1365-1465 |
| 3,4,5-Trimethyloctane | C-H stretch: 2850-3000, C-H bend: 1365-1465 |
Mass Spectrometry Data
| Isomer | Key Mass-to-Charge Ratios (m/z) |
| This compound | Molecular Ion (M⁺): 156, Major Fragments: 43, 57, 71, 85, 99, 113, 127 |
| 2,3,4-Trimethyloctane | Molecular Ion (M⁺): 156, Major Fragments: 43, 57, 71, 85, 99, 113, 127 |
| 3,4,5-Trimethyloctane | Molecular Ion (M⁺): 156, Major Fragments: 43, 57, 71, 85, 99, 113, 127 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the alkane sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Data Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the types of chemical bonds present in the molecule.
Methodology:
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile alkane sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of isomers.
-
Ionization: Use a suitable ionization method, such as electron ionization (EI), to generate charged molecular ions and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide complementary information that is crucial for the unambiguous identification of this compound and its isomers. While IR spectroscopy offers general information about the presence of C-H bonds, NMR and mass spectrometry reveal detailed structural information and fragmentation patterns that allow for the differentiation of these closely related compounds. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of chemical analysis and drug development.
A Comparative Analysis of 3,3,4-Trimethyloctane and Other Octane Isomers as Fuel Additives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhancing fuel efficiency and engine performance, the molecular architecture of fuel additives plays a pivotal role. This guide provides a comparative analysis of 3,3,4-trimethyloctane against other octane (B31449) isomers, focusing on their efficacy as fuel additives. The comparison is grounded in key performance indicators such as octane rating and heat of combustion, supported by established experimental protocols.
Performance Metrics of Octane Isomers
The anti-knock characteristics of a fuel additive are quantified by its Research Octane Number (RON) and Motor Octane Number (MON). A higher octane number indicates greater resistance to autoignition, or "knocking," in an internal combustion engine. The heat of combustion, conversely, represents the energy released during burning; for isomers, a lower heat of combustion generally correlates with greater molecular stability.
For the purpose of this comparison, we will analyze the known properties of other C8 octane isomers to infer the likely performance characteristics of this compound, a C11 alkane.
Table 1: Performance Data of Selected Octane (C8) Isomers and n-Undecane (C11)
| Compound | Molecular Formula | Research Octane Number (RON) | Motor Octane Number (MON) | Heat of Combustion (liquid, 25°C) (kJ/mol) |
| n-Octane | C₈H₁₈ | -19 | -17 | -5470.5 |
| 2-Methylheptane | C₈H₁₈ | 42.4 | 46.4 | -5466.0 |
| 2,2,4-Trimethylpentane (Iso-octane) | C₈H₁₈ | 100 | 100 | -5461.3 |
| This compound (Estimated) | C₁₁H₂₄ | High (Estimated >100) | High (Estimated >95) | Lower than n-undecane (Estimated < -7430) |
| n-Undecane | C₁₁H₂₄ | - | - | -7430.8 |
Note: Values for this compound are estimations based on structure-property relationships. As a highly branched C11 alkane, it is expected to have a significantly higher RON and MON compared to linear alkanes and even highly branched C8 isomers. Its heat of combustion is anticipated to be lower than its linear counterpart, n-undecane, indicating greater stability.
Experimental Protocols
The determination of fuel additive performance relies on standardized experimental procedures.
Determination of Research Octane Number (RON) and Motor Octane Number (MON)
The RON and MON of a fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The primary distinction between the two methods lies in the engine operating conditions.
ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel
This method simulates city driving conditions with lower engine speeds and temperatures.
-
Apparatus: A CFR engine with a variable compression ratio.
-
Procedure:
-
The engine is operated under standardized conditions (600 rpm engine speed, specified intake air temperature and humidity).
-
The knock intensity of the test fuel is measured.
-
The knock intensity is compared to that of primary reference fuels (blends of iso-octane and n-heptane with known octane numbers).
-
The compression ratio is adjusted until the knock intensity of the test fuel matches that of a reference fuel blend.
-
The RON of the sample is the octane number of the matching reference fuel.
-
ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel
This method simulates highway driving conditions with higher engine speeds and temperatures.
-
Apparatus: A CFR engine with a variable compression ratio.
-
Procedure:
-
The engine is operated under more severe standardized conditions than the RON test (900 rpm engine speed, higher intake air temperature).
-
The knock intensity of the test fuel is measured and compared to primary reference fuels.
-
The MON is determined by finding the reference fuel blend that produces the same knock intensity as the sample fuel under these conditions.
-
Determination of Heat of Combustion
The heat of combustion is determined using bomb calorimetry.
-
Apparatus: A constant-volume bomb calorimeter.
-
Procedure:
-
A known mass of the liquid hydrocarbon is placed in a sample holder within a sealed "bomb" which is pressurized with excess pure oxygen.
-
The bomb is placed in a container of a known volume of water.
-
The sample is ignited electrically.
-
The complete combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The heat of combustion is calculated from the temperature change, the mass of the sample, and the known heat capacity of the calorimeter system.
-
Logical Workflow for Fuel Additive Evaluation
The following diagram illustrates a logical workflow for the evaluation of a novel fuel additive candidate like this compound.
Caption: Workflow for evaluating a novel fuel additive.
Signaling Pathway of Fuel Combustion and Knocking
The combustion of hydrocarbons in an internal combustion engine is a complex radical chain reaction. The propensity of a fuel to knock is related to the stability of the radical intermediates formed during the initial stages of combustion.
Caption: Simplified fuel combustion and knocking pathway.
Unraveling Molecular Fingerprints: A Comparative Guide to Trimethylalkane Fragmentation in Mass Spectrometry
For researchers, scientists, and professionals in drug development, understanding the intricate fragmentation patterns of molecules in mass spectrometry is paramount for accurate structural elucidation. This guide provides a detailed comparative analysis of the mass spectral fragmentation of trimethylalkanes, offering insights into how branching influences fragmentation pathways compared to their straight-chain counterparts. Through supporting experimental data and clear visualizations, this document serves as a valuable resource for identifying these branched hydrocarbons in complex mixtures.
The analysis of alkanes by mass spectrometry, particularly through gas chromatography-mass spectrometry (GC-MS), is a fundamental technique in various scientific fields. Electron Ionization (EI) is a widely used "hard" ionization method that imparts significant energy to the analyte molecule, resulting in extensive and reproducible fragmentation. This fragmentation pattern acts as a unique molecular fingerprint, allowing for detailed structural characterization.[1]
The Influence of Branching on Fragmentation
A key principle in the mass spectrometry of alkanes is that the stability of the resulting carbocation dictates the major fragmentation pathways.[2][3] Straight-chain alkanes typically show a series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the sequential loss of CH₂ groups.[1] Their molecular ion peaks (M⁺), though often present, tend to be of low intensity, which decreases as the carbon chain lengthens.[1][2]
In contrast, branched alkanes, such as trimethylalkanes, undergo preferential cleavage at the branching points.[3][4] This is because such fragmentation leads to the formation of more stable secondary and tertiary carbocations.[2][4] Consequently, the molecular ion peak in branched alkanes is often significantly less abundant or entirely absent compared to their linear isomers.[5] The most intense peak in the spectrum, the base peak, frequently corresponds to the most stable carbocation that can be formed.[1]
Comparative Fragmentation Analysis: n-Nonane vs. Trimethylhexane Isomers
To illustrate the distinct fragmentation patterns, a comparison of the mass spectra of n-nonane and two of its trimethylated isomers, 2,2,5-trimethylhexane (B165478) and 2,3,5-trimethylhexane, is presented below. All three compounds share the same molecular formula (C₉H₂₀) and molecular weight (128.26 g/mol ).
| Compound | Molecular Ion (M⁺) (m/z 128) | Base Peak (m/z) | Other Key Fragment Ions (m/z and Relative Abundance) |
| n-Nonane | Present, low abundance | 43 | 57 (High), 71 (High), 85 (Moderate) |
| 2,2,5-Trimethylhexane | Absent or very low abundance | 57 | 43 (High), 71 (Moderate), 85 (Low) |
| 2,3,5-Trimethylhexane | Absent or very low abundance | 43 | 57 (High), 71 (Moderate), 85 (Low) |
Data compiled from the NIST Mass Spectrometry Data Center.
The data clearly shows the diminished or absent molecular ion for the trimethylhexane isomers, a hallmark of branched alkanes. The base peaks and the relative abundances of other major fragment ions also differ significantly, providing the basis for isomeric differentiation.
Experimental Protocols
The data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Below is a representative experimental protocol for the analysis of trimethylalkanes.
1. Sample Preparation:
-
Prepare a dilute solution of the trimethylalkane standard or sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (typically 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injection Port: Split/splitless injector, with a temperature of 250-280°C. A splitless injection is often used for trace analysis.[6]
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.[7]
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is commonly used for hydrocarbon analysis.[6]
-
Oven Temperature Program: An initial temperature of 40-50°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 280-300°C, held for 5-10 minutes.[7]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[8]
-
Ionization Energy: 70 eV is the standard energy used to generate reproducible fragmentation patterns and for comparison with spectral libraries.[9][10]
-
Ion Source Temperature: Typically maintained at 230°C.[6][7]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-400 to cover the expected range of fragment ions.
4. Data Analysis:
-
Compound identification is performed by comparing the acquired mass spectrum with reference spectra from a comprehensive database, such as the NIST/EPA/NIH Mass Spectral Library.[1]
Visualizing Fragmentation Pathways
The logical progression of fragmentation in a trimethylalkane can be visualized to better understand the formation of the observed ions. The following diagram, generated using Graphviz (DOT language), illustrates a generalized fragmentation pathway for a trimethylalkane, highlighting the preferential cleavage at branched carbons to form stable carbocations.
This diagram illustrates the initial ionization of the molecule to form the molecular ion, which then undergoes fragmentation. The primary fragmentation events involve cleavage at the points of branching, leading to the loss of alkyl radicals (R1•, R2•) and the formation of stable tertiary or secondary carbocations (Fragment Ion 1, Fragment Ion 2). These primary fragment ions can then undergo further fragmentation to produce smaller ions.
The distinct fragmentation patterns of trimethylalkanes, governed by the formation of stable carbocations, provide a reliable method for their identification and differentiation from linear alkanes. By utilizing standardized experimental protocols and leveraging comprehensive spectral libraries, researchers can confidently elucidate the structures of these important branched hydrocarbons.
References
- 1. benchchem.com [benchchem.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 5. whitman.edu [whitman.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are the common ionization methods for GC/MS [scioninstruments.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
The Impact of Molecular Architecture on Fuel Performance: A Comparative Guide to Branched Alkanes and Octane Number
A detailed analysis reveals a strong correlation between the molecular structure of branched alkanes and their octane (B31449) numbers, a critical measure of a fuel's resistance to engine knocking. For researchers and professionals in drug development, understanding these structure-activity relationships provides valuable insights into molecular design and optimization. This guide offers a comparative analysis of branched alkanes, supported by experimental data, to elucidate the principles governing their combustion properties.
The octane rating of a fuel is a standardized measure of its performance in a spark-ignition internal combustion engine. Higher octane numbers indicate greater resistance to autoignition, or "knocking," which can damage an engine. The two primary measures of octane rating are the Research Octane Number (RON) and the Motor Octane Number (MON). RON is determined under less severe engine conditions (lower engine speed and temperature), while MON is measured under more strenuous conditions. The Anti-Knock Index (AKI) is the average of RON and MON and is what is typically displayed at the pump.
The molecular structure of alkanes plays a pivotal role in determining their octane number. Straight-chain alkanes, such as n-heptane, have very low octane numbers and are prone to knocking. In contrast, branched alkanes exhibit significantly higher octane ratings. This is because branched structures are more resistant to the pre-ignition reactions that lead to knocking.
Key Structural Factors Influencing Octane Number
Several key structural features of branched alkanes directly influence their octane numbers:
-
Degree of Branching: Increasing the number of branches on an alkane chain generally leads to a higher octane number. More compact, highly branched isomers have a greater resistance to autoignition.
-
Position of Branching: The location of the branches along the carbon chain is also crucial. Methyl groups positioned more centrally within the molecule tend to result in a higher octane number compared to those at the end of the chain.
-
Type of Branching: The nature of the alkyl groups also has an effect. For instance, the presence of quaternary carbon atoms (a carbon atom bonded to four other carbon atoms) often contributes to a very high octane number.
-
Chain Length: For a given series of isomers, as the carbon chain length increases, the octane number generally decreases.
Comparative Analysis of Branched Alkanes
The following table summarizes the Research Octane Number (RON) and Motor Octane Number (MON) for a selection of branched alkanes, illustrating the principles outlined above.
| Alkane | Molecular Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Heptane | CH₃(CH₂)₅CH₃ | 0 | 0 |
| 2-Methylhexane | CH₃CH(CH₃)(CH₂)₃CH₃ | 42.4 | 46.4 |
| 3-Methylhexane | CH₃CH₂CH(CH₃)(CH₂)₂CH₃ | 52.0 | 55.9 |
| 2,2-Dimethylpentane | (CH₃)₃C(CH₂)₂CH₃ | 92.8 | 95.7 |
| 2,3-Dimethylpentane | CH₃CH(CH₃)CH(CH₃)CH₂CH₃ | 91.1 | 88.5 |
| 2,4-Dimethylpentane | CH₃CH(CH₃)CH₂CH(CH₃)CH₃ | 83.1 | 80.0 |
| 2,2,3-Trimethylbutane | (CH₃)₃CCH(CH₃)₂ | 112.1 | 101.3 |
| n-Octane | CH₃(CH₂)₆CH₃ | -19 | -17 |
| 2-Methylheptane | CH₃CH(CH₃)(CH₂)₄CH₃ | 23 | 23.8 |
| 3-Methylheptane | CH₃CH₂CH(CH₃)(CH₂)₃CH₃ | 35 | 38.5 |
| 2,2-Dimethylhexane | (CH₃)₃C(CH₂)₃CH₃ | 74 | 75.5 |
| 2,3-Dimethylhexane | CH₃CH(CH₃)CH(CH₃)(CH₂)₂CH₃ | 71 | 74.3 |
| 2,4-Dimethylhexane | CH₃CH(CH₃)CH₂CH(CH₃)CH₂CH₃ | 65 | 69.8 |
| 2,5-Dimethylhexane | CH₃CH(CH₃)(CH₂)₂CH(CH₃)CH₃ | 55.7 | 60.2 |
| 2,2,3-Trimethylpentane | (CH₃)₃CCH(CH₃)CH₂CH₃ | 110.0 | 99.9 |
| 2,2,4-Trimethylpentane (Isooctane) | (CH₃)₃CCH₂CH(CH₃)₂ | 100 | 100 |
| 2,3,3-Trimethylpentane | CH₃CH(CH₃)C(CH₃)₂CH₂CH₃ | 111.9 | 99.4 |
| 2,3,4-Trimethylpentane | CH₃CH(CH₃)CH(CH₃)CH(CH₃)CH₃ | 102.7 | 93.9 |
Logical Relationship between Molecular Structure and Octane Number
The following diagram illustrates the key molecular descriptors of branched alkanes and their influence on the resulting octane number.
Experimental Protocols for Octane Number Determination
The determination of Research Octane Number (RON) and Motor Octane Number (MON) is conducted using standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.
ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel
This method determines the anti-knock quality of motor fuels under relatively mild operating conditions.[1][2]
Apparatus: A standardized Cooperative Fuel Research (CFR) engine is used. This is a single-cylinder engine with a continuously variable compression ratio.[1]
Procedure:
-
The CFR engine is operated at a constant speed of 600 rpm with a specified intake air temperature.[3][4]
-
The fuel sample is introduced into the engine, and the compression ratio is adjusted until a standard level of "knock" is detected by a sensor.
-
The performance of the sample fuel is then compared to that of primary reference fuels (PRFs). PRFs are blends of isooctane (B107328) (2,2,4-trimethylpentane), which has a RON of 100, and n-heptane, which has a RON of 0.[4]
-
The RON of the sample is determined by finding the percentage of isooctane in a PRF blend that produces the same knock intensity as the sample fuel at the same compression ratio.[1]
ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel
This method evaluates the anti-knock performance of fuels under more severe conditions that are more representative of highway driving.[5]
Apparatus: The same Cooperative Fuel Research (CFR) engine as used for RON determination is employed.[6]
Procedure:
-
The engine is operated at a higher speed of 900 rpm and with a higher intake air temperature compared to the RON test.[4]
-
Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity for the fuel sample.
-
The knocking characteristics of the sample are compared against those of primary reference fuel blends of isooctane and n-heptane.
-
The MON of the sample is the percentage of isooctane in the reference fuel blend that matches the knock intensity of the sample under these more severe operating conditions.[6]
References
Purity assessment of 3,3,4-Trimethyloctane by freezing point depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for assessing the purity of 3,3,4-Trimethyloctane, with a primary focus on the freezing point depression technique. Alternative methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC), are also discussed and compared to provide a complete overview for purity determination.
Purity Assessment by Freezing Point Depression
Freezing point depression is a classic thermodynamic method for determining the purity of a substance. The presence of impurities disrupts the crystal lattice formation of a substance, resulting in a lower and broader melting point range. This phenomenon is directly proportional to the mole fraction of the impurity.
Experimental Protocol: Freezing Point Depression of this compound
Objective: To determine the purity of a this compound sample by measuring its freezing point depression.
Materials:
-
Sample of this compound (at least 99% pure for baseline)
-
Reference standard of this compound (certified high purity)
-
Controlled cooling bath (e.g., cryostat)
-
High-precision digital thermometer (±0.01°C)
-
Stirring mechanism
-
Data acquisition system
Procedure:
-
Calibration: Calibrate the thermometer using a certified reference standard of known freezing point.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample into a freezing tube.
-
Cooling: Place the freezing tube in the cooling bath set to a temperature a few degrees below the expected freezing point of this compound (estimated at -57.06°C).[1]
-
Data Logging: Begin stirring the sample gently and continuously. Record the temperature at regular, short intervals (e.g., every 10 seconds) as the sample cools.
-
Freezing Point Determination: Continue recording the temperature until the sample has completely solidified. The freezing point is the temperature at which the liquid and solid phases are in equilibrium, which is observed as a plateau in the cooling curve.
-
Purity Calculation: The mole fraction of the impurity (X₂) can be calculated using the van't Hoff equation:
ΔTf = (R * Tf⁰² * X₂) / ΔHfus
Where:
-
ΔTf is the freezing point depression (Tf⁰ - Tf)
-
Tf⁰ is the freezing point of the pure solvent (this compound)
-
Tf is the observed freezing point of the sample
-
R is the ideal gas constant
-
ΔHfus is the molar enthalpy of fusion of the solvent.
Alternatively, a simplified equation using the cryoscopic constant (Kf) can be used:
ΔTf = Kf * m
Where 'm' is the molality of the impurity. The cryoscopic constant would need to be determined experimentally for this compound.
-
Hypothetical Data for Purity Assessment by Freezing Point Depression
The following table illustrates the expected freezing point depression for this compound with varying levels of a hypothetical impurity (e.g., an isomer like 3,4,4-Trimethyloctane). The freezing point of pure this compound is assumed to be -57.06°C.[1]
| Purity of this compound (%) | Mole Fraction of Impurity | Observed Freezing Point (°C) | Freezing Point Depression (ΔTf) (°C) |
| 100.0 | 0.000 | -57.06 | 0.00 |
| 99.5 | 0.005 | -57.31 | 0.25 |
| 99.0 | 0.010 | -57.56 | 0.50 |
| 98.0 | 0.020 | -58.06 | 1.00 |
| 95.0 | 0.050 | -59.56 | 2.50 |
Alternative Purity Assessment Methods
While freezing point depression is a valuable technique, other instrumental methods are commonly employed for purity analysis, each with its own advantages and limitations.
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[2][3][4] For a non-polar hydrocarbon like this compound, GC is an ideal method for detecting and quantifying volatile impurities.
Methodology:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature to ensure the elution of all components.
-
Quantification: The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound. Purity is determined by the area percent of the main peak relative to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating a wide range of compounds. For non-polar compounds like this compound, reversed-phase HPLC is the method of choice.[5][6]
Methodology:
-
Instrument: HPLC system with a UV or Refractive Index (RI) detector. Since alkanes lack a UV chromophore, an RI detector is more suitable.
-
Column: A non-polar stationary phase column (e.g., C18 or C8).[5][6]
-
Mobile Phase: A polar mobile phase, such as a mixture of acetonitrile (B52724) and water.[5]
-
Quantification: Similar to GC, the peak area is used to determine the relative concentration of each component.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[7][8] It is a highly sensitive method for purity determination based on the melting point depression principle.[7][9][10]
Methodology:
-
Instrument: Differential Scanning Calorimeter.
-
Procedure: A small, accurately weighed sample is heated at a constant rate. The instrument records the heat flow into the sample as a function of temperature.
-
Data Analysis: The resulting thermogram shows a melting endotherm. The shape and onset of the melting peak are used to calculate the purity of the sample using the van't Hoff equation. This method is particularly useful for crystalline solids and can provide purity values for compounds that are at least 98% pure.[8]
Comparison of Purity Assessment Methods
The choice of method for purity assessment depends on the nature of the compound, the expected impurities, and the required accuracy.
| Feature | Freezing Point Depression | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) |
| Principle | Colligative property (depression of freezing point)[11] | Differential partitioning between a mobile gas phase and a stationary liquid or solid phase[2] | Differential partitioning between a liquid mobile phase and a solid stationary phase[12] | Measurement of heat flow during a phase transition[7] |
| Applicability | Crystalline solids, requires a defined freezing point | Volatile and thermally stable compounds[2] | Wide range of compounds, including non-volatile and thermally labile ones[12] | Crystalline solids with sharp melting points[8] |
| Advantages | Absolute method, does not require a reference standard for the impurity | High resolution and sensitivity, excellent for volatile impurities[2] | High resolution and sensitivity, applicable to a broad range of compounds[12] | Absolute method, high precision, small sample size[9] |
| Limitations | Less sensitive for very high purity, requires a significant amount of sample, assumes ideal solution behavior | Not suitable for non-volatile or thermally unstable compounds | May require a chromophore for sensitive detection (UV), RI detector is less sensitive | Not suitable for amorphous materials or compounds that decompose on melting[8] |
| Best for this compound | Good for initial purity screening | Excellent for detecting volatile isomers and related hydrocarbon impurities | Suitable, but may be less sensitive than GC without a universal detector | Potentially very accurate if the compound is crystalline at low temperatures |
Visualizing the Workflow and Method Comparison
Experimental Workflow for Freezing Point Depression
The following diagram illustrates the key steps in determining the purity of this compound using the freezing point depression method.
Caption: Workflow for Purity Assessment by Freezing Point Depression.
Logical Comparison of Purity Assessment Methods
This diagram provides a logical comparison of the different purity assessment methods for this compound based on key selection criteria.
Caption: Decision tree for selecting a purity assessment method.
Conclusion
The purity assessment of this compound can be effectively performed using several analytical techniques. Freezing point depression offers a reliable, absolute method for purity determination, particularly for initial screening. For higher resolution and the identification of specific volatile impurities, Gas Chromatography is the superior method. HPLC provides flexibility for a wider range of potential non-volatile contaminants, while DSC offers high accuracy for crystalline samples. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected nature of impurities, the desired level of accuracy, and the available instrumentation. For comprehensive characterization, a combination of these methods is often recommended.
References
- 1. This compound [chemicalbook.com]
- 2. birchbiotech.com [birchbiotech.com]
- 3. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tainstruments.com [tainstruments.com]
- 8. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
- 11. Freezing-point depression - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Highly Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly branched alkanes, particularly those containing quaternary carbon centers, is a cornerstone of modern organic chemistry. These structures are integral to the development of high-octane fuels, advanced lubricants, and are prevalent motifs in a wide array of pharmaceuticals and biologically active molecules. The controlled construction of these sterically congested frameworks presents a significant synthetic challenge. This guide provides an objective comparison of three prominent synthesis routes: Catalytic Hydroisomerization, Grignard Reaction followed by Reduction, and Organocuprate Addition followed by Reduction. The performance of each route is evaluated based on experimental data, and detailed protocols for key reactions are provided.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the three synthesis routes, providing a clear comparison of their performance metrics.
| Metric | Catalytic Hydroisomerization | Grignard Reaction & Reduction | Organocuprate Addition & Reduction |
| Starting Materials | Linear Alkanes (e.g., n-dodecane) | Ketone (e.g., Acetone), Alkyl Halide (e.g., tert-Butyl chloride) | α,β-Unsaturated Ketone (e.g., 3-Methyl-2-cyclohexen-1-one), Alkyl Halide (e.g., Methyl iodide) |
| Key Intermediates | Carbenium ions on catalyst surface | Tertiary Alkoxide, Tertiary Alcohol (e.g., 2,3,3-Trimethyl-2-butanol) | Lithium Dialkylcuprate (Gilman Reagent), Enolate, Ketone (e.g., 3,3-Dimethylcyclohexanone) |
| Final Product | Mixture of branched isomers (e.g., Isododecanes) | Highly branched alkane (e.g., 2,2,3-Trimethylbutane) | Highly branched alkane (e.g., 1,1-Dimethylcyclohexane) |
| Overall Yield | Not applicable (product is a mixture) | ~60-75% (estimated over 2 steps) | ~65-75% (estimated over 2 steps) |
| Selectivity | Isomer selectivity up to 88%[1] | High for specific target molecule | High for specific target molecule |
| Reaction Conditions | High temperature (250-350°C), High pressure (30-100 bar), H₂ atmosphere, Bifunctional catalyst (e.g., Pt/ZSM-22) | Step 1: Anhydrous ether, 0°C to reflux. Step 2: Varies with reduction method (e.g., InCl₃ catalyst) | Step 1: Anhydrous ether, -78°C to 0°C. Step 2: High temperature (~200°C), basic conditions (Wolff-Kishner) |
| Key Advantages | Continuous process, suitable for large-scale industrial production. | High convergence, allows for precise construction of quaternary centers. | Excellent for creating quaternary centers via 1,4-addition, tolerates a range of functional groups. |
| Key Limitations | Produces a complex mixture of isomers, harsh conditions, requires specialized equipment. | Multi-step, requires stoichiometric reagents, sensitive to moisture. | Multi-step, requires stoichiometric and often pyrophoric reagents, low temperatures needed for cuprate (B13416276) formation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Catalytic Hydroisomerization of n-Dodecane
This protocol is representative of a typical hydroisomerization process using a bifunctional catalyst.
Catalyst: 0.5 wt% Pt on ZSM-22 zeolite.
Experimental Setup: The reaction is carried out in a fixed-bed continuous-flow stainless-steel reactor. The catalyst (typically 1-2 g) is placed in the center of the reactor, with quartz wool plugs on either side. The system is equipped with mass flow controllers for hydrogen and a high-performance liquid chromatography (HPLC) pump to introduce the n-dodecane.
Procedure:
-
Catalyst Activation: The catalyst is activated in situ by heating to 400°C under a flow of dry air for 4 hours, followed by purging with nitrogen and then reduction under a hydrogen flow at 350°C for 4 hours.
-
Reaction: After cooling to the desired reaction temperature (e.g., 300°C) under hydrogen flow, the reactor is pressurized with hydrogen to the desired pressure (e.g., 40 bar).
-
The n-dodecane feed is introduced into the reactor via the HPLC pump at a specific weight hourly space velocity (WHSV), for instance, 1 h⁻¹. The hydrogen-to-hydrocarbon molar ratio is typically maintained at around 10:1.
-
Product Collection and Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The liquid products are collected at regular intervals and analyzed by gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity for various branched isomers.[1]
Grignard Reaction and Reduction to a Highly Branched Alkane
This two-step protocol describes the synthesis of a highly branched alkane, 2,2,3-trimethylbutane, via a Grignard reaction to form a tertiary alcohol, followed by its reduction.
Step 1: Synthesis of 2,3,3-Trimethyl-2-butanol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 eq) are placed in anhydrous diethyl ether. A solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (tert-butylmagnesium chloride). The reaction is typically initiated with a small crystal of iodine.
-
Reaction with Ketone: The Grignard solution is cooled to 0°C, and a solution of acetone (B3395972) (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol. Purification can be achieved by distillation.
Step 2: Reduction of 2,3,3-Trimethyl-2-butanol to 2,2,3-Trimethylbutane
-
In a dry flask under a nitrogen atmosphere, the tertiary alcohol (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane.
-
Indium(III) chloride (InCl₃, 0.1 eq) is added, followed by the dropwise addition of chlorodiphenylsilane (1.5 eq) at room temperature.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or GC.
-
Workup: The reaction is quenched with a saturated aqueous sodium bicarbonate solution. The mixture is extracted with pentane, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is carefully removed by distillation to yield the final alkane product.[2]
Organocuprate Addition and Reduction to a Highly Branched Alkane
This two-step procedure outlines the synthesis of 1,1-dimethylcyclohexane, starting with the conjugate addition of a Gilman reagent to an α,β-unsaturated ketone.
Step 1: Synthesis of 3,3-Dimethylcyclohexanone (B1346601)
-
Gilman Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, copper(I) iodide (1.0 eq) is suspended in anhydrous diethyl ether and cooled to -78°C (dry ice/acetone bath). A solution of methyllithium (B1224462) in diethyl ether (2.0 eq) is added dropwise, and the mixture is stirred until a clear, colorless solution of lithium dimethylcuprate is formed.
-
Conjugate Addition: A solution of 3-methyl-2-cyclohexen-1-one (B144701) (1.0 eq) in anhydrous diethyl ether is added dropwise to the Gilman reagent at -78°C. The reaction is stirred at this temperature for 1 hour and then allowed to warm to 0°C over 1 hour.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered through celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to give 3,3-dimethylcyclohexanone.
Step 2: Wolff-Kishner Reduction of 3,3-Dimethylcyclohexanone
-
In a round-bottom flask equipped with a reflux condenser, 3,3-dimethylcyclohexanone (1.0 eq), hydrazine (B178648) hydrate (B1144303) (4-5 eq), and diethylene glycol are combined.
-
Potassium hydroxide (B78521) pellets (4-5 eq) are added, and the mixture is heated to 110-130°C for 1 hour.
-
The condenser is then removed to allow water and excess hydrazine to distill off, raising the temperature of the reaction mixture to ~200°C. The reaction is refluxed at this temperature for 3-4 hours.[3][4]
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with pentane. The combined organic extracts are washed with dilute HCl and then water, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by distillation to yield 1,1-dimethylcyclohexane.
Visualizing the Synthesis Routes
The following diagrams, generated using the DOT language, illustrate the logical workflows for each of the described synthesis routes.
Caption: Workflow for Catalytic Hydroisomerization.
Caption: Workflow for Grignard Reaction and Reduction.
Caption: Workflow for Organocuprate Addition and Reduction.
References
A Comparative Guide to QSPR Models for Alkane Isomer Property Prediction
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of molecules is paramount. Quantitative Structure-Property Relationship (QSPR) models offer a powerful computational approach to predict these properties, saving valuable time and resources. This guide provides an objective comparison of two prominent QSPR methodologies for predicting the boiling point of alkane isomers: models based on topological indices using regression analysis and those employing machine learning techniques.
This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate modeling strategy for your research needs.
Comparison of QSPR Model Performance
The following table summarizes the performance of two distinct QSPR approaches for predicting the boiling point of alkane isomers.
| Model Type | Molecular Descriptors | Statistical Method | Performance Metrics | Dataset Size |
| Topological Index-Based Model | Degree-based topological indices (e.g., Second Zagreb index, Reciprocal Randić index) | Linear and Quadratic Regression | For Reciprocal Randić Index (Linear Model): Correlation Coefficient (r) up to 0.825 for boiling point.[1] | 67 alkanes (n-butanes to nonanes)[1] |
| Artificial Neural Network (ANN) Model | 1666 molecular descriptors (reduced to a smaller subset) | Multi-Layer Perceptron Artificial Neural Network (MLP-ANN) | For Boiling Point Model: R² = 0.9931, MAPE = 0.5797% | 223 pure hydrocarbons (including alkanes)[2] |
Experimental and Computational Protocols
A clear understanding of the methodologies behind these models is crucial for their effective application and interpretation.
Topological Index-Based QSPR Model
This approach correlates the boiling point of alkane isomers with numerical values derived from their molecular graphs, known as topological indices.
Experimental Protocol:
-
Dataset Selection: A dataset of 67 alkane isomers, ranging from n-butane to nonane, was used.[1]
-
Molecular Graph Representation: The 2D structures of the alkane isomers were used to generate their corresponding molecular graphs.
-
Topological Index Calculation: A set of eight degree-based topological indices, including the Second Zagreb index (M2) and the Reciprocal Randić Index (RR), were calculated for each molecular graph.[1]
-
Model Development: Linear and quadratic regression models were developed to establish a mathematical relationship between each topological index and the experimental boiling points.[3] The general forms of the models are:
-
Statistical Analysis: The performance of the models was evaluated based on the correlation coefficient (r).[1]
Artificial Neural Network (ANN)-Based QSPR Model
This method utilizes a more complex, non-linear approach to model the relationship between a large number of molecular descriptors and the boiling point.
Experimental Protocol:
-
Dataset Selection: A diverse dataset of 223 pure hydrocarbons, which includes alkanes, was compiled.[2]
-
Molecular Descriptor Calculation: For each molecule, a total of 1666 molecular descriptors were calculated.[2]
-
Descriptor Reduction: A statistical reduction methodology based on Multiple Linear Regression (MLR) was employed to select the most relevant descriptors.[2]
-
Model Development: A Multi-Layer Perceptron Artificial Neural Network (MLP-ANN) was trained using the selected descriptors as input and the experimental boiling points as the output. The dataset was split into a training set (80%) and a test set (20%). The Quasi-Newton backpropagation algorithm was used for training the network.[2]
-
Performance Evaluation: The model's performance was assessed using the coefficient of determination (R²) and the mean absolute percentage error (MAPE).[2]
Visualizing the QSPR Workflow and Descriptor Relationships
To further clarify the processes and concepts discussed, the following diagrams illustrate the general workflow of a QSPR study and the relationship between molecular descriptors and the predicted property.
Concluding Remarks
Both topological index-based models and machine learning approaches offer viable methods for predicting the boiling points of alkane isomers. The choice between them depends on the specific requirements of the study.
Topological index-based models, particularly with linear and quadratic regression, are simpler to implement and interpret. The direct mathematical relationship between a specific structural feature (encoded by the index) and the property can provide valuable insights into the underlying physicochemical principles. However, their predictive power may be limited for complex relationships.
Machine learning models, such as ANNs, can capture highly complex, non-linear relationships between a multitude of molecular descriptors and the target property, often leading to higher predictive accuracy. The trade-off is typically a loss of direct interpretability, often being referred to as "black box" models.
For researchers seeking a balance between predictive power and interpretability, a hybrid approach that uses a curated set of meaningful descriptors within a machine learning framework could be a promising avenue for future QSPR studies on alkane isomers.
References
Safety Operating Guide
Navigating the Safe Disposal of 3,3,4-Trimethyloctane: A Procedural Guide
The proper disposal of 3,3,4-trimethyloctane, like all laboratory chemicals, is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this aliphatic hydrocarbon, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to minimize risks and ensure regulatory compliance.
Key Chemical and Physical Properties
A thorough understanding of a substance's properties is the foundation of its safe management. The following table summarizes the key quantitative data for this compound.[1]
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| CAS Number | 62016-40-4 |
| Appearance | Not specified, but expected to be a liquid |
| Boiling Point | Data not available in searched documents |
| Density | Data not available in searched documents |
| Flash Point | Expected to be flammable, similar to other octane (B31449) isomers |
Immediate Safety and Handling Protocols
Before initiating any procedure involving this compound, it is crucial to be prepared for potential exposures or spills.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Protective Clothing: A flame-retardant lab coat or chemical-resistant apron.
First Aid Measures
In the event of exposure, immediate action is necessary:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[3]
Operational and Disposal Plan
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[5][6] As a flammable aliphatic hydrocarbon, it is typically considered hazardous waste.
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Treat all this compound waste as hazardous unless confirmed otherwise.[7]
-
This includes the pure chemical, solutions containing it, and any materials contaminated with it (e.g., paper towels, gloves).
-
-
Waste Collection and Storage:
-
Collect this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[8][9]
-
Store the waste container in a well-ventilated, designated satellite accumulation area away from ignition sources.[9][10]
-
Ensure secondary containment is used to prevent spills from reaching drains.[2][7][9]
-
-
Arranging for Disposal:
Spill Cleanup Protocol
In the event of a spill, follow this detailed protocol:
-
Immediate Response:
-
Containment and Cleanup:
-
Decontamination and Disposal:
-
Place all contaminated materials, including gloves and absorbent pads, into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Label the waste container appropriately and arrange for its disposal through your EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | C11H24 | CID 20329908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mtu.edu [mtu.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. benchchem.com [benchchem.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
Personal protective equipment for handling 3,3,4-Trimethyloctane
Essential Safety and Handling Guide for 3,3,4-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. As a branched-chain alkane, it shares properties with other flammable hydrocarbon solvents. The following guidance is based on established safety protocols for similar substances to ensure the highest safety standards in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, it is prudent to treat it as a flammable liquid and a substance with potential for skin and respiratory irritation, similar to other C8 alkanes.[1][2] The following tables summarize the recommended PPE and the likely physical and chemical hazards.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To be worn at all times in the laboratory to protect against splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before use. Change gloves immediately if contaminated.[4] |
| Skin and Body Protection | Laboratory coat or flame-retardant coveralls | To protect skin and clothing from splashes and spills.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | A respirator may be necessary for large spills or in poorly ventilated areas.[2] |
Table 2: Hazard Summary for Alkanes (e.g., Octane Isomers)
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor. Keep away from ignition sources.[5][6] |
| Skin Irritation | May cause skin irritation upon prolonged or repeated contact.[1][7] |
| Aspiration Hazard | May be harmful if swallowed and enters airways.[1][7] |
| Inhalation | Vapors may cause drowsiness and dizziness.[1][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps will minimize exposure and ensure the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ignition Sources: Ensure that no open flames, hot surfaces, or other potential ignition sources are present in the handling area.[5]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2) are readily accessible.[2]
2. Safe Handling Practices:
-
Grounding: Ground and bond containers when transferring the material to prevent static electricity buildup.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]
3. Spill Response:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] Ventilate the area.
-
Major Spills: For large spills, evacuate the area and alert emergency personnel. If safe to do so, contain the spill and prevent it from entering drains.[5]
Disposal Plan: Waste Management and Container Disposal
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
1. Waste Solvent Disposal:
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix with other waste streams unless following established protocols. Specifically, keep halogenated and non-halogenated solvent waste separate.
-
Disposal: Dispose of the waste solvent through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][9]
2. Empty Container Disposal:
-
Rinsing: Triple-rinse empty containers with a suitable solvent. The first rinseate should be collected and disposed of as hazardous waste.
-
Decontamination: After thorough rinsing, deface or remove the label.
-
Final Disposal: Dispose of the decontaminated container in accordance with institutional and regulatory guidelines.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. csub.edu [csub.edu]
- 4. hsi.com [hsi.com]
- 5. airgas.com [airgas.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. ecolink.com [ecolink.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
